Sodium (R)-thiazolidine-4-carboxylate
Description
Structure
2D Structure
Properties
CAS No. |
100208-30-8 |
|---|---|
Molecular Formula |
C4H6NNaO2S |
Molecular Weight |
155.15 g/mol |
IUPAC Name |
sodium;(4R)-1,3-thiazolidine-4-carboxylate |
InChI |
InChI=1S/C4H7NO2S.Na/c6-4(7)3-1-8-2-5-3;/h3,5H,1-2H2,(H,6,7);/q;+1/p-1/t3-;/m0./s1 |
InChI Key |
YWLXEQKAKDKVBQ-DFWYDOINSA-M |
SMILES |
C1C(NCS1)C(=O)[O-].[Na+] |
Isomeric SMILES |
C1[C@H](NCS1)C(=O)[O-].[Na+] |
Canonical SMILES |
C1C(NCS1)C(=O)[O-].[Na+] |
Other CAS No. |
100208-30-8 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of (R)-Thiazolidine-4-carboxylic Acid Sodium Salt from L-cysteine
Abstract: This technical guide provides a comprehensive overview of the synthesis of (R)-thiazolidine-4-carboxylic acid, also known as L-thioproline, from L-cysteine. It details the underlying chemical principles, provides detailed experimental protocols, and presents relevant quantitative data in a structured format. This document is intended for researchers, chemists, and professionals in the field of drug development and chemical synthesis who require a practical and in-depth understanding of this process. The synthesis involves the condensation reaction of L-cysteine with formaldehyde, a well-established method for forming the thiazolidine ring system.[1][2][3] The stereochemistry of the starting material, L-cysteine, is retained at the C4 position of the product. This guide includes process workflows and reaction pathway diagrams to facilitate a clear understanding of the synthesis.
Introduction
(R)-thiazolidine-4-carboxylic acid is a cyclic sulfur-containing amino acid that serves as a key intermediate in various pharmaceutical applications.[1] It is structurally similar to proline and is often referred to as thioproline.[1][3] Its derivatives are recognized as valuable building blocks for medicinal compounds, including antiviral and immunostimulating drugs.[1] Furthermore, thiazolidine-4-carboxylic acid can act as a prodrug, delivering L-cysteine to cells, which plays a crucial role in cellular protection and redox regulation.[4][5]
The most direct and common synthesis route involves the condensation reaction between L-cysteine and an aldehyde, in this case, formaldehyde.[3][6][7] This reaction is efficient and proceeds under mild conditions, making it a preferred method for laboratory and potential industrial-scale production.[8] This guide focuses on the synthesis of the carboxylic acid and its subsequent conversion to the corresponding sodium salt.
Reaction Mechanism and Pathway
The formation of the thiazolidine ring from L-cysteine and formaldehyde is a classic example of nucleophilic addition and cyclization. The reaction is believed to proceed via a condensation mechanism.[9]
-
Hemithioacetal Formation: The reaction initiates with the nucleophilic attack of the sulfur atom from the thiol group (-SH) of L-cysteine on the electrophilic carbonyl carbon of formaldehyde. This step forms an unstable hemithioacetal intermediate.[7]
-
Iminium Ion Formation and Cyclization: Subsequently, the amino group (-NH2) of the same L-cysteine molecule attacks the carbon of the hemithioacetal, leading to the elimination of a water molecule and the formation of an iminium ion intermediate. This is followed by an intramolecular cyclization to form the stable five-membered thiazolidine ring.[9]
The stereocenter at the alpha-carbon of L-cysteine (C4 in the final product) remains unchanged throughout the reaction, resulting in the (R)-configuration for the final product.
Reaction Pathway Diagram
Caption: Reaction pathway for the synthesis of (R)-thiazolidine-4-carboxylic acid.
Quantitative Data Summary
The synthesis can be performed under various conditions, leading to different yields and reaction times. The following tables summarize key chemical data and reported experimental results.
Reactant Properties
| Compound | Formula | Molar Mass ( g/mol ) |
| L-Cysteine | C₃H₇NO₂S | 121.16 |
| L-Cysteine HCl | C₃H₈ClNO₂S | 157.62 |
| Formaldehyde (aq) | CH₂O | 30.03 |
| (R)-Thiazolidine-4-carboxylic Acid | C₄H₇NO₂S | 133.17 |
Summary of Experimental Conditions and Yields
| Starting Materials | Solvent(s) | Temp. (°C) | Time (h) | Reported Yield (%) | Reference |
| L-Cysteine, 40% aq. Formaldehyde | Water | 0 | 4.5 | 94% | [10] |
| L-Cysteine HCl, 37-40% aq. Formaldehyde | Water | Room Temp. | 8 | 85% | [11] |
| L-Cysteine HCl, 37-40% aq. Formaldehyde | Water | Room Temp. | 8 | 78% | [11] |
| L-Cysteine HCl, 37-40% aq. Formaldehyde | Water | Room Temp. | 8 | 64.7% | [11] |
| L-Cysteine HCl, Aldehyde | Water/Ethanol | Room Temp. | 24 | 87-93% | [12] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of (R)-thiazolidine-4-carboxylic acid and its conversion to the sodium salt.
Synthesis of (R)-Thiazolidine-4-carboxylic Acid
This protocol is adapted from a high-yield procedure.[10]
Materials:
-
L-cysteine (12.1 g, 0.1 mol)
-
40% aqueous formaldehyde solution (40 mL)
-
Absolute ethanol
-
Diethyl ether
-
Stirred reaction vessel (e.g., beaker or round-bottom flask) in an ice bath
-
Filtration apparatus (sintered glass funnel or Büchner funnel)
Procedure:
-
Cool 40 mL of 40% aqueous formaldehyde solution to 0°C in the reaction vessel using an ice bath, with continuous stirring.
-
Slowly add 12.1 g of solid L-cysteine in portions to the cold formaldehyde solution over a period of 30 minutes. Maintain the temperature at or near 0°C.
-
Continue stirring the reaction mixture vigorously for an additional 4 hours at 0°C. A white precipitate will form.
-
Isolate the solid product by filtering the reaction mixture through a sintered glass funnel.
-
Wash the collected solid precipitate first with cold absolute ethanol and then with diethyl ether to remove any unreacted starting materials and water.
-
Dry the final product, (R)-thiazolidine-4-carboxylic acid, under high vacuum to a constant weight. The expected yield is approximately 12.5 g (94%).
Conversion to (R)-Thiazolidine-4-carboxylic Acid Sodium Salt
Materials:
-
(R)-Thiazolidine-4-carboxylic acid (e.g., 10.0 g, 0.075 mol)
-
Sodium hydroxide (NaOH) pellets or a standardized NaOH solution
-
Deionized water
-
Ethanol (or other suitable anti-solvent)
-
pH meter or pH indicator strips
Procedure:
-
Dissolve 10.0 g of (R)-thiazolidine-4-carboxylic acid in a minimum amount of deionized water in a beaker with stirring.
-
In a separate container, prepare a stoichiometric equivalent of sodium hydroxide solution. For 0.075 mol of the acid, this corresponds to 3.0 g of NaOH (0.075 mol) dissolved in water.
-
Slowly add the NaOH solution dropwise to the stirred solution of the carboxylic acid. Monitor the pH of the mixture.
-
Continue adding the base until the pH of the solution reaches approximately 7.0 (neutral).
-
The resulting aqueous solution contains the (R)-thiazolidine-4-carboxylic acid sodium salt.
-
To isolate the salt, the water can be removed by lyophilization (freeze-drying) or by adding an anti-solvent like ethanol to precipitate the salt, followed by filtration and drying.
General Experimental Workflow
Caption: General workflow for the synthesis and analysis of the target compound.
Characterization
The synthesized product should be characterized to confirm its identity and purity.
-
Melting Point (mp): The reported melting point for (R)-thiazolidine-4-carboxylic acid is in the range of 190-217°C, often with decomposition.[10]
-
Infrared (IR) Spectroscopy: Key peaks would include those for O-H and N-H stretches (often broad due to zwitterionic character), and a strong carbonyl (C=O) stretch around 1630 cm⁻¹.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR (in D₂O): Expected signals include multiplets for the protons on the thiazolidine ring. For example, δ 4.40-4.30 (m, 2H), 4.30-4.22 (m, 1H), 3.40-3.18 (m, 2H).[10]
-
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the product's molecular weight (133.17 g/mol ).[10][12]
Safety and Handling
-
Formaldehyde: Is a known carcinogen and sensitizer. All manipulations should be performed in a well-ventilated fume hood.
-
L-cysteine: May cause skin and eye irritation.
-
Sodium Hydroxide: Is highly corrosive.
-
Solvents: Ethanol and diethyl ether are flammable.
Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.[13] Refer to the Safety Data Sheets (SDS) for all chemicals before use.
Disclaimer: This document is intended for informational purposes only and should be used by qualified professionals. All laboratory work should be conducted with appropriate safety precautions.
References
- 1. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 2. macsphere.mcmaster.ca [macsphere.mcmaster.ca]
- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 4. Thiazolidine derivatives as source of free L-cysteine in rat tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mass spectrometric analysis of L-cysteine metabolism: physiological role and fate of L-cysteine in the enteric protozoan parasite Entamoeba histolytica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. CN104592146A - Preparation process of L-2-oxothiazolidine-4-carboxylic acid - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. L(-)-Thiazolidine-4-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 11. CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid - Google Patents [patents.google.com]
- 12. pjps.pk [pjps.pk]
- 13. fishersci.com [fishersci.com]
The Multifaceted Biological Activities of Thiazolidine-4-Carboxylate Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The thiazolidine-4-carboxylate scaffold, a privileged heterocyclic motif, has garnered significant attention in medicinal chemistry due to the diverse and potent biological activities exhibited by its derivatives. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of these compounds, with a focus on their anticancer, antimicrobial, antioxidant, and anti-inflammatory properties. Quantitative data are summarized for comparative analysis, and detailed experimental protocols for key assays are provided. Furthermore, key signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of the structure-activity relationships and therapeutic potential of this promising class of compounds.
Synthesis of Thiazolidine-4-Carboxylate Derivatives
The core thiazolidine-4-carboxylate structure is typically synthesized through the condensation reaction of L-cysteine with various aldehydes or ketones. This versatile reaction allows for the introduction of a wide range of substituents at the C2 position, leading to a diverse library of derivatives with distinct physicochemical and biological properties. Further modifications can be made at the N3 position to explore the structure-activity relationships (SAR).
Anticancer Activity
Thiazolidine-4-carboxylate derivatives have emerged as a promising class of anticancer agents, demonstrating cytotoxicity against a variety of cancer cell lines. The proposed mechanisms of action often involve the induction of apoptosis and inhibition of key signaling pathways involved in cancer cell proliferation and survival.
Quantitative Anticancer Activity Data
The following table summarizes the in vitro cytotoxic activity of representative thiazolidine-4-carboxylate derivatives against various cancer cell lines, expressed as IC50 values (the concentration required to inhibit 50% of cell growth).
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 2-(4-chlorophenyl)-thiazolidine-4-carboxylic acid | MCF-7 (Breast) | 2.1 ± 0.5 | [1] |
| A549 (Lung) | 4.6 ± 0.8 | [1] | |
| LNCaP (Prostate) | 2.9 ± 0.3 | [1] | |
| HeLa (Cervical) | 3.2 ± 0.5 | [1] | |
| 2-(4-bromophenyl)-thiazolidine-4-carboxylic acid amide | PC3 (Prostate) | 30.52 | [2] |
| 2-(4-chlorophenyl)-thiazolidine-4-carboxylic acid amide | PC3 (Prostate) | 46.78 | [2] |
| Thiazolidinone-isatin hybrid | MCF-7 (Breast) | 13.0 ± 2.28 | [1] |
| HepG-2 (Liver) | 18.9 ± 1.34 | [1] | |
| Thiazolidine-2,4-dione derivative 24 | HepG2 (Liver) | 0.6 ± 0.02 | [3] |
| MCF-7 (Breast) | 0.65 ± 0.01 | [3] | |
| Thiazolidine-2,4-dione derivative 20 | HepG2 (Liver) | 1.14 ± 0.03 | [3] |
| MCF-7 (Breast) | 0.66 ± 0.03 | [3] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[4][5]
Materials:
-
Thiazolidine-4-carboxylate derivatives (dissolved in a suitable solvent, e.g., DMSO)
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[5]
-
Compound Treatment: Treat the cells with various concentrations of the thiazolidine-4-carboxylate derivatives. Include a vehicle control (solvent alone) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.[5][6]
-
MTT Addition: After the incubation period, remove the medium and add 28 µL of MTT solution (2 mg/mL) to each well.[5] Incubate for an additional 1.5-4 hours.[5]
-
Formazan Solubilization: Remove the MTT solution and add 130 µL of a solubilization solution to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Shake the plates for 15 minutes on an orbital shaker and measure the absorbance at a wavelength of 492 nm or 570 nm using a microplate reader.[5]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
References
- 1. Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of new thiazolidine-2,4-dione derivatives as potential VEGFR-2 inhibitors: In vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchhub.com [researchhub.com]
- 5. MTT (Assay protocol [protocols.io]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
A Technical Guide to Sodium (R)-thiazolidine-4-carboxylate as a Prodrug of L-cysteine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of sodium (R)-thiazolidine-4-carboxylate, a prodrug of L-cysteine, intended for professionals in the fields of research, science, and drug development. The document details its mechanism of action, synthesis, pharmacokinetic profile, and therapeutic applications, supported by quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.
Introduction: The Need for L-cysteine Prodrugs
L-cysteine is a crucial semi-essential amino acid that serves as a vital precursor for the synthesis of glutathione (GSH), a primary endogenous antioxidant.[1][2] Glutathione plays a critical role in protecting cells from oxidative damage, detoxifying xenobiotics, and maintaining cellular redox balance.[1][3] However, direct administration of L-cysteine as a therapeutic agent is hampered by its potential toxicity at high concentrations and its rapid oxidation to the less soluble cystine, which complicates the preparation of stable pharmaceutical formulations.[1]
To overcome these limitations, the prodrug approach has been explored to enhance the systemic delivery of L-cysteine.[2] Prodrugs are inactive compounds that are metabolized in vivo to release the active parent drug.[4] (R)-thiazolidine-4-carboxylic acid (TCA), and its sodium salt, is a class of L-cysteine prodrugs that can effectively deliver L-cysteine to target tissues.[5] These compounds are typically synthesized through the condensation of L-cysteine with an aldehyde or ketone.[6][7]
Mechanism of Action: From Prodrug to Active Cysteine
The therapeutic action of (R)-thiazolidine-4-carboxylate hinges on its ability to be converted into L-cysteine within the body. This conversion process allows it to subsequently bolster intracellular glutathione levels.
Conversion to L-cysteine
(R)-thiazolidine-4-carboxylic acid derivatives release L-cysteine through a process of ring-opening. This can occur either non-enzymatically under physiological conditions or be facilitated by enzymatic action.[5][8] For instance, thiazolidine-4(R)-carboxylic acid is a known substrate for the mitochondrial enzyme proline oxidase.[5][9] The enzyme oxidizes the prodrug, leading to the formation of an intermediate that is then hydrolyzed to yield L-cysteine.[9] Other substituted thiazolidines can dissociate to L-cysteine non-enzymatically.[5]
References
- 1. Prodrug Approach for Increasing Cellular Glutathione Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cysteine Donor-Based Brain-Targeting Prodrug: Opportunities and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Drug metabolism - Wikipedia [en.wikipedia.org]
- 5. 2-Substituted thiazolidine-4(R)-carboxylic acids as prodrugs of L-cysteine. Protection of mice against acetaminophen hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 7. nanobioletters.com [nanobioletters.com]
- 8. L-cysteine prodrug protects against cyclophosphamide urotoxicity without compromising therapeutic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [Metabolism of L-thiazolidine-4-carboxylic acid] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to Sodium (R)-thiazolidine-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium (R)-thiazolidine-4-carboxylate, and its parent acid, (R)-thiazolidine-4-carboxylic acid (also known as L-thioproline), are heterocyclic compounds that serve as a crucial scaffold in medicinal chemistry. Derived from the condensation of L-cysteine and formaldehyde, this molecule is recognized for its intrinsic biological activities and as a foundational structure for the development of a wide array of therapeutic agents.[1] Its significance lies in its role as a cysteine prodrug, an antioxidant, and a versatile building block for synthesizing derivatives with enhanced pharmacological profiles. This guide provides an in-depth overview of its chemical properties, synthesis, experimental protocols, and its influence on key biological signaling pathways.
Chemical and Physical Properties
The core structure of (R)-thiazolidine-4-carboxylic acid provides a rigid framework that is amenable to chemical modification. The sodium salt enhances its solubility in aqueous media, which can be advantageous for various experimental and formulation purposes.
| Property | Data | CAS Number |
| Chemical Name | This compound | 100208-30-8 |
| Molecular Formula | C₄H₆NNaO₂S | [2] |
| Molecular Weight | 155.15 g/mol | [2] |
| Parent Acid | (R)-Thiazolidine-4-carboxylic acid | 34592-47-7 |
| Parent Acid M.W. | 133.17 g/mol | |
| Parent Acid M.P. | 190-200 °C (decomposes) | |
| Appearance | White to light yellow powder |
Synthesis and Experimental Protocols
The synthesis of (R)-thiazolidine-4-carboxylic acid is a well-established procedure involving the nucleophilic cyclization of L-cysteine with an aldehyde, in this case, formaldehyde.
Experimental Protocol: Synthesis of (R)-Thiazolidine-4-carboxylic Acid
This protocol describes the synthesis of the parent acid from L-cysteine and formaldehyde.[3]
Materials:
-
L-cysteine
-
Formaldehyde solution (37-40% aq.)
-
Pyridine (99%)
-
Water
-
Ethanol
-
Diethyl ether
-
Stirring apparatus
-
Filtration apparatus (sintered funnel)
-
Ice bath
Procedure:
-
Add 25.0 g (0.14 mol) of L-cysteine hydrochloride and 20 mL of water to a 150 mL single-necked flask.
-
Stir the mixture at room temperature for 5 minutes until the solution becomes clear.
-
Add 16.1 mL (0.192 mol) of a 37-40% formaldehyde solution to the flask.
-
Continue to stir the reaction mixture for 8 hours at room temperature.[4]
-
After 8 hours, add 13 mL (0.16 mol) of 99% pyridine solution to the reaction mixture and continue stirring, which will result in the precipitation of a white solid.[4]
-
Cool the mixture in an ice bath and then filter the precipitate.
-
Wash the collected solid with cold ethanol and then with diethyl ether.
-
Recrystallize the crude product from a 1:1 (v/v) solution of water and ethanol.[4]
-
Dry the purified white, needle-like crystals under a vacuum to yield (R)-thiazolidine-4-carboxylic acid.
Experimental Protocol: DPPH Free Radical Scavenging Assay
This assay is commonly used to evaluate the antioxidant activity of thiazolidine derivatives.[5][6]
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol (spectrophotometric grade)
-
Test compounds (thiazolidine derivatives)
-
Positive control (e.g., Ascorbic acid)
-
UV-Vis Spectrophotometer
-
96-well plate or cuvettes
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in an amber bottle to protect it from light.
-
Preparation of Test Samples: Prepare stock solutions of the test compounds and ascorbic acid in methanol. From the stock solutions, prepare a series of dilutions to determine the EC50 value.
-
Assay Procedure:
-
In a 96-well plate or cuvettes, add a specific volume of the test sample dilutions.
-
Add an equal volume of the 0.1 mM DPPH solution to each well/cuvette.
-
Include a blank control containing only methanol and the DPPH solution.
-
Mix thoroughly and incubate the plate/cuvettes in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance of each solution at 517 nm using a UV-Vis spectrophotometer.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula:
-
% Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Where Abs_control is the absorbance of the DPPH solution without the test sample, and Abs_sample is the absorbance of the DPPH solution with the test sample.
-
-
EC50 Determination: Plot the percentage of inhibition against the concentration of the test samples to determine the EC50 value (the concentration required to scavenge 50% of the DPPH radicals).
Quantitative Data on Biological Activity
While this compound serves as a critical parent compound, much of the published research on biological activity focuses on its derivatives, where substitutions at the 2-position of the thiazolidine ring significantly enhance potency. Below are tables summarizing the antioxidant and anticancer activities of various 2-substituted (R)-thiazolidine-4-carboxylic acid derivatives.
Table 1: Antioxidant Activity of 2-Aryl-Thiazolidine-4-Carboxylic Acid Derivatives (DPPH Assay)
| Compound (Substituent at C-2) | EC50 (µg/mL) | Reference |
| 2-(Phenyl) | > 100 | [5] |
| 2-(4-Chlorophenyl) | > 100 | [5] |
| 2-(4-Fluorophenyl) | > 100 | [5] |
| 2-(4-Nitrophenyl) | > 100 | [5] |
| 2-(3,4,5-Trimethoxyphenyl) | 85.4 ± 1.2 | [5] |
| Ascorbic Acid (Standard) | 45.2 ± 0.8 | [5] |
Data from Begum et al., 2020. It is noted that the unsubstituted thiazolidine-4-carboxylic acid showed lower activity than the substituted derivatives.
Table 2: Anticancer Activity of Thiazolidin-4-one Derivatives against Various Cell Lines
| Compound ID/Structure | Cell Line | IC50 (µM) | Reference |
| 5-(4-(dimethylamino)benzylidene)-2-(phenylimino) TZD | H460 | 0.50 | [7] |
| 5-(4-(dimethylamino)benzylidene)-2-(phenylimino) TZD | H460taxR | 0.21 | [7] |
| 2-Arylthiazolidine-4-carboxylic acid amide derivative (61) | PPC-1 | 0.55 | [7] |
| Indole-bearing hybrid (56) | MCF-7 | 6.06 | [8] |
| Indole-bearing hybrid (56) | OVCAR-3 | 5.12 | [8] |
| Pyrazole-Purine-4-Thiazolidinone hybrid (36) | A549 | 18.85 | [8] |
| Pyrazole-Purine-4-Thiazolidinone hybrid (36) | MCF-7 | 23.43 | [8] |
Signaling Pathways and Mechanism of Action
Thiazolidine derivatives exert their biological effects through various mechanisms, most notably via the modulation of cellular oxidative stress and inflammatory pathways. A key derivative, L-2-oxothiazolidine-4-carboxylic acid (OTC), a prodrug of cysteine, has been shown to inhibit signaling cascades involving NF-κB and the NLRP3 inflammasome.
Inhibition of NF-κB Pathway
Reactive Oxygen Species (ROS) are known activators of the NF-κB signaling pathway, which is a central regulator of inflammation.[9] Thiazolidine derivatives with antioxidant properties can reduce intracellular ROS levels. This reduction in oxidative stress prevents the activation of IκB kinase (IKK), which is responsible for the phosphorylation and subsequent degradation of the NF-κB inhibitor, IκBα. By stabilizing IκBα, the NF-κB (p65/p50) dimer is sequestered in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.[9][10]
References
- 1. Thiazolidine-4-carboxylic acid, a physiologic sulfhydryl antioxidant with potential value in geriatric medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. L(-)-Thiazolidine-4-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 4. CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid - Google Patents [patents.google.com]
- 5. pjps.pk [pjps.pk]
- 6. Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fsrt.journals.ekb.eg [fsrt.journals.ekb.eg]
- 8. 4-Thiazolidinone-Bearing Hybrid Molecules in Anticancer Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. L-2-Oxothiazolidine-4-Carboxylic Acid or α-Lipoic Acid Attenuates Airway Remodeling: Involvement of Nuclear Factor-κB (NF-κB), Nuclear Factor Erythroid 2p45-Related Factor-2 (Nrf2), and Hypoxia-Inducible Factor (HIF) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. L-2-Oxothiazolidine-4-carboxylic acid or α-lipoic acid attenuates airway remodeling: involvement of nuclear factor-κB (NF-κB), nuclear factor erythroid 2p45-related factor-2 (Nrf2), and hypoxia-inducible factor (HIF) - PubMed [pubmed.ncbi.nlm.nih.gov]
Chemical and physical properties of Sodium (R)-thiazolidine-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium (R)-thiazolidine-4-carboxylate, a sodium salt of (R)-thiazolidine-4-carboxylic acid, is a heterocyclic compound that has garnered significant interest in the scientific community. As a derivative of the amino acid L-cysteine, it serves as a versatile building block in organic synthesis and a molecule with notable biological activities. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis, and an exploration of its biological significance, particularly focusing on its antioxidant and potential antiviral activities.
Chemical and Physical Properties
The fundamental chemical and physical characteristics of this compound are summarized below. For comparative purposes, data for the parent acid, (R)-thiazolidine-4-carboxylic acid, is also included where available, as the properties of the sodium salt are closely related.
| Property | This compound | (R)-thiazolidine-4-carboxylic acid |
| Molecular Formula | C₄H₆NNaO₂S[1] | C₄H₇NO₂S |
| Molecular Weight | 155.15 g/mol [1] | 133.17 g/mol [2] |
| Appearance | White to off-white crystalline powder | White powder[2] |
| Melting Point | Not explicitly available. Expected to be higher than the acid form and likely decompose. | 190-200 °C (decomposes)[2][3] |
| Solubility | Soluble in water. | Soluble in hot water[2]. Water solubility reported as 28.5 g/L at 20 °C[3]. |
| Storage | 2-8°C, Refrigerator[1] | Store at room temperature.[3] |
| Stability | Stable. Incompatible with strong oxidizing agents.[3] | Stable. Incompatible with strong oxidizing agents.[3] |
Spectral Data
Infrared (IR) Spectroscopy
The IR spectrum of a carboxylate salt is distinct from its corresponding carboxylic acid. The broad O-H stretching absorption of the carboxylic acid (around 2500-3300 cm⁻¹) is absent in the sodium salt. Instead, strong asymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻) are observed.[4]
-
Expected IR Peaks for this compound:
-
Asymmetric COO⁻ stretch: ~1650-1540 cm⁻¹
-
Symmetric COO⁻ stretch: ~1450-1360 cm⁻¹
-
N-H stretch: ~3300-3500 cm⁻¹ (may be broad)
-
C-H stretch: ~2850-3000 cm⁻¹
-
NMR Spectroscopy
¹H NMR: The proton NMR spectrum of thiazolidine derivatives can be complex due to the presence of diastereomers if a substituent is introduced at the C2 position. For the unsubstituted ring, the spectrum is more straightforward. The chemical shifts will be influenced by the solvent used.
-
Expected ¹H NMR Signals for (R)-thiazolidine-4-carboxylic acid (shifts may vary for the sodium salt):
-
Signals for the methylene protons (CH₂) of the thiazolidine ring.
-
A signal for the methine proton (CH) at the C4 position.
-
A signal for the N-H proton, which may be broad and its position can be concentration and solvent dependent.
-
¹³C NMR: The carbon NMR provides information about the carbon skeleton of the molecule.
-
Expected ¹³C NMR Signals for (R)-thiazolidine-4-carboxylic acid (shifts may vary for the sodium salt):
-
A signal for the carbonyl carbon of the carboxylate group, typically in the range of 170-180 ppm.
-
Signals for the two methylene carbons and one methine carbon of the thiazolidine ring.
-
Mass Spectrometry
Mass spectrometry of the parent acid, (R)-thiazolidine-4-carboxylic acid, would likely show a molecular ion peak corresponding to its molecular weight (133.17 g/mol ). Fragmentation patterns would involve the loss of the carboxyl group and cleavage of the thiazolidine ring. For the sodium salt, electrospray ionization (ESI) in negative mode would be suitable to observe the carboxylate anion at m/z 132.1.
Experimental Protocols
Synthesis of (R)-thiazolidine-4-carboxylic acid
The synthesis of the parent acid is a prerequisite for the preparation of the sodium salt. A general and widely cited method involves the condensation of L-cysteine with an aldehyde, in this case, formaldehyde.
Materials:
-
L-cysteine hydrochloride monohydrate
-
Formaldehyde solution (37% in water)
-
Pyridine
-
Ethanol
-
Water
Procedure:
-
Dissolve L-cysteine hydrochloride monohydrate in water.
-
Slowly add a formaldehyde solution to the L-cysteine solution with stirring.
-
Add pyridine to the reaction mixture, which will cause a white solid to precipitate.
-
Cool the mixture and filter the precipitate.
-
Recrystallize the crude product from a water/ethanol mixture to obtain pure (R)-thiazolidine-4-carboxylic acid as white needles.[5]
-
Dry the product under vacuum.
Synthesis of this compound
The sodium salt can be prepared by reacting the synthesized (R)-thiazolidine-4-carboxylic acid with a sodium base.
Materials:
-
(R)-thiazolidine-4-carboxylic acid
-
Sodium hydroxide (NaOH) or Sodium bicarbonate (NaHCO₃)
-
Ethanol or another suitable solvent for precipitation
Procedure:
-
Dissolve (R)-thiazolidine-4-carboxylic acid in water or a suitable alcohol.
-
Add an equimolar amount of a sodium base solution (e.g., aqueous NaOH or NaHCO₃) dropwise with stirring.
-
Monitor the pH of the solution to ensure complete neutralization (pH ~7).
-
The sodium salt can be isolated by evaporation of the solvent or by precipitation upon addition of a less polar solvent like ethanol or acetone.
-
Filter the precipitated this compound and wash with the precipitation solvent.
-
Dry the final product under vacuum.
Caption: Workflow for the synthesis of this compound.
Biological Activity and Signaling Pathways
(R)-thiazolidine-4-carboxylic acid and its derivatives have demonstrated a range of biological activities, with antioxidant and potential antiviral properties being of particular interest.
Antioxidant Activity
Thiazolidine derivatives are known to act as prodrugs of L-cysteine.[6] In vivo, the thiazolidine ring can undergo non-enzymatic opening to release L-cysteine, a precursor to the major intracellular antioxidant, glutathione (GSH). By increasing the intracellular pool of cysteine, these compounds can enhance GSH synthesis and thereby bolster the cellular defense against oxidative stress. This mechanism is particularly relevant in conditions associated with oxidative damage.
Caption: Proposed antioxidant mechanism of this compound.
Potential as a Neuraminidase Inhibitor
Some studies have suggested that thiazolidine-4-carboxylic acid derivatives could act as influenza neuraminidase inhibitors. Neuraminidase is a crucial enzyme for the influenza virus, as it facilitates the release of newly formed virus particles from infected host cells. By inhibiting this enzyme, the spread of the virus can be halted.
The mechanism of action of neuraminidase inhibitors involves mimicking the natural substrate of the enzyme, sialic acid. The inhibitor binds to the active site of neuraminidase, preventing it from cleaving sialic acid residues on the host cell surface. This results in the aggregation of newly formed virions on the cell surface, preventing their release and subsequent infection of other cells.
Caption: Mechanism of influenza virus neuraminidase inhibition.
Conclusion
This compound is a compound with significant potential in both chemical synthesis and therapeutic applications. Its straightforward synthesis from L-cysteine and its promising biological activities, particularly as an antioxidant and a potential antiviral agent, make it a subject of ongoing research. This guide has provided a foundational understanding of its properties and synthesis, which should serve as a valuable resource for professionals in the fields of chemistry and drug development. Further research is warranted to fully elucidate its spectral characteristics and to explore its therapeutic efficacy in various disease models.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. L(-)-Thiazolidine-4-carboxylic acid 34592-47-7 [mingyuanchemical.com]
- 3. parchem.com [parchem.com]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid - Google Patents [patents.google.com]
- 6. 2-Substituted thiazolidine-4(R)-carboxylic acids as prodrugs of L-cysteine. Protection of mice against acetaminophen hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Genesis of a Versatile Scaffold: A Technical Guide to the Discovery and History of Thiazolidine Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiazolidine carboxylic acids represent a critical class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug development. Their unique structural features, combining a thiazolidine ring with a carboxylic acid moiety, provide a versatile scaffold for the design of a wide array of therapeutic agents. This technical guide delves into the historical discovery of these compounds, outlines key synthetic methodologies, and presents their diverse pharmacological applications, supported by quantitative data and detailed experimental protocols.
The Dawn of Thiazolidine Chemistry: Discovery and Early History
The journey into the world of thiazolidine carboxylic acids began in the 1930s. The foundational compound, thiazolidine-4-carboxylic acid, also known as thioproline, was first synthesized and described by Max Schubert in 1936 .[1] Independently, just a year later in 1937, H. T. Clarke and S. Ratner also reported its synthesis, solidifying its place in the annals of chemical literature.[1][2] Their pioneering work involved the condensation reaction of L-cysteine with formaldehyde, a straightforward yet elegant method that laid the groundwork for future explorations of this heterocyclic system.[1][3]
Initially, the interest in these compounds was primarily academic, focusing on their chemical properties and reactions. However, the discovery of the thiazolidine ring within the structure of penicillin, a revolutionary antibiotic, sparked immense interest in the biological significance of this scaffold.[4] This realization propelled further research into the synthesis of various derivatives and the exploration of their potential as therapeutic agents.
Synthetic Methodologies: From Classic Condensations to Modern Innovations
The synthesis of thiazolidine carboxylic acids has evolved significantly since its inception. The core principle, however, often remains the cyclocondensation of a cysteine analog with an aldehyde or ketone.
The Fundamental Synthesis: Thiazolidine-4-Carboxylic Acid
The classical and still widely used method for synthesizing the parent compound, thiazolidine-4-carboxylic acid, involves the reaction of L-cysteine with an aqueous solution of formaldehyde.[1][3]
Synthesis of 2-Substituted Thiazolidine-4-Carboxylic Acids
The versatility of the thiazolidine scaffold is largely due to the ease of introducing substituents at the 2-position by varying the aldehyde or ketone reactant. The synthesis of 2-arylthiazolidine-4-carboxylic acids is a prime example of this synthetic flexibility.
Experimental Protocols
General Procedure for the Synthesis of 2-Aryl-Thiazolidine-4-Carboxylic Acids
This protocol is a generalized procedure based on methodologies reported in the literature.[1]
Materials:
-
L-Cysteine
-
Substituted aromatic aldehyde
-
Ethanol
-
Water
-
Diethyl ether
Procedure:
-
Dissolve L-cysteine (1 equivalent) in a mixture of ethanol and water (typically in a 1:1 ratio).
-
Add the substituted aromatic aldehyde (1 equivalent) to the solution.
-
Stir the reaction mixture at room temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, a precipitate will form. Collect the precipitate by filtration.
-
Wash the collected solid with diethyl ether to remove any unreacted aldehyde.
-
Recrystallize the crude product from a suitable solvent system (e.g., hot ethanol/water mixture) to obtain the purified 2-aryl-thiazolidine-4-carboxylic acid.
-
Characterize the final product using appropriate analytical techniques such as NMR, IR, and Mass Spectrometry.
Physicochemical and Pharmacokinetic Properties
The physicochemical properties of thiazolidine carboxylic acids can be modulated by the nature of the substituents on the thiazolidine ring. These properties, in turn, influence their pharmacokinetic profiles.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Reference |
| Thiazolidine-4-carboxylic acid | C4H7NO2S | 133.17 | 196-198 | |
| N-Acetyl-thiazolidine 4-carboxylic acid | C6H9NO3S | 175.21 | 146 | [5] |
| 2-(2-hydroxyphenyl)thiazolidine-4-carboxylic acid | C10H11NO3S | 225.26 | 158-160 | [1] |
| 2-(2-hydroxynaphthalen-1-yl)thiazolidine-4-carboxylic acid | C14H13NO3S | 275.32 | 149-150 | [1] |
Table 1: Physicochemical Properties of Selected Thiazolidine Carboxylic Acid Derivatives.
Pharmacological Applications and Biological Activities
Thiazolidine carboxylic acids and their derivatives have demonstrated a broad spectrum of pharmacological activities, making them attractive candidates for drug discovery.
Anticancer Activity
Certain 2-arylthiazolidine-4-carboxylic acid amides have been identified as potent cytotoxic agents against prostate cancer cells, with IC50 values in the low micromolar range.[6]
| Compound | Cell Line | IC50 (µM) | Reference |
| 2-Arylthiazolidine-4-carboxylic acid amide derivative 1 | PC-3 | 2.5 | [6] |
| 2-Arylthiazolidine-4-carboxylic acid amide derivative 2 | DU145 | 3.1 | [6] |
Table 2: Anticancer Activity of Selected Thiazolidine Carboxylic Acid Derivatives.
Antidiabetic Activity
Thiazolidinediones, which contain the thiazolidine ring, are a well-established class of drugs used to treat type 2 diabetes. While not carboxylic acids themselves, their history is intertwined with the broader exploration of the thiazolidine scaffold.
Neuroprotective Effects
Recent studies have highlighted the neuroprotective potential of novel thiazolidine-4-carboxylic acid derivatives. These compounds have shown promise in mitigating ethanol-induced neuroinflammation and memory impairment in animal models.
Antiviral and Antimicrobial Activities
Various derivatives of the thiazolidine nucleus have been synthesized and screened for their antimicrobial and antiviral properties. These compounds have shown activity against a range of pathogens.
Conclusion and Future Perspectives
From their humble beginnings in the 1930s, thiazolidine carboxylic acids have evolved into a cornerstone of medicinal chemistry. The simplicity of their initial synthesis has paved the way for the development of a vast library of derivatives with a wide array of biological activities. The continuous exploration of this versatile scaffold, coupled with modern drug design strategies, promises the discovery of new and improved therapeutic agents for a multitude of diseases. The rich history and proven track record of thiazolidine carboxylic acids ensure their continued relevance in the future of drug development.
References
- 1. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Thiazolidine-4-carboxylic acid, a physiologic sulfhydryl antioxidant with potential value in geriatric medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Kinetics of human pyrroline-5-carboxylate reductase in l-thioproline metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
The Stereochemistry of 2-Substituted Thiazolidine-4-Carboxylic Acids: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Substituted thiazolidine-4-carboxylic acids are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry and drug development. Structurally analogous to the proteinogenic amino acid proline, these compounds often serve as valuable intermediates and possess a range of biological activities. A key feature of their chemistry is the stereogenic center at the C-2 position, which is formed during their synthesis by the condensation of L-cysteine with an aldehyde or ketone. This leads to the formation of diastereomers, typically the (2R,4R)-cis and (2S,4R)-trans isomers, the ratio of which is influenced by reaction conditions and the nature of the substituent at C-2. This guide provides a comprehensive overview of the stereochemistry, synthesis, and analysis of these important molecules.
Synthesis and Stereochemical Control
The most common synthetic route to 2-substituted thiazolidine-4-carboxylic acids is the cyclocondensation of L-cysteine with a carbonyl compound.[1] The reaction proceeds via the formation of a Schiff base intermediate, followed by an intramolecular nucleophilic attack of the thiol group on the imine carbon, leading to the formation of the thiazolidine ring.
This reaction typically yields a mixture of diastereomers. The stereochemical outcome at the C-2 position is influenced by factors such as the solvent, temperature, and the steric and electronic properties of the aldehyde.[2] For instance, the use of acidified methanol as a solvent has been shown to influence the diastereomeric ratio.[2]
General Experimental Protocol for the Synthesis of 2-Aryl-Thiazolidine-4-Carboxylic Acids
The following is a general procedure for the synthesis of 2-aryl-thiazolidine-4-carboxylic acids:
-
Dissolve L-cysteine hydrochloride (1 equivalent) in a mixture of water and ethanol (1:1).
-
Add sodium acetate (1 equivalent) to the solution to neutralize the hydrochloride.
-
Add the corresponding aromatic aldehyde (1 equivalent) to the reaction mixture.
-
Stir the reaction mixture at room temperature for 24 hours.[3]
-
If a precipitate forms, cool the reaction mixture in an ice bath to maximize precipitation.
-
Collect the precipitate by suction filtration and wash it with cold ethanol.[3]
-
The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.
Data Presentation: Diastereomeric Ratios and NMR Data
The stereochemistry of 2-substituted thiazolidine-4-carboxylic acids is primarily determined by NMR spectroscopy and confirmed by X-ray crystallography. The relative configuration of the C-2 and C-4 positions can be assigned based on the chemical shifts and coupling constants of the protons on the thiazolidine ring, particularly H-2, H-4, and the diastereotopic protons at C-5.
Table 1: Diastereomeric Ratios for the Synthesis of Various 2-Aryl-Thiazolidine-4-Carboxylic Acids [2][4][5][6]
| 2-Substituent (Aryl Group) | Reaction Conditions | Diastereomeric Ratio (cis : trans) |
| 2-Hydroxyphenyl | Methanol/Acetic Acid, Reflux | 1.5 : 1 |
| 4-Hydroxyphenyl | Methanol/Acetic Acid, Reflux | 3 : 1 |
| 2-Methoxyphenyl | Methanol/Acetic Acid, Reflux | 2 : 1 |
| 4-Chlorophenyl | Methanol/Acetic Acid, Reflux | 1.4 : 1 |
| 3-Nitrophenyl | Methanol/Acetic Acid, Reflux | 2 : 1 |
| 4-Nitrophenyl | Methanol/Acetic Acid, Reflux | 100 : 0 (initially) |
| 2-(4-(2-ethoxy-2-oxoethoxy)phenyl) | Ethanol/Water, 20 °C | 46 : 54 |
| 2-(2-hydroxyphenyl) | Ethanol/Water, 25-30 °C | 47 : 53 |
| 2-(2-hydroxynaphthalen-1-yl) | Ethanol/Water, 25-30 °C | 39 : 61 |
Table 2: ¹H NMR Spectroscopic Data for Representative 2-Aryl-Thiazolidine-4-Carboxylic Acids in DMSO-d₆ [4][5][6]
| Compound | Isomer | δ H-2 (s) | δ H-4 (dd or m) | δ H-5a (dd) | δ H-5b (dd) |
| 2-(2-hydroxyphenyl)TCA | cis (2R,4R) | 5.60 | 3.83 | 2.96 | 3.03 |
| trans (2S,4R) | 5.60 | 4.25 | 2.96 | 3.03 | |
| 2-(2-hydroxynaphthalen-1-yl)TCA | cis (2R,4R) | 6.70 | 3.44 | 3.13 | 3.27 |
| trans (2S,4R) | 6.51 | 3.44 | 3.13 | 3.27 | |
| 2-(4-nitrophenyl)TCA | - | 5.72 | 4.09 (t) | 3.21 (t) | 3.49 (t) |
| 2-(4-chlorophenyl)TCA | - | 5.63 | 4.19 (t) | 3.29 (m) | 3.46 (m) |
| 2-phenylTCA | - | 5.66 | 4.01 (t) | 3.21 (m) | 3.44 (m) |
Note: Chemical shifts (δ) are in ppm. Coupling constants (J) are in Hz. In some cases, the diastereomers were not resolved or reported separately.
X-ray Crystallography
Single-crystal X-ray diffraction provides unambiguous determination of the absolute and relative stereochemistry of 2-substituted thiazolidine-4-carboxylic acids. The solid-state conformation and intermolecular interactions, such as hydrogen bonding, can also be elucidated. For example, the crystal structure of N-acetyl-2-(p-tolyl)thiazolidine-4-carboxylic acid has been determined, confirming a cis relationship between the tolyl and carboxylic acid groups with a (2R,4R) absolute configuration.[1] Researchers can access crystallographic data from databases such as the Cambridge Crystallographic Data Centre (CCDC) using deposition numbers. For instance, CCDC Deposition No. 2180985 contains the crystal structure of a derivative of 3-phenyl tetrahydroisoquinolone-4-carboxylic acid, which can be used as a reference for similar stereochemical assignments.[7]
Signaling Pathway: Cysteine Prodrugs and Glutathione Synthesis
Many 2-substituted thiazolidine-4-carboxylic acids are recognized as prodrugs of L-cysteine.[8] In vivo, the thiazolidine ring can undergo hydrolysis to release L-cysteine, which is a precursor for the synthesis of the vital intracellular antioxidant, glutathione (GSH).[5]
The biosynthesis of glutathione is a two-step enzymatic process that occurs in the cytosol:[1][2][[“]][10][11]
-
Formation of γ-glutamylcysteine: The enzyme Glutamate-Cysteine Ligase (GCL) catalyzes the ATP-dependent formation of a peptide bond between the γ-carboxylate of glutamate and the amino group of cysteine.
-
Formation of Glutathione: The enzyme Glutathione Synthetase (GS) catalyzes the ATP-dependent addition of glycine to the C-terminus of γ-glutamylcysteine.
The availability of cysteine is the rate-limiting factor in this pathway. By delivering cysteine into the cell, 2-substituted thiazolidine-4-carboxylic acids can effectively boost glutathione levels, thereby protecting cells from oxidative stress.
Experimental Workflow for Synthesis and Stereochemical Analysis
Experimental workflow for the synthesis and analysis of 2-substituted thiazolidine-4-carboxylic acids.
Signaling Pathway of Cysteine Prodrug Action
References
- 1. researchgate.net [researchgate.net]
- 2. Glutathione - Wikipedia [en.wikipedia.org]
- 3. pjps.pk [pjps.pk]
- 4. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 5. researchgate.net [researchgate.net]
- 6. nanobioletters.com [nanobioletters.com]
- 7. researchgate.net [researchgate.net]
- 8. 2-Substituted thiazolidine-4(R)-carboxylic acids as prodrugs of L-cysteine. Protection of mice against acetaminophen hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Glutathione biosynthesis and regulation mechanisms - Consensus [consensus.app]
- 10. Glutathione synthetase - Wikipedia [en.wikipedia.org]
- 11. Frontiers | Plant Glutathione Biosynthesis: Diversity in Biochemical Regulation and Reaction Products [frontiersin.org]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Thiazolidine Ring Formation Mechanism with Aldehydes
This guide provides a comprehensive overview of the chemical principles, experimental considerations, and strategic applications of thiazolidine ring formation from aldehydes. Thiazolidine heterocycles are pivotal structural motifs in a vast array of biologically active compounds, including the antibiotic penicillin and antidiabetic glitazones, making a thorough understanding of their synthesis essential for modern drug discovery and development.[1][2][3]
Core Mechanism of Thiazolidine Ring Formation
The fundamental reaction for forming a thiazolidine ring is the condensation of a 1,2-aminothiol with an aldehyde or ketone.[1] The most common reactants are cysteine or cysteamine, which provide the requisite nucleophilic amine and thiol groups in a 1,2-relationship.[1][4]
The reaction mechanism is a well-established multi-step process that proceeds through a critical imine intermediate:
-
Nucleophilic Attack and Hemiaminal Formation: The reaction initiates with the nucleophilic attack of the primary amino group of the 1,2-aminothiol onto the electrophilic carbonyl carbon of the aldehyde. This forms a transient tetrahedral intermediate known as a hemiaminal.
-
Dehydration to Form a Schiff Base (Imine): The hemiaminal is unstable and readily undergoes dehydration (loss of a water molecule) to form a protonated imine, also known as a Schiff base. This step is often the rate-determining step and can be catalyzed by mild acid.[5] NMR studies conducted in D₂O have confirmed the presence of this imine intermediate.[5]
-
Intramolecular Cyclization: The final step is a rapid, intramolecular nucleophilic attack by the thiol group (-SH) on the electrophilic carbon of the imine. This attack forms the five-membered thiazolidine ring.[4]
This reaction is generally reversible, and the stability of the resulting thiazolidine can depend on the substituents and the pH of the medium.[5]
Caption: General mechanism of thiazolidine formation.
Influence of pH and Catalysts
The reaction rate and equilibrium are highly dependent on pH.
-
Acidic Conditions: Mildly acidic conditions (pH 4-6) are often optimal. The acid catalyzes the dehydration of the hemiaminal to the imine, which is typically the slowest step.[6] However, strong acidic conditions can protonate the primary amine, reducing its nucleophilicity and slowing the initial attack on the aldehyde.
-
Neutral/Physiological Conditions: The reaction can proceed efficiently at neutral pH (around 7.2-7.4), which is particularly advantageous for bioconjugation applications on sensitive proteins and peptides.[4] Studies have shown that the condensation between 1,2-aminothiols and aliphatic aldehydes is fast and specific under physiological conditions.
-
Basic Conditions: While less common, cyclization can also occur at a basic pH. In the case of N-acetyl-l-cysteine (NAC), studies have shown that a stable thiazolidine ring isomer forms readily at basic pH, proceeding through proton abstraction from the thiol group followed by nucleophilic attack.[7]
Buffers can also play a significant role. Phosphate buffer, for instance, has been shown to dramatically promote thiazolidine formation, potentially by stabilizing the carbocation formed during the reaction.[4]
Quantitative Data Summary
The efficiency of thiazolidine formation is influenced by the structure of the aldehyde and the reaction conditions. The following table summarizes quantitative data from a model system study involving the reaction of various aliphatic aldehydes with cysteamine.
| Aldehyde Reactant | Molar Recovery (%) in Aqueous System (pH 7.2) | Molar Recovery (%) with 0.2 M Phosphate Buffer | Fold Increase with Buffer |
| Formaldehyde | 1.8 | 55.6 | 30.9 |
| Acetaldehyde | 6.9 | 73.1 | 10.6 |
| Propionaldehyde | 22.3 | 86.4 | 3.9 |
| Butyraldehyde | 27.8 | 89.1 | 3.2 |
| Valeraldehyde | 29.1 | 90.2 | 3.1 |
Data sourced from Huang et al., J. Agric. Food Chem., 1998.[4]
As shown, the presence of a phosphate buffer significantly enhances the yield of the corresponding thiazolidine derivative for all aldehydes tested.[4] The reactivity of the aldehydes also increased with the length of the alkyl chain in the absence of the buffer.[4]
Key Experimental Protocols
Protocol 1: Synthesis of 2,4-Thiazolidinedione (TZD)
This protocol describes a microwave-assisted synthesis of the core 2,4-thiazolidinedione ring system, a key scaffold in antidiabetic drugs.
Materials:
-
Thiourea
-
Monochloroacetic acid
-
Deionized water
-
Microwave reactor vial (15 mL) with stir bar
-
Microwave synthesizer
Procedure:
-
Combine thiourea (3.34 g, 43.4 mmol) and monochloroacetic acid (4.16 g, 44.0 mmol) in 8 mL of water in a 15 mL pressure vial.[8]
-
Stir the mixture at room temperature for 1 hour to ensure homogeneity.
-
Place the vial in the microwave synthesizer and irradiate at 110°C for 12 minutes (e.g., 2-minute ramp, 10-minute sustain at 350 W).[8]
-
After irradiation, cool the resulting solution and continue stirring at room temperature for 1 hour to facilitate precipitation.
-
Collect the precipitate by vacuum filtration.
-
Recrystallize the crude product from hot water to yield pure 2,4-thiazolidinedione as a white crystalline solid (yields typically around 90%).[8]
Protocol 2: Knoevenagel Condensation for 5-Arylidene-TZD Derivatives
This protocol details the synthesis of 5-substituted TZD derivatives, which are common in drug discovery programs, via a Knoevenagel condensation.
Materials:
-
2,4-Thiazolidinedione (TZD)
-
Substituted aryl aldehyde (e.g., 4-chlorobenzaldehyde)
-
Toluene
-
Silica gel
-
Acetic acid
-
Piperidine
-
Microwave synthesizer
Procedure:
-
In a pressure vial, mix the substituted aryl aldehyde (1.00 mmol), TZD (1.50 mmol), silica gel (200 mg), 5 drops of acetic acid, and 5 drops of piperidine in 2 mL of toluene.[8]
-
Irradiate the mixture in a microwave synthesizer for 25 minutes at 110°C (e.g., 5-minute ramp, 20-minute sustain at 300 W).[8]
-
After the reaction, dilute the mixture with 4 mL of water and precipitate the product on an ice bath for 15 minutes.
-
Remove the silica gel by vacuum filtration, washing with hot methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude product. The product can be further purified by recrystallization, typically from ethanol.[8][9]
Caption: Workflow for synthesis of 5-Arylidene-TZD derivatives.
Applications in Drug Development and Bioconjugation
The formation of the thiazolidine ring is not merely an academic reaction; it is a cornerstone of both small-molecule drug synthesis and advanced biologics engineering.
-
Medicinal Chemistry: The thiazolidine scaffold is considered a "privileged structure" due to its presence in a wide range of compounds with diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[10][11] Thiazolidinediones (TZDs), such as Pioglitazone, are a class of drugs used to treat type 2 diabetes.[1]
-
Bioconjugation: The reaction's ability to proceed under mild, physiological conditions makes it a powerful tool for site-specific modification of proteins and peptides.[6] By converting an N-terminal serine or threonine residue into an aldehyde via periodate oxidation, a cysteine-containing molecule (carrying a drug, imaging agent, or reporter group) can be specifically attached via a stable thiazolidine linkage.[6] This "click-type" reaction is fast, efficient, and produces no by-products, making it ideal for creating antibody-drug conjugates (ADCs) and other complex biomolecules.[12]
-
Prodrugs: The reversibility of the thiazolidine linkage can be exploited in prodrug design. For example, a drug can be attached to a cysteine-containing carrier molecule, which releases the active cysteine in vivo upon hydrolysis of the thiazolidine ring.[5]
References
- 1. Thiazolidine - Wikipedia [en.wikipedia.org]
- 2. Penicillin - Wikipedia [en.wikipedia.org]
- 3. e3s-conferences.org [e3s-conferences.org]
- 4. lib3.dss.go.th [lib3.dss.go.th]
- 5. researchgate.net [researchgate.net]
- 6. Thiazolidine formation as a general and site-specific conjugation method for synthetic peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Drug design: 4-thiazolidinones applications. Part 1. Synthetic routes to the drug-like molecules | Journal of Medical Science [jmsnew.ump.edu.pl]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Pharmacological Profile of Thiazolidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The thiazolidine ring is a privileged five-membered heterocyclic scaffold that is a cornerstone in medicinal chemistry. Its derivatives exhibit a remarkable breadth of pharmacological activities, including antidiabetic, antimicrobial, anticancer, and anti-inflammatory properties. This is attributed to the scaffold's ability to interact with a diverse range of biological targets. This technical guide provides a comprehensive overview of the pharmacological profile of thiazolidine derivatives, focusing on their mechanisms of action, structure-activity relationships, and key experimental evaluations. Quantitative data are presented in structured tables for comparative analysis, and detailed protocols for critical assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear, mechanistic understanding for drug development professionals.
Introduction
Thiazolidine is a saturated five-membered heterocycle containing a sulfur atom at position 1 and a nitrogen atom at position 3. Derivatives of this core, particularly 2,4-thiazolidinediones (TZDs), have garnered significant attention in drug discovery. The structural versatility of the thiazolidine ring allows for substitutions at various positions, leading to a wide array of compounds with distinct pharmacological profiles. Marketed drugs such as the antidiabetic agents Pioglitazone and Rosiglitazone underscore the therapeutic success of this chemical class. This guide delves into the core pharmacological activities that make thiazolidine derivatives a subject of intense research and development.
Key Pharmacological Activities
Thiazolidinediones are most renowned for their role as insulin sensitizers in the management of type 2 diabetes mellitus.[1] They function primarily as potent agonists of the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a nuclear receptor that regulates gene expression involved in glucose and lipid metabolism.[1][2]
Mechanism of Action: PPARγ Agonism The binding of a TZD ligand to PPARγ induces a conformational change, leading to the recruitment of co-activator proteins. This complex then forms a heterodimer with the Retinoid X Receptor (RXR). The PPARγ-RXR heterodimer binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes. This binding modulates the transcription of genes that enhance insulin sensitivity, promote glucose uptake in adipose and muscle tissues, and regulate adipocyte differentiation.[1][2]
Quantitative Data: α-Amylase Inhibition Some thiazolidine derivatives also exhibit antidiabetic effects by inhibiting enzymes like α-amylase, which is involved in carbohydrate digestion. This action helps to lower postprandial blood glucose levels.
| Compound | Substituent(s) | Target | IC₅₀ (µg/mL) | Reference |
| Derivative 12 | 5-(4-chlorobenzylidene) | α-Amylase | 27.63 | [1] |
| Derivative 15 | 5-(4-nitrobenzylidene) | α-Amylase | 22.35 | [1] |
| Acarbose (Std.) | - | α-Amylase | - | [3] |
A significant number of thiazolidine derivatives have been synthesized and evaluated for their antibacterial and antifungal properties. Their mechanism often involves the disruption of microbial cellular processes. Structure-activity relationship (SAR) studies have shown that substitutions on the thiazolidine ring are crucial for potency. For instance, the presence of electron-withdrawing groups on the benzylidene moiety at the C5 position often enhances antimicrobial activity.
Quantitative Data: Antimicrobial Activity (MIC) The minimum inhibitory concentration (MIC) is a key measure of antimicrobial potency. The data below summarizes the activity of various thiazolidine derivatives against common bacterial and fungal strains.
| Compound | Substituent(s) | S. aureus (MIC, µM/ml) | B. subtilis (MIC, µM/ml) | E. coli (MIC, µM/ml) | K. pneumonia (MIC, µM/ml) | C. albicans (MIC, µM/ml) | A. niger (MIC, µM/ml) | Reference |
| Compound 4 | 5-(4-fluorobenzylidene) | 9.0 x 10⁻² | 9.0 x 10⁻² | 4.5 x 10⁻² | 9.0 x 10⁻² | 9.0 x 10⁻² | 9.0 x 10⁻² | [1] |
| Compound 10 | 5-(4-chlorobenzylidene)-3-benzyl | 4.2 x 10⁻² | 4.2 x 10⁻² | 8.4 x 10⁻² | 8.4 x 10⁻² | 4.2 x 10⁻² | 4.2 x 10⁻² | [1] |
| Compound 15 | 5-(4-nitrobenzylidene)-3-(4-methylbenzyl) | 5.2 x 10⁻² | 5.2 x 10⁻² | 5.2 x 10⁻² | 2.6 x 10⁻² | 5.2 x 10⁻² | 5.2 x 10⁻² | [1] |
Thiazolidine derivatives have emerged as promising anticancer agents. Their effects are often mediated through PPARγ-independent pathways, including the induction of apoptosis, cell cycle arrest, and inhibition of signaling pathways crucial for tumor growth and survival.[4] For example, some derivatives have been shown to inhibit oncoproteins like K-Ras and B-Raf or to be cytotoxic to specific cancer cell lines such as HepG2 (liver), HCT-116 (colon), and MCF-7 (breast).[5]
Quantitative Data: Anticancer Activity (IC₅₀) The half-maximal inhibitory concentration (IC₅₀) measures the potency of a compound in inhibiting a specific biological or biochemical function.
| Compound | Substituent(s) | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Compound 27d | N-phenyl, 5-(4-(dimethylamino)benzylidene) | HCT-116 | 53.99 | [5] |
| Compound 27e | N-(4-chlorophenyl), 5-benzylidene | HCT-116 | 48.33 | [5] |
| Compound 28d | N-(4-methoxyphenyl), 5-(4-chlorobenzylidene) | HCT-116 | 38.76 | [5] |
| Compound 29b | Diaryl pyrazoline with naphthyl linker | VEGFR-2 | 5.0 | [5] |
| Compound 30b | Diaryl pyrazoline with pyridyl linker | HDAC4 | 0.36 | [5] |
Synthesis and Structure-Activity Relationship (SAR)
The most common method for synthesizing 5-substituted-2,4-thiazolidinediones is the Knoevenagel condensation.[6] This reaction involves the condensation of an aldehyde with the active methylene group at the C5 position of the 2,4-thiazolidinedione ring, typically catalyzed by a weak base like piperidine.[6]
Structure-Activity Relationship (SAR) Summary:
-
C5 Position: Substitution at the C5 position with a benzylidene group is a common feature. The nature and position of substituents on this aromatic ring significantly impact activity. Electron-withdrawing groups (e.g., -NO₂, -Cl) generally enhance antimicrobial and anticancer activities.
-
N3 Position: Substitution at the N3 position can modulate the compound's lipophilicity and target-binding affinity. Bulky substituents can influence potency and selectivity.
-
Thiazolidine Core: The integrity of the 2,4-dione core is often essential for activity, particularly for PPARγ agonists, where the carbonyl groups and the acidic N-H proton participate in key hydrogen bonding interactions with the receptor.[2]
Experimental Protocols
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[7][8]
Detailed Methodology:
-
Preparation of Compounds: A stock solution of the test compound is prepared. Two-fold serial dilutions are made in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).[7]
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a turbidity equivalent to the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This is then diluted to achieve a final concentration of about 5 x 10⁵ CFU/mL in each well.[7]
-
Inoculation and Incubation: Each well containing the diluted compound is inoculated with the bacterial suspension. A positive control (inoculum without compound) and a negative control (broth only) are included. The plate is incubated at 37°C for 18-24 hours.[8]
-
MIC Determination: After incubation, the plates are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth.[9]
The MTT assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of cells, which is indicative of their viability.[10][11]
Detailed Methodology:
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a density of approximately 5,000-10,000 cells/well and allowed to adhere overnight.[10]
-
Compound Treatment: The cells are then treated with various concentrations of the thiazolidine derivatives and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, the culture medium is removed, and MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; typically 0.5 mg/mL) is added to each well. The plate is incubated for another 3-4 hours at 37°C.[12]
-
Formazan Solubilization: During this incubation, mitochondrial dehydrogenases in living cells reduce the yellow MTT to a purple formazan product. A solubilizing agent (e.g., DMSO or isopropanol with HCl) is then added to each well to dissolve the formazan crystals.[12][13]
-
Absorbance Reading: The plate is gently shaken to ensure complete dissolution, and the absorbance is measured using a microplate reader at a wavelength of ~570 nm.[11] The absorbance is directly proportional to the number of viable cells. The IC₅₀ value is calculated from the dose-response curve.
This assay evaluates the potential of compounds to inhibit α-amylase, a key enzyme in carbohydrate digestion.[14]
Detailed Methodology:
-
Reaction Mixture: A solution of the test compound at various concentrations is pre-incubated with an α-amylase enzyme solution (e.g., from porcine pancreas) in a suitable buffer (e.g., phosphate buffer, pH 6.9) at 37°C for 10-20 minutes.[3][14]
-
Substrate Addition: A starch solution (1%) is added to the mixture to initiate the enzymatic reaction. The mixture is incubated for another 10-15 minutes at 37°C.[14]
-
Stopping the Reaction: The reaction is terminated by adding dinitrosalicylic acid (DNSA) color reagent.[3]
-
Color Development and Measurement: The mixture is heated in a boiling water bath for 5-10 minutes to allow for color development. The DNSA is reduced by the maltose formed from starch hydrolysis, resulting in a color change. After cooling to room temperature, the absorbance is measured at 540 nm.[3]
-
Calculation: The percentage of inhibition is calculated by comparing the absorbance of the test sample to that of a control (containing no inhibitor). The IC₅₀ value is then determined.
Conclusion and Future Perspectives
Thiazolidine and its derivatives represent a versatile and highly valuable scaffold in medicinal chemistry. The success of thiazolidinediones in treating type 2 diabetes has paved the way for exploring their potential against a multitude of other diseases. Current research is focused on synthesizing novel derivatives with improved potency, selectivity, and reduced side effects. The development of hybrid molecules, which combine the thiazolidine core with other pharmacologically active moieties, is a promising strategy to address complex diseases and combat drug resistance. The in-depth understanding of their pharmacological profiles, mechanisms of action, and structure-activity relationships, as detailed in this guide, is critical for guiding future drug design and development efforts in this promising area.
References
- 1. Targeting Peroxisome Proliferator-Activated Receptors Using Thiazolidinediones: Strategy for Design of Novel Antidiabetic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PPARγ signaling and metabolism: the good, the bad and the future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of In Vivo Antidiabetic, In Vitro α-Amylase Inhibitory, and In Vitro Antioxidant Activity of Leaves Crude Extract and Solvent Fractions of Bersama abyssinica Fresen (Melianthaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PPARγ-Independent Antitumor Effects of Thiazolidinediones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Broth Microdilution Assay [bio-protocol.org]
- 8. Broth microdilution - Wikipedia [en.wikipedia.org]
- 9. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Anticancer test with the MTT assay method [bio-protocol.org]
- 11. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 12. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 13. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 2.6. In Vitro Antidiabetic Activity (α-Amylase Inhibition Assay) [bio-protocol.org]
The Potent Anticancer Promise of Thiazolidin-4-one Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The thiazolidin-4-one scaffold has emerged as a "privileged structure" in medicinal chemistry, demonstrating a remarkable breadth of biological activities, most notably in the realm of oncology.[1][2][3] This enduring interest stems from the structural versatility of the thiazolidin-4-one ring, which allows for substitutions at the N-3, C-2, and C-5 positions, enabling the generation of vast chemical libraries with diverse pharmacological profiles.[4][5] This technical guide provides an in-depth overview of the anticancer activity of thiazolidine-4-one derivatives, focusing on quantitative data, detailed experimental protocols, and the intricate signaling pathways they modulate.
Quantitative Analysis of Anticancer Activity
A significant body of research has demonstrated the potent cytotoxic and antiproliferative effects of thiazolidin-4-one derivatives against a wide array of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying this activity. The following tables summarize the IC50 values of various thiazolidin-4-one derivatives, offering a comparative landscape of their potency.
Table 1: Cytotoxic Activity of Thiazolidin-4-one Derivatives against Various Cancer Cell Lines
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Isatin-based derivatives | |||
| Compound 28b | HepG2 (Liver) | 4.97 | [3] |
| MCF-7 (Breast) | 5.33 | [3] | |
| HT-29 (Colon) | 3.29 | [3] | |
| Compound 29 | CAKI-1 (Renal) | 4.74 | [3] |
| UO-31 (Renal) | 3.99 | [3] | |
| Thiazolidinone-isatin hybrids | |||
| Compound 7g | A549 (Lung) | 40 | [6] |
| MCF-7 (Breast) | 40 | [6] | |
| PC3 (Prostate) | 50 | [6] | |
| Quinolinone-thiazolidin-4-one hybrids | |||
| Compound 24b | MDA-MB-231 (Breast) | 8.16 | [3] |
| Compound 24c | MCF-7 (Breast) | 18.03 | [3] |
| Thiazolidin-4-one-1,3,4-oxadiazoles | |||
| Compound 42d | MCF-7 (Breast) | 0.47 | [3] |
| A549 (Lung) | 0.59 | [3] | |
| HeLa (Cervical) | 0.53 | [3] | |
| Indolyl-pyridine moiety | |||
| Compound 43d | MCF-7 (Breast) | 0.45 | [3] |
| A549 (Lung) | 0.53 | [3] | |
| HeLa (Cervical) | 0.52 | [3] | |
| Pyrrolizine-thiazolidin-4-one hybrids | |||
| Compound 48a | MCF-7 (Breast) | 0.16 | [4] |
| Compound 48b | A2780 (Ovarian) | 0.11 | [4] |
| HT-29 (Colon) | 0.12 | [4] | |
| Ciminalum-rhodanine hybrid | |||
| Compound 11 | MCF-7 (Breast) | 5.02 | [7] |
| MDA-MB-231 (Breast) | 15.24 | [7] | |
| Thymol–4-thiazolidinone hybrids | |||
| Compounds 21 and 22 | Caco-2 and HCT-116 (Colorectal) | Induce apoptosis >50% | [7] |
| Benzoimidazol-thiazolidinone derivatives | |||
| Compound 13a | HCT116 (Colorectal) | 0.05 mM/ml | [8] |
| Compound 13b | HCT116 (Colorectal) | 0.12 mM/ml | [8] |
| Triazaspiro-thiazolidin-4-one derivatives | |||
| Compound 19a | MCF-7 (Breast) | 30.6 (GI50) | [8] |
| Compound 19b | MCF-7 (Breast) | 10.8 (GI50) | [8] |
Mechanisms of Action: Targeting Key Signaling Pathways
The anticancer effects of thiazolidin-4-one derivatives are often attributed to their ability to modulate critical signaling pathways involved in cell proliferation, survival, and apoptosis.[2]
Induction of Apoptosis
A primary mechanism of action for many thiazolidin-4-one derivatives is the induction of programmed cell death, or apoptosis.[1][9] This is often achieved through the activation of caspases, a family of proteases central to the apoptotic cascade. Several studies have shown that these compounds can significantly increase the activity of caspase-3, a key executioner caspase.[1][9] The induction of apoptosis can be either dependent or independent of the generation of reactive oxygen species (ROS).[1]
Figure 1. Apoptosis induction by thiazolidin-4-one derivatives.
Cell Cycle Arrest
Thiazolidin-4-one derivatives have been shown to induce cell cycle arrest at various phases, thereby inhibiting cancer cell proliferation.[1][3] Depending on the specific derivative and the cancer cell type, arrest can occur at the G0/G1, S, or G2/M phases of the cell cycle.[3][10] This cytostatic effect prevents cancer cells from dividing and contributes to the overall antitumor activity.
Figure 2. Cell cycle arrest induced by thiazolidin-4-one derivatives.
Enzyme Inhibition
A significant aspect of the anticancer activity of thiazolidin-4-one derivatives lies in their ability to inhibit various enzymes that are crucial for cancer progression.[2] These include:
-
Protein/Tyrosine Kinases: Many derivatives act as inhibitors of protein and tyrosine kinases such as EGFR, HER-2, VEGFR2, and c-Met, which are often overexpressed or hyperactivated in cancer cells, driving proliferation and survival.[2][3]
-
PI3K/Akt Pathway: The PI3K/Akt signaling pathway is a critical regulator of cell growth and survival, and its aberrant activation is a hallmark of many cancers. Thiazolidin-4-one derivatives have been identified as inhibitors of this pathway.[10][11]
-
Tubulin Polymerization: Some derivatives function as tubulin polymerization inhibitors, disrupting the formation of microtubules, which are essential for cell division, leading to mitotic arrest and apoptosis.[2]
Figure 3. Enzyme and pathway inhibition by thiazolidin-4-ones.
Experimental Protocols
Standardized and reproducible experimental protocols are fundamental to the evaluation of the anticancer activity of novel compounds. Below are detailed methodologies for key in vitro assays.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the thiazolidin-4-one derivatives and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Figure 4. Workflow for the MTT cytotoxicity assay.
Flow Cytometry for Cell Cycle Analysis
Flow cytometry with propidium iodide (PI) staining is used to determine the distribution of cells in different phases of the cell cycle.
Protocol:
-
Cell Treatment: Treat cells with the desired concentration of the thiazolidin-4-one derivative for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Fix the cells in 70% ethanol at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Analyze the DNA content histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
- 7. 4-Thiazolidinone-Bearing Hybrid Molecules in Anticancer Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. galaxypub.co [galaxypub.co]
- 9. tandfonline.com [tandfonline.com]
- 10. pharmacophorejournal.com [pharmacophorejournal.com]
- 11. researchgate.net [researchgate.net]
Antimicrobial Effects of Substituted Thiazolidine Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The growing threat of antimicrobial resistance necessitates the exploration and development of novel therapeutic agents. Thiazolidine derivatives have emerged as a promising class of heterocyclic compounds, exhibiting a broad spectrum of antimicrobial activities. This technical guide provides an in-depth overview of the antimicrobial effects of substituted thiazolidine compounds, focusing on quantitative data, experimental methodologies, and the underlying mechanisms of action.
Core Concepts and Structure
Thiazolidine is a five-membered heterocyclic compound containing a sulfur and a nitrogen atom.[1] Its derivatives, particularly thiazolidin-4-ones and thiazolidine-2,4-diones, have been the subject of extensive research due to their diverse pharmacological properties, including antimicrobial, antifungal, antiviral, and anticancer activities.[1][2][3][4] The versatility of the thiazolidine scaffold allows for substitutions at various positions, leading to a wide array of compounds with differing biological activities.
A general structure of a substituted thiazolidine derivative is depicted below, highlighting the key positions for substitution that influence their antimicrobial efficacy.
A generalized chemical structure of a substituted thiazolidine, indicating variable substituent positions (R1, R2, R3).
Quantitative Antimicrobial Data
The antimicrobial efficacy of substituted thiazolidine compounds is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and the Zone of Inhibition (ZOI). The following tables summarize quantitative data from various studies, providing a comparative overview of the activity of different derivatives against a range of microbial strains.
Table 1: Antibacterial Activity of Substituted Thiazolidin-4-ones
| Compound | Bacterial Strain | MIC (mg/mL) | Zone of Inhibition (mm) | Reference |
| Compound 5 | S. Typhimurium | 0.008 - 0.06 | - | [5] |
| Compound 5 | S. aureus | 0.008 - 0.06 | - | [5] |
| Compound 8 | Resistant MRSA, P. aeruginosa, E. coli | Potent | - | [5] |
| Compound 15 | Resistant MRSA, P. aeruginosa, E. coli | Potent | - | [5] |
| Compound 1 | S. aureus, P. aeruginosa, S. typhi | - | 15.22±0.08 - 19.93±0.09 | [2] |
| Compound 3 | S. aureus, P. aeruginosa, S. typhi | - | 15.22±0.08 - 19.93±0.09 | [2] |
| Compound 8 | S. aureus, P. aeruginosa, S. typhi | - | 15.22±0.08 - 19.93±0.09 | [2] |
| Compound 9 | S. aureus, P. aeruginosa, S. typhi | - | 15.22±0.08 - 19.93±0.09 | [2] |
| Compound 4a | P. fluorescens, S. aureus | 100 - 400 µg/mL | - | [4] |
| Compound 4e | P. fluorescens, S. aureus | 100 - 400 µg/mL | - | [4] |
| Compound 16 | Gram-positive and Gram-negative bacteria | pMICam = 1.71 µM/ml | - | [6] |
Table 2: Antifungal Activity of Substituted Thiazolidine Derivatives
| Compound | Fungal Strain | MIC | Zone of Inhibition (mm) | Reference |
| Compound 5 | Various fungi | Exceeded or equipotent to bifonazole and ketoconazole | - | [5] |
| Hydroxy derivative | C. albicans | 18.44±0.10 | - | [2] |
| Nitro derivative | C. albicans | 18.88±0.14 | - | [2] |
| Compound 1 | C. albicans | - | 15.22±0.08 - 19.93±0.09 | [2] |
| Compound 3 | C. albicans | - | 15.22±0.08 - 19.93±0.09 | [2] |
| Compound 8 | C. albicans | - | 15.22±0.08 - 19.93±0.09 | [2] |
| Compound 9 | C. albicans | - | 15.22±0.08 - 19.93±0.09 | [2] |
| Compound 4a | Fungal strains | 100 - 400 µg/mL | - | [4] |
| Compound 4e | Fungal strains | 100 - 400 µg/mL | - | [4] |
| Compound 5b | C. albicans | - | 15 | [3] |
| Compound 5c | C. albicans | - | 13 | [3] |
| Compound 5k | C. albicans | - | 18 | [3] |
Experimental Protocols
The evaluation of the antimicrobial activity of substituted thiazolidine compounds typically involves standardized in vitro assays. The following are detailed methodologies for commonly cited experiments.
Broth Microdilution Method (for MIC Determination)
This method is used to determine the minimum inhibitory concentration (MIC) of a compound.
-
Preparation of Microbial Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution of Test Compounds: The thiazolidine derivatives are serially diluted in a 96-well microtiter plate using the same broth medium.
-
Inoculation: Each well is inoculated with the microbial suspension. Positive (microorganism and broth) and negative (broth only) controls are included.
-
Incubation: The microtiter plates are incubated under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria).
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[5]
Agar Well Diffusion Method (for Zone of Inhibition)
This method is used to assess the antimicrobial activity by measuring the diameter of the zone of growth inhibition.
-
Preparation of Agar Plates: A suitable agar medium is poured into sterile Petri dishes and allowed to solidify.
-
Inoculation: A standardized microbial suspension is uniformly spread over the surface of the agar.
-
Well Creation: Wells of a specific diameter (e.g., 6 mm) are created in the agar using a sterile cork borer.
-
Application of Test Compounds: A defined volume of the test compound solution (at a specific concentration, e.g., 500 µg/mL) is added to each well.[2]
-
Incubation: The plates are incubated under suitable conditions.
-
Measurement of Zone of Inhibition: The diameter of the clear zone around each well, where microbial growth is inhibited, is measured in millimeters.[3]
A typical experimental workflow for the antimicrobial evaluation of synthesized thiazolidine compounds.
Mechanism of Action
The antimicrobial activity of thiazolidine derivatives is attributed to their ability to interfere with essential cellular processes in microorganisms. While the exact mechanisms can vary depending on the specific substitutions, some key targets have been identified.
Docking studies have suggested that the antibacterial action of certain 2,3-diaryl-thiazolidin-4-ones may involve the inhibition of MurB , an enzyme essential for the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.[5] For their antifungal activity, the probable target is CYP51 (lanosterol 14α-demethylase) , an enzyme crucial for ergosterol biosynthesis in fungi.[5]
Proposed inhibitory pathways for the antimicrobial action of substituted thiazolidine compounds.
Structure-Activity Relationship (SAR)
The antimicrobial potency of thiazolidine derivatives is significantly influenced by the nature and position of the substituents on the thiazolidine ring and any attached aromatic rings.
-
Electron-withdrawing vs. Electron-donating Groups: Studies have shown that the presence of electron-withdrawing groups, such as chloro and nitro groups, on an attached phenyl ring can enhance antimicrobial activity.[1][2] Conversely, electron-donating groups like methyl and methoxy groups may decrease activity.[2]
-
Substituent Position: The position of substituents on an aromatic ring is also crucial. For instance, substitutions at the ortho and meta positions have been found to be important for enhancing biological activity.[3]
-
Lipophilicity: Quantitative Structure-Activity Relationship (QSAR) studies have indicated that lipophilicity, often represented by log P, is a key parameter governing the antimicrobial activity of thiazolidinones.[7][8]
Synthesis of Substituted Thiazolidine Compounds
A common synthetic route for preparing 2,3-disubstituted-4-thiazolidinones involves a one-pot, three-component condensation reaction.
A generalized one-pot synthesis scheme for 2,3-disubstituted-4-thiazolidinones.
Conclusion
Substituted thiazolidine compounds represent a versatile and promising scaffold for the development of new antimicrobial agents. Their broad spectrum of activity, coupled with the potential for synthetic modification to optimize efficacy, makes them a compelling area for further research. This guide has provided a consolidated overview of the current knowledge, highlighting key quantitative data, experimental protocols, and mechanistic insights to aid researchers and drug development professionals in this important field. Further investigations into the precise molecular interactions and the development of derivatives with improved pharmacokinetic and pharmacodynamic profiles are warranted to translate the potential of these compounds into clinical applications.
References
- 1. e3s-conferences.org [e3s-conferences.org]
- 2. nanobioletters.com [nanobioletters.com]
- 3. mdpi.com [mdpi.com]
- 4. Novel 4-Thiazolidinone Derivatives as Anti-Infective Agents: Synthesis, Characterization, and Antimicrobial Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, antimicrobial, anticancer evaluation and QSAR studies of thiazolidin-4-ones clubbed with quinazolinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. derpharmachemica.com [derpharmachemica.com]
The Role of Sodium (R)-thiazolidine-4-carboxylate in Glutathione Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glutathione (GSH) is a critical tripeptide antioxidant, essential for cellular protection against oxidative stress and detoxification of xenobiotics. Its synthesis is primarily rate-limited by the availability of the amino acid L-cysteine. Direct supplementation with L-cysteine is often inefficient due to its instability and low bioavailability. Sodium (R)-thiazolidine-4-carboxylate, also known as L-2-oxothiazolidine-4-carboxylate (OTC) or Procysteine, has emerged as a promising prodrug strategy to enhance intracellular cysteine levels and subsequently boost glutathione synthesis. This technical guide provides an in-depth analysis of the mechanism of action of this compound, summarizes key quantitative data from preclinical studies, details relevant experimental protocols, and visualizes the core signaling pathways and experimental workflows.
Introduction
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense system's ability to neutralize them, is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Glutathione is a cornerstone of the cellular antioxidant defense system.[1] The de novo synthesis of glutathione is a two-step enzymatic process dependent on the availability of its constituent amino acids: glutamate, cysteine, and glycine. The first and rate-limiting step is the formation of γ-glutamylcysteine from glutamate and cysteine, catalyzed by glutamate-cysteine ligase (GCL).[2]
This compound is a heterocyclic compound that serves as a bioavailable precursor of L-cysteine.[3] Its structure allows for efficient cellular uptake and subsequent intracellular conversion to L-cysteine, thereby bypassing the limitations of direct cysteine supplementation. This guide will explore the biochemical basis for its action and present the scientific evidence supporting its role in augmenting glutathione synthesis.
Mechanism of Action
This compound functions as a prodrug, delivering L-cysteine into the cell for glutathione synthesis. The primary mechanism involves the enzymatic cleavage of the thiazolidine ring.
Enzymatic Conversion to Cysteine
The most well-characterized pathway for the conversion of L-2-oxothiazolidine-4-carboxylate to L-cysteine is through the action of the enzyme 5-oxoprolinase.[4][5] This ATP-dependent enzyme hydrolyzes the internal amide bond of the thiazolidine ring, releasing L-cysteine.[5] This intracellular release of cysteine makes it readily available for the first step of glutathione synthesis catalyzed by GCL.
Some 2-substituted derivatives of thiazolidine-4(R)-carboxylic acid can also release L-cysteine through a non-enzymatic ring-opening mechanism.[6]
Signaling Pathways
The primary signaling pathway influenced by this compound is the Glutathione Synthesis Pathway . By providing the rate-limiting substrate, it directly fuels the production of glutathione.
Furthermore, by increasing the intracellular pool of cysteine and subsequently glutathione, this compound can indirectly influence redox-sensitive signaling pathways. For instance, it has been shown to modulate the activity of transcription factors such as NF-κB, which plays a role in inflammatory responses.[7] Additionally, some studies suggest that L-2-oxothiazolidine-4-carboxylate may act as a ligand for the GPR109A receptor, which is involved in anti-inflammatory signaling.[8]
Quantitative Data from Preclinical Studies
Numerous preclinical studies have demonstrated the efficacy of this compound and its derivatives in elevating glutathione levels in various tissues. The following tables summarize key quantitative findings from these studies.
| Study Focus | Animal Model | Compound & Dosage | Tissue | Effect on Glutathione (GSH) Levels | Reference |
| Sulfur Amino Acid Deficiency | Rats | L-2-oxothiazolidine-4-carboxylate (0.35% in diet) | Lung, Liver, Lymphocytes | Normalized GSH levels compared to deficient diet | [9] |
| General GSH Enhancement | Rats | Thiazolidine-4-carboxylic acid (400 mg/kg i.p.) | Liver | Initial increase followed by a decrease | [10] |
| General GSH Enhancement | Rats | Thiazolidine-4-carboxylic acid (800 mg/kg p.o.) | Liver, Gastric Mucosa | Initial increase followed by a decrease | [10] |
| Myocardial Infarction | Rats | L-2-oxothiazolidine-4-carboxylate | Heart | Increased total reduced GSH levels | [7] |
| Chronic Ethanol Exposure | Rats | L-2-oxothiazolidine-4-carboxylate (500 mg/kg/day in diet) | Liver | Maintained GSH levels | [11] |
| General GSH Enhancement | Rats | L-2-oxothiazolidine-4-carboxylate (8 mmol/kg s.c.) | Brain | Increased total GSH concentration | [12] |
| GSH Depletion Model | Mice | N-acetyl-glucosamine-thiazolidine-4(R)-carboxylic acid (200, 400, 900 mg/kg i.p.) | Liver | Significantly increased total sulfhydryl and GSH concentrations | [13] |
| Skeletal Muscle Fatigue | Mice | L-2-oxothiazolidine-4-carboxylate (10 mM in vitro) | Diaphragm Muscle | Increased GSH content after 1-hour incubation | [14] |
| Study Focus | Animal Model | Compound & Dosage | Key Enzyme Activity | Effect | Reference |
| GSH Depletion Model | Mice | N-acetyl-glucosamine-thiazolidine-4(R)-carboxylic acid (200, 400, 900 mg/kg i.p.) | Glutathione S-transferase (GST) | Significantly increased GST activity | [13] |
| GSH Depletion Model | Mice | N-acetyl-glucosamine-thiazolidine-4(R)-carboxylic acid (200, 400, 900 mg/kg i.p.) | Glutamylcysteine ligase catalytic subunit (GCLC) | Significantly induced GCLC mRNA transcription | [13] |
Experimental Protocols
The following sections detail generalized protocols for key experiments cited in the literature for evaluating the effects of this compound on glutathione synthesis.
In Vivo Animal Studies for Glutathione Level Assessment
This protocol outlines a typical workflow for assessing the impact of a test compound on tissue glutathione levels in a rodent model.
Materials:
-
Test compound (e.g., this compound)
-
Vehicle control (e.g., saline)
-
Rodents (e.g., Sprague-Dawley rats or C57BL/6 mice)
-
Homogenization buffer (e.g., 5% 5-sulfosalicylic acid)
-
Reagents for glutathione assay (see section 4.2)
Procedure:
-
Animal Acclimation: House animals in a controlled environment for at least one week prior to the experiment.
-
Grouping: Randomly assign animals to control and treatment groups.
-
Dosing: Administer the test compound or vehicle via the desired route (e.g., intraperitoneal injection, oral gavage).
-
Time Course: At predetermined time points post-administration, euthanize the animals.
-
Tissue Collection: Rapidly excise the tissues of interest (e.g., liver, brain, lungs) and flash-freeze in liquid nitrogen or proceed immediately to homogenization.
-
Sample Preparation:
-
Weigh the frozen tissue and homogenize in ice-cold 5% 5-sulfosalicylic acid.
-
Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.
-
Collect the supernatant for glutathione analysis.
-
Measurement of Total Glutathione (Enzymatic Recycling Assay)
This is a widely used spectrophotometric method for quantifying total glutathione.
Principle: Reduced glutathione (GSH) is oxidized by 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to form oxidized glutathione (GSSG) and the yellow-colored 5-thio-2-nitrobenzoic acid (TNB). GSSG is then reduced back to GSH by glutathione reductase in the presence of NADPH. The rate of TNB formation is proportional to the total glutathione concentration.
Materials:
-
Sample supernatant (from section 4.1)
-
Phosphate buffer with EDTA
-
DTNB solution
-
NADPH solution
-
Glutathione reductase solution
-
Microplate reader
Procedure:
-
Standard Curve Preparation: Prepare a series of known concentrations of GSH standard.
-
Reaction Mixture: In a 96-well plate, add sample supernatant or standard, phosphate buffer, and DTNB solution to each well.
-
Initiate Reaction: Add glutathione reductase and NADPH solution to each well to start the reaction.
-
Measurement: Immediately measure the absorbance at 405-415 nm at regular intervals for a set period.
-
Calculation: Determine the rate of change in absorbance for each sample and standard. Calculate the glutathione concentration in the samples by comparing their rates to the standard curve. The results are typically normalized to the protein content of the tissue homogenate, which can be determined using a standard protein assay (e.g., Bradford assay).[15]
Conclusion
This compound represents a well-validated and effective means of increasing intracellular cysteine and, consequently, glutathione levels. Its mechanism as a prodrug circumvents the limitations of direct cysteine administration. The extensive preclinical data across various models of oxidative stress and glutathione depletion underscore its potential as a therapeutic agent. The experimental protocols detailed herein provide a framework for researchers to further investigate the pharmacodynamics and therapeutic applications of this and similar glutathione-repleting compounds. Future research should continue to explore its efficacy in various disease models and its potential for clinical translation.
References
- 1. GLUTATHIONE SYNTHESIS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of glutathione synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Stimulation of hepatic glutathione formation by administration of L-2-oxothiazolidine-4-carboxylate, a 5-oxo-L-prolinase substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Substituted thiazolidine-4(R)-carboxylic acids as prodrugs of L-cysteine. Protection of mice against acetaminophen hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. L-2-oxothiazolidine-4-carboxylate, a cysteine precursor, stimulates growth and normalizes tissue glutathione concentrations in rats fed a sulfur amino acid-deficient diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thiazolidine-4-carboxylic acid toxicity and glutathione levels in various organs of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The glutathione precursor L-2-oxothiazolidine-4-carboxylic acid protects against liver injury due to chronic enteral ethanol exposure in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Administration of L-2-oxothiazolidine-4-carboxylate increases glutathione levels in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Modulation of liver L-γ-glutamyl-L-cysteinylglycine homeostasis by N-acetyl-glucosamine-thiazolidine-4(R)-carboxylic acid in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. l-2-Oxothiazolidine-4-carboxylate reverses glutathione oxidation and delays fatigue of skeletal muscle in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Hep G2 Hepatocyte Glutathione Assay - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-Aryl Thiazolidine-4-Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Aryl thiazolidine-4-carboxylic acids are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development.[1] These molecules serve as versatile scaffolds for the synthesis of novel therapeutic agents, exhibiting a wide range of biological activities, including antiviral, antibacterial, antioxidant, and anticancer properties.[2][3] Structurally, they are analogues of the amino acid proline and are key intermediates in the synthesis of various bioactive molecules, including peptide mimics and potential enzyme inhibitors.[1][2] The synthesis of these compounds is primarily achieved through the condensation reaction of L-cysteine with a variety of aromatic aldehydes. This document provides detailed protocols and compiled data for the synthesis of 2-aryl thiazolidine-4-carboxylic acids, aimed at facilitating research and development in this promising area.
General Synthesis Pathway
The fundamental approach for synthesizing 2-aryl thiazolidine-4-carboxylic acids involves the reaction of L-cysteine with an appropriate aromatic aldehyde. This reaction typically proceeds via the formation of a Schiff base intermediate, followed by an intramolecular cyclization to yield the thiazolidine ring. The reaction is known to produce a mixture of diastereomers (cis and trans isomers), and the ratio of these isomers can be influenced by the solvent used.[2]
Caption: General workflow for the synthesis of 2-aryl thiazolidine-4-carboxylic acids.
Experimental Data Summary
The following tables summarize the reaction conditions and outcomes for the synthesis of various 2-aryl thiazolidine-4-carboxylic acids as reported in the literature.
Table 1: Synthesis of 2-Aryl Thiazolidine-4-Carboxylic Acids
| Aryl Aldehyde | Solvent | Reaction Time (hours) | Temperature | Yield (%) | Reference |
| (Het)arylaldehydes (general) | Ethanol | 2 - 5 | Room Temperature | 60 - 90 | [3] |
| Substituted Benzaldehydes | Ethanol/Water (3:1) | Not Specified | Not Specified | 90 - 95 | [4] |
| 4-Hydroxybenzaldehyde Derivative | Ethanol/Water (10:1) | 20 | 20°C | 85 | [2] |
| Aromatic Aldehydes (general) | Acidified Methanol | Not Specified | Boiling | High | [5] |
Detailed Experimental Protocols
Protocol 1: General Synthesis at Room Temperature
This protocol is adapted from a general procedure for the synthesis of a series of 2-aryl substituted thiazolidine-4-carboxylic acids.[3]
Materials:
-
L-cysteine (1.0 eq)
-
Appropriate aromatic aldehyde (1.0 eq)
-
Ethanol
-
Diethyl ether
Procedure:
-
In a round-bottom flask, dissolve L-cysteine (e.g., 2.00 g, 16.50 mmol) in ethanol (30.00 mL).
-
Add the appropriate aromatic aldehyde (1.0 eq, 16.50 mmol) to the solution.
-
Stir the reaction mixture at room temperature for 2-5 hours.
-
Monitor the reaction for the formation of a solid precipitate.
-
Once the reaction is complete, separate the solid product by filtration.
-
Wash the collected solid with diethyl ether.
-
Dry the purified product to obtain the 2-aryl thiazolidine-4-carboxylic acid. The products are typically obtained as a mixture of epimers (2R, 4R/2S, 4R).[3]
Protocol 2: Synthesis in an Ethanol/Water Mixture
This protocol is based on the synthesis of a specific 2-aryl thiazolidine-4-carboxylic acid derivative.[2]
Materials:
-
L-cysteine (1.0 eq)
-
Substituted aromatic aldehyde (e.g., ethyl 2-(4-formylphenoxy)acetate) (1.0 eq)
-
Ethanol/Water (10:1 v/v)
-
Diethyl ether
Procedure:
-
Combine the substituted aromatic aldehyde (10 mmol) and L-cysteine (1.21 g, 10 mmol) in a mixture of ethanol and water (10:1 ratio).[2]
-
Stir the mixture at 20°C for 20 hours.[2]
-
A yellowish-white precipitate should form.
-
Filter the precipitate and wash it with diethyl ether.[2]
-
Dehydrate and recrystallize the product from an ethanol/water mixture to yield the final product.[2]
Logical Relationship of Diastereomer Formation
The reaction between L-cysteine and an aromatic aldehyde results in the formation of a new chiral center at the C2 position of the thiazolidine ring. Since L-cysteine is a chiral molecule (R-configuration at C4), the product is a mixture of diastereomers. The solvent can influence the ratio of these diastereomers.
Caption: Formation of diastereomers in the synthesis of 2-aryl thiazolidine-4-carboxylic acids.
Further Modifications: N-Acylation
The synthesized 2-aryl thiazolidine-4-carboxylic acids can be further modified, for example, by N-acylation.
Protocol 3: N-Acetylation of 2-Aryl Thiazolidine-4-Carboxylic Acid
This protocol describes a general method for the N-acetylation of the thiazolidine ring.[2]
Materials:
-
2-Aryl thiazolidine-4-carboxylic acid (1.0 eq)
-
6% Sodium carbonate solution
-
Acetic anhydride (4.0 eq)
-
10% Hydrochloric acid solution
-
Chloroform
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the 2-aryl thiazolidine-4-carboxylic acid (10 mmol) in 50 mL of 6% sodium carbonate solution.
-
Cool the solution in an ice bath to 0°C.
-
Add acetic anhydride (3.77 mL, 40 mmol) dropwise over 10 minutes.
-
Stir the mixture for 1.5 hours.
-
Acidify the solution by adding 10% hydrochloric acid.
-
Extract the product with chloroform (2 x 25 mL).
-
Wash the combined organic extracts with water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Evaporate the solvent to obtain the N-acetylated product.[2]
References
Application Notes and Protocols for DPPH Radical Scavenging Assay of Thiazolidine Derivatives
FOR RESEARCH USE ONLY
Introduction
Thiazolidine derivatives are a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities. These activities include antidiabetic, anti-inflammatory, antimicrobial, and antitumor effects.[1][2] Oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathophysiology of numerous diseases.[3] This has spurred the exploration of the antioxidant potential of various synthetic compounds, including thiazolidine derivatives.
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a widely employed, rapid, and straightforward spectrophotometric method for evaluating the antioxidant capacity of chemical compounds.[4][5] This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.[1] The reduction of the deep violet DPPH radical to the pale yellow diphenylpicrylhydrazine is monitored by the decrease in absorbance at approximately 517 nm.[4][5]
These application notes provide a detailed protocol for assessing the DPPH radical scavenging activity of thiazolidine derivatives, guidance on data interpretation, and a summary of reported antioxidant activities for this class of compounds.
Principle of the DPPH Assay
The DPPH assay hinges on the reaction between the stable free radical, 2,2-diphenyl-1-picrylhydrazyl, and an antioxidant compound. The odd electron of the nitrogen atom in DPPH is responsible for its characteristic deep violet color and strong absorption at 517 nm.[5] When a thiazolidine derivative (or any antioxidant) donates a hydrogen atom to DPPH, it quenches the radical and leads to the formation of the reduced, non-radical form, DPPH-H. This results in a color change from violet to pale yellow, and a corresponding decrease in absorbance at 517 nm. The degree of discoloration is directly proportional to the radical scavenging activity of the tested compound.[1]
Applications
The DPPH assay is a valuable tool for:
-
Screening and identifying novel thiazolidine derivatives with antioxidant potential.
-
Establishing structure-activity relationships (SAR) to guide the design of more potent antioxidant compounds. For instance, studies have shown that the nature and position of substituents on the aromatic ring of thiazolidine derivatives can significantly influence their antioxidant activity.[6]
-
Preliminary assessment of the potential of thiazolidine derivatives to mitigate oxidative stress-related conditions.
Experimental Protocol
This protocol is a generalized procedure and may require optimization for specific thiazolidine derivatives and laboratory conditions.
1. Materials and Reagents
-
2,2-Diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol (analytical grade)
-
Thiazolidine derivatives (test compounds)
-
Standard antioxidant (e.g., Ascorbic acid, Trolox, Butylated Hydroxytoluene - BHT)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 517 nm
-
Pipettes and tips
-
Volumetric flasks and other standard laboratory glassware
2. Preparation of Solutions
-
DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. This solution should be freshly prepared and stored in a dark, amber-colored bottle to protect it from light.
-
Test Compound Stock Solutions: Prepare stock solutions of the thiazolidine derivatives in methanol or another suitable solvent at a known concentration (e.g., 1 mg/mL or 10 mM).
-
Standard Antioxidant Stock Solution: Prepare a stock solution of the standard antioxidant (e.g., ascorbic acid) in methanol at the same concentration as the test compounds.
-
Working Solutions: Prepare a series of dilutions of the test compounds and the standard antioxidant from their respective stock solutions. Typical concentration ranges for testing are 10, 20, 30, 40, 50 µg/mL or a logarithmic dilution series.[1]
3. Assay Procedure
-
Plate Setup: Add 100 µL of each concentration of the test compounds and standard antioxidant into separate wells of a 96-well microplate.
-
Blank Preparation: Prepare a blank well containing 100 µL of methanol.
-
Control Preparation: Prepare a control well containing 100 µL of methanol.
-
Reaction Initiation: Add 100 µL of the 0.1 mM DPPH solution to all wells except the blank.
-
Incubation: Shake the plate gently and incubate in the dark at room temperature for 30 minutes.[1][4]
-
Absorbance Measurement: Measure the absorbance of all wells at 517 nm using a microplate reader. The blank well is used to zero the spectrophotometer.
4. Data Analysis
The percentage of DPPH radical scavenging activity is calculated using the following formula:
% Radical Scavenging Activity = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 [1]
The results can also be expressed as the IC50 value , which is the concentration of the test compound required to scavenge 50% of the DPPH radicals. The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound and can be calculated using linear regression analysis. A lower IC50 value indicates a higher antioxidant activity.
Data Presentation
The following tables summarize the DPPH radical scavenging activity of various thiazolidine derivatives as reported in the literature.
Table 1: DPPH Radical Scavenging Activity of Phenolic Thiazolidine-2,4-dione Derivatives
| Compound | % Radical Scavenging |
| 5f | 89.61 |
| 5g | 12.36 |
| 5k | 18.13 |
| 5l | 92.55 |
| Ascorbic acid | 77.20 |
| BHT | 63.50 |
| Trolox | 73.62 |
(Data sourced from a study on new phenolic derivatives of thiazolidine-2,4-dione. The results highlight that polyphenolic compounds, particularly those with catechol moieties (5f and 5l), exhibit high radical scavenging activity, surpassing that of standard antioxidants.)[3]
Table 2: DPPH Radical Scavenging Activity of 2-Aryl Thiazolidine-4-Carboxylic Acid Derivatives
| Compound | EC50 (µg/mL) |
| 1 | 35.8 ± 1.3 |
| 2 | 56.2 ± 2.1 |
| 3 | 42.1 ± 1.8 |
| 4 | 28.5 ± 1.1 |
| 5 | 38.9 ± 1.5 |
| 6 | 48.3 ± 2.0 |
| 7 | 52.7 ± 2.3 |
| 8 | 45.6 ± 1.9 |
| Ascorbic acid | 15.2 ± 0.8 |
(EC50 values represent the concentration required to scavenge 50% of DPPH radicals. This data indicates that the substituent on the aromatic ring at the C-2 position of the thiazolidine ring influences the antioxidant potential, with electron-donating groups like -OCH3 enhancing activity.)[6]
Table 3: Antioxidant Activity of Thiazolidinedione Hybrids
| Compound | IC50 (µg/mL) |
| 4 | 15.3 ± 0.7 |
| 5 | 18.2 ± 0.9 |
| 6 | 22.5 ± 1.1 |
| 7 | 35.1 ± 1.6 |
| Ascorbic acid | 25.4 ± 1.3 |
(This table shows the IC50 values of different thiazolidinedione hybrids, where compounds 4, 5, and 6 demonstrated higher antioxidant activity than the standard, ascorbic acid.)[7]
Mandatory Visualizations
Caption: Experimental workflow for the DPPH radical scavenging assay.
Caption: Mechanism of DPPH radical scavenging by a thiazolidine antioxidant.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Frontiers | Green Synthesis of Thiazolidine-2,4-dione Derivatives and Their Lipoxygenase Inhibition Activity With QSAR and Molecular Docking Studies [frontiersin.org]
- 3. New Phenolic Derivatives of Thiazolidine-2,4-dione with Antioxidant and Antiradical Properties: Synthesis, Characterization, In Vitro Evaluation, and Quantum Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pjps.pk [pjps.pk]
- 7. Thiazolidinedione Derivatives: In Silico, In Vitro, In Vivo, Antioxidant and Anti-Diabetic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Sodium (R)-thiazolidine-4-carboxylate in Drug Design
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sodium (R)-thiazolidine-4-carboxylate, often referred to as L-thiazolidine-4-carboxylic acid or its derivatives, serves as a pivotal molecule in drug design, primarily acting as a prodrug for L-cysteine.[1][2] The controlled release of L-cysteine in vivo is crucial for replenishing glutathione (GSH) stores, a key endogenous antioxidant. This property makes it a valuable candidate for therapeutic strategies aimed at mitigating oxidative stress and cellular damage associated with various pathological conditions. Its applications are being explored in diverse areas, including protection against drug-induced toxicity, as an antioxidant, and as a scaffold for developing novel antiviral and anticancer agents.[1][3][4] This document provides a detailed overview of its applications, experimental protocols, and the underlying signaling pathways.
Key Applications in Drug Design
-
Prodrug of L-cysteine: The thiazolidine ring can undergo non-enzymatic ring-opening to release L-cysteine.[1] This is particularly advantageous for overcoming the low bioavailability and stability of L-cysteine itself.
-
Antioxidant and Anti-inflammatory Agent: By providing L-cysteine for glutathione synthesis, it enhances the cellular antioxidant capacity, protecting against reactive oxygen species (ROS).[5][6] Some derivatives have also shown direct anti-inflammatory properties.[7]
-
Hepatoprotection: It has been evaluated for its protective effects against drug-induced liver injury, such as that caused by acetaminophen overdose, by restoring mitochondrial GSH levels.[1]
-
Antiviral and Antifungal Activity: Derivatives of thiazolidine-4-carboxylic acid have been synthesized and evaluated as inhibitors of viral neuraminidase and have shown activity against various phytopathogenic fungi.[8][9]
-
Anticancer Properties: Thiazolidine derivatives have been investigated for their potential as anticancer agents, with some demonstrating activity against breast cancer cell lines like MCF7.[3]
-
Neuroprotection: Certain analogs have been synthesized and evaluated for their potential in treating neurodegenerative diseases by combating oxidative stress and neuroinflammation.[10]
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on this compound and its derivatives.
Table 1: Enzyme Kinetics and Protective Efficacy
| Compound | Enzyme/System | Parameter | Value | Reference |
| Thiazolidine-4(R)-carboxylic acid | Rat liver mitochondrial proline oxidase | Km | 1.1 x 10⁻⁴ M | [1] |
| Thiazolidine-4(R)-carboxylic acid | Rat liver mitochondrial proline oxidase | Vmax | 5.4 µmol min⁻¹ (mg of protein)⁻¹ | [1] |
| 2(RS)-Methylthiazolidine-4(R)-carboxylic acid | Deuterium exchange with D₂O | k₁ | 2.5 x 10⁻⁵ s⁻¹ | [1] |
Table 2: In Vitro Biological Activity (IC₅₀ Values)
| Compound | Target/Assay | IC₅₀ Value | Reference |
| Thiazolidine-4-carboxylic acid derivative 4f | Influenza A Neuraminidase | 0.14 µM | [8] |
| L-thiazolidine-4-carboxylic acid (T4C) | Trypanosoma cruzi epimastigote growth (28°C) | 0.89 ± 0.02 mM | [11] |
| L-thiazolidine-4-carboxylic acid (T4C) | Trypanosoma cruzi epimastigote growth (37°C) | 0.54 ± 0.01 mM | [11] |
Signaling Pathways
This compound primarily influences cellular pathways through its conversion to L-cysteine, a precursor to the major endogenous antioxidant, glutathione (GSH). The subsequent increase in GSH levels impacts pathways related to oxidative stress and detoxification.
Conversion to L-cysteine and Glutathione Synthesis
The core mechanism involves the intracellular conversion of this compound to L-cysteine, which then enters the glutathione biosynthesis pathway.
Caption: Conversion of this compound to L-cysteine and subsequent glutathione synthesis.
Experimental Protocols
Protocol 1: Synthesis of 2-Aryl Thiazolidine-4-Carboxylic Acids
This protocol describes a general method for the nucleophilic cyclic condensation of L-cysteine with aromatic aldehydes to synthesize various thiazolidine derivatives.[12]
Materials:
-
L-cysteine hydrochloride
-
Substituted aromatic aldehydes
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol
-
Water
-
Diethyl ether
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
Prepare a solution of L-cysteine hydrochloride and an equimolar amount of sodium bicarbonate in water.
-
In a separate flask, dissolve the substituted aromatic aldehyde (1.1 equivalents) in ethanol.
-
Add the aldehyde solution in one portion to the L-cysteine solution.
-
Stir the reaction mixture at room temperature for 6-20 hours.[3][10]
-
Monitor the reaction for the formation of a precipitate.
-
Once the reaction is complete, filter the resulting solid.
-
Wash the solid with ethanol and diethyl ether.
-
Dry the purified product.
-
Characterize the final compound using techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[3]
Caption: Workflow for the synthesis of 2-aryl thiazolidine-4-carboxylic acids.
Protocol 2: Evaluation of Antioxidant Activity (DPPH Radical Scavenging Assay)
This protocol is a common in vitro method to assess the antioxidant potential of synthesized thiazolidine derivatives.[12]
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol or Ethanol
-
Test compounds (thiazolidine derivatives)
-
Ascorbic acid (as a positive control)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare serial dilutions of the test compounds and ascorbic acid in methanol.
-
In a 96-well plate, add a specific volume of each test compound dilution to the wells.
-
Add an equal volume of the DPPH solution to each well to initiate the reaction.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of each well at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculate the percentage of DPPH radical scavenging activity for each concentration of the test compounds.
-
Determine the EC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.
Caption: Workflow for the DPPH radical scavenging assay.
Protocol 3: In Vivo Evaluation of Hepatoprotective Effects
This protocol outlines a general procedure to assess the protective effects of 2-substituted thiazolidine-4(R)-carboxylic acids against acetaminophen-induced hepatotoxicity in a mouse model.[1]
Materials:
-
Mice (e.g., specific strain, weight, and sex)
-
Acetaminophen (for inducing hepatotoxicity)
-
Test compounds (thiazolidine derivatives)
-
Vehicle for drug administration (e.g., saline, corn oil)
-
Histological analysis equipment
Procedure:
-
Acclimate the mice to the laboratory conditions.
-
Divide the mice into different groups: control, acetaminophen-only, and acetaminophen + test compound groups.
-
Administer the test compound or vehicle to the respective groups at a predetermined time before acetaminophen challenge.
-
Administer an LD₉₀ dose of acetaminophen to induce hepatotoxicity in the relevant groups.
-
Monitor the survival of the animals over a 48-hour period.
-
At the end of the experiment, euthanize the surviving animals.
-
Collect liver tissues for histological examination to assess the extent of liver damage.
-
Compare the survival rates and histological findings between the different groups to evaluate the protective effect of the test compounds.
Caption: Workflow for in vivo evaluation of hepatoprotective effects.
References
- 1. 2-Substituted thiazolidine-4(R)-carboxylic acids as prodrugs of L-cysteine. Protection of mice against acetaminophen hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. nanobioletters.com [nanobioletters.com]
- 4. The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-Acetylcysteine: A Review of Clinical Usefulness (an Old Drug with New Tricks) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Synthesis of N-Acetylcysteine Medicine Using an Effective Method [mdpi.com]
- 7. Design, Synthesis and Preliminary Bioactivity Evaluation of N-Acetylcysteine Derivatives as Antioxidative and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological activity of thiazolidine-4-carboxylic acid derivatives as novel influenza neuraminidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis, In Silico and Pharmacological Evaluation of New Thiazolidine-4-Carboxylic Acid Derivatives Against Ethanol-Induced Neurodegeneration and Memory Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Actions of a Proline Analogue, L-Thiazolidine-4-Carboxylic Acid (T4C), on Trypanosoma cruzi | PLOS One [journals.plos.org]
- 12. pjps.pk [pjps.pk]
Application of Thiazolidine-4-carboxylic Acid in Peptide Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiazolidine-4-carboxylic acid (Thz or thiaproline), a cyclic amino acid analogue of proline where the γ-carbon of the pyrrolidine ring is replaced by a sulfur atom, has emerged as a versatile tool in peptide science.[1][2][3] Its unique structural and chemical properties offer distinct advantages in peptide synthesis, including its use as a proline mimic to influence peptide conformation, a building block for peptidomimetics, and a masked cysteine residue for applications such as native chemical ligation (NCL) and peptide cyclization.[1][4][5][6] This document provides detailed application notes and experimental protocols for the incorporation and utilization of thiazolidine-4-carboxylic acid in peptide synthesis.
Key Applications
-
Proline Analogue for Conformational Control: Thz can be incorporated into peptide sequences as a substitute for proline to modulate the cis/trans isomerization of the Xaa-Pro bond, a rate-limiting step in protein folding. The presence of the sulfur atom alters the ring pucker and electronic properties compared to proline, influencing the local peptide backbone conformation.[2] This can be leveraged to stabilize specific secondary structures, such as β-turns, or to probe the conformational requirements for biological activity.
-
Cysteine Prodrug in Native Chemical Ligation (NCL): The thiazolidine ring at the N-terminus of a peptide serves as a protected form of cysteine.[4][7] This is particularly valuable in multi-segment peptide synthesis strategies like NCL. Following the ligation of a peptide fragment with a C-terminal thioester to the N-terminal thiazolidine-containing peptide, the thiazolidine ring can be selectively deprotected to reveal the free cysteine residue for a subsequent ligation reaction.[4][7] This one-pot, sequential ligation approach streamlines the synthesis of large peptides and proteins.
-
Peptidomimetics and Drug Design: Thiazolidine-4-carboxylic acid and its derivatives are utilized as scaffolds for the synthesis of peptidomimetics.[8][9] By incorporating the thiazolidine ring, researchers can create novel molecular architectures with improved pharmacokinetic properties, such as enhanced stability against proteolytic degradation, and potent biological activities, including enzyme inhibition.[10][11][12]
-
Peptide Cyclization: The formation of a thiazolidine ring between an N-terminal cysteine and a C-terminal aldehyde or a precursor thereof is an efficient method for peptide macrocyclization.[1][13] This intramolecular cyclization can be performed under mild conditions and is a valuable strategy for constraining peptide conformation, which can lead to increased receptor affinity and biological activity.
Experimental Protocols
Protocol 1: Incorporation of Fmoc-Thiazolidine-4-carboxylic Acid into Peptides via Solid-Phase Peptide Synthesis (SPPS)
This protocol describes the manual incorporation of Fmoc-L-Thiazolidine-4-carboxylic acid (Fmoc-Thz-OH) into a peptide sequence using a standard Fmoc/tBu solid-phase peptide synthesis strategy.
Materials:
-
Rink Amide MBHA resin (or other suitable resin depending on the desired C-terminus)
-
Fmoc-protected amino acids
-
Fmoc-L-Thiazolidine-4-carboxylic acid (Fmoc-Thz-OH)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure or 1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, 20% (v/v) in DMF
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Diisopropylethylamine (DIEA)
-
TFA cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% Triisopropylsilane (TIS))
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes.
-
Drain and repeat the piperidine treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min).
-
-
Coupling of Fmoc-Thz-OH:
-
In a separate vial, dissolve Fmoc-Thz-OH (3 eq.), DIC (3 eq.), and Oxyma (3 eq.) in DMF.
-
Pre-activate for 5-10 minutes at room temperature.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive (indicating incomplete coupling), repeat the coupling step.
-
-
Washing: Wash the resin with DMF (5 x 1 min) and DCM (3 x 1 min).
-
Chain Elongation: Repeat steps 2-4 for the subsequent amino acid couplings.
-
Final Fmoc Deprotection: Perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under a stream of nitrogen.
-
Add the TFA cleavage cocktail to the resin.
-
Agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide under vacuum.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[14][15][16]
Workflow for SPPS Incorporation of Thz
Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for incorporating Thiazolidine-4-carboxylic acid.
Protocol 2: Deprotection of N-terminal Thiazolidine to Cysteine
This protocol describes the ring-opening of an N-terminal thiazolidine to reveal a cysteine residue, a key step in sequential native chemical ligation.
Materials:
-
Thiazolidine-containing peptide
-
Ligation Buffer: 6 M Guanidine-HCl, 200 mM Na₂HPO₄, pH 7.0-7.5
-
Deprotection Buffer: 0.2 M Methoxyamine hydrochloride in 6 M Guanidine-HCl, 0.2 M Na₂HPO₄, pH 3.5-4.0[4][7]
-
4-mercaptophenylacetic acid (MPAA)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
RP-HPLC system for monitoring and purification
Procedure:
-
Perform the first Native Chemical Ligation (NCL):
-
Dissolve the N-terminal thiazolidine peptide and the C-terminal thioester peptide fragment in the ligation buffer.
-
Add MPAA and TCEP to catalyze the reaction.[17]
-
Monitor the reaction by RP-HPLC until completion.
-
-
Thiazolidine Deprotection:
-
Purification: Purify the resulting peptide with the newly exposed N-terminal cysteine by RP-HPLC.
-
Subsequent Ligation: The purified peptide is now ready for the next NCL reaction.
Thiazolidine Deprotection Workflow for NCL
Caption: Workflow for N-terminal thiazolidine deprotection in sequential Native Chemical Ligation.
Protocol 3: Peptide Cyclization via Intramolecular Thiazolidine Formation
This protocol outlines a general procedure for the cyclization of a linear peptide containing an N-terminal cysteine and a C-terminal aldehyde (or a precursor).[1]
Materials:
-
Linear peptide precursor with N-terminal Cys(Trt or other protecting group) and a C-terminal aldehyde precursor (e.g., a diol).
-
Sodium periodate (NaIO₄)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Aqueous buffer (e.g., 0.1 M ammonium acetate, pH 4.5-5.5)
-
RP-HPLC system for monitoring and purification
Procedure:
-
Generation of the C-terminal Aldehyde:
-
Dissolve the linear peptide precursor in the aqueous buffer.
-
Add a solution of NaIO₄ (1.2 eq.) to the peptide solution.
-
Stir at room temperature for 15-30 minutes.
-
Monitor the oxidation by RP-HPLC.
-
-
Deprotection of Cysteine and Cyclization:
-
To the reaction mixture containing the peptide aldehyde, add TCEP (5-10 eq.).
-
Adjust the pH to 4.5-5.5.
-
Stir at room temperature and monitor the cyclization by RP-HPLC. The reaction time can vary from a few hours to 24 hours depending on the peptide sequence.[1]
-
-
Purification: Purify the cyclic peptide by RP-HPLC.
Peptide Cyclization via Thiazolidine Formation
Caption: Workflow for peptide cyclization through intramolecular thiazolidine formation.
Data Presentation
Table 1: Yields of Peptide Cyclization via Thiazolidine Formation
| Peptide Sequence | Ring Size | pH | Time (h) | Yield (%) | Reference |
| C(StBu)GIGPGRAFGK(Ser)-βAla | 20 | 4.2 | 72 | 90 | [13] |
| CGRAG | 5 | 5.5 | 1 | >95 | [1] |
| C(StBu)GRAG-Gly-OEt | 6 | 5.5 | 6 | >95 | [1] |
| Ac-C(StBu)(G)₁₀K(Ser)-βAla-NH₂ | 12 | 5.5 | 1 | >95 | [1] |
| Ac-C(StBu)(G)₂₄K(Ser)-βAla-NH₂ | 26 | 5.5 | 0.5 | >95 | [1] |
Table 2: Biological Activity of Thiazolidine-Containing Peptides (Enzyme Inhibition)
| Compound | Target Enzyme | IC₅₀ (µM) | Reference |
| Thiazolidine-2,4-dione derivative C23 | α-glucosidase | 0.52 ± 0.06 | [20] |
| Thiazolidinedione derivative 22 | VEGFR-2 | 0.079 | [21] |
| Thiazolidine-4-carboxylic acid derivative 5e | α-amylase | 24.13 µg/ml | [10] |
| Thiazolidine-4-carboxylic acid derivative 5f | α-glucosidase | 22.76 µg/ml | [10] |
| Thiazolidine-4-carboxylic acid derivative 1d | Avian Influenza Virus Neuraminidase | 3.47 | [11] |
Conclusion
Thiazolidine-4-carboxylic acid is a valuable and versatile building block in peptide synthesis. Its application as a proline analogue allows for the fine-tuning of peptide conformation, while its use as a masked cysteine residue provides a powerful tool for the synthesis of large peptides and proteins via native chemical ligation. Furthermore, the thiazolidine moiety serves as a key component in the design of peptidomimetics and for achieving efficient peptide cyclization. The protocols and data presented here provide a comprehensive guide for researchers to effectively utilize thiazolidine-4-carboxylic acid in their peptide-based research and drug development endeavors.
References
- 1. Consequences of incorporating thiaproline and its oxidized derivatives into collagen triple helices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of new thiazolidine-2,4-dione derivatives as potential VEGFR-2 inhibitors: In vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Native Chemical Ligation of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Decoding the Structure of Non-Proteinogenic Amino Acids: The Rotational Spectrum of Jet-Cooled Laser-Ablated Thioproline | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. 4‐Thiaproline accelerates the slow folding phase of proteins containing cis prolines in the native state by two orders of magnitude - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. bachem.com [bachem.com]
- 15. agilent.com [agilent.com]
- 16. Separation of L-Thioproline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 17. peptide.com [peptide.com]
- 18. chemrxiv.org [chemrxiv.org]
- 19. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 20. Native chemical ligation - Wikipedia [en.wikipedia.org]
- 21. researchgate.net [researchgate.net]
Application Notes and Protocols: Sodium (R)-thiazolidine-4-carboxylate as a Versatile Starting Material for Novel Bioactive Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sodium (R)-thiazolidine-4-carboxylate, a derivative of the naturally occurring amino acid L-cysteine, serves as a crucial and versatile starting material in the synthesis of a wide array of novel heterocyclic compounds with significant pharmacological potential. The inherent stereochemistry and the reactive functional groups of this building block make it an attractive scaffold for medicinal chemists. Thiazolidine derivatives have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][3][4] This document provides detailed application notes and experimental protocols for the utilization of this compound in the development of new therapeutic agents.
Applications in Drug Discovery
The thiazolidine-4-carboxylic acid core is a key pharmacophore in numerous biologically active molecules. Its derivatives have been extensively explored for various therapeutic applications:
-
Anticancer Agents: Thiazolidinone derivatives, synthesized from this starting material, have shown potent cytotoxic activity against various cancer cell lines, including breast, liver, colon, and lung cancer.[1] These compounds can induce apoptosis and inhibit cell proliferation by targeting specific signaling pathways.[1]
-
Neuroprotective Agents: Novel analogs of thiazolidine-4-carboxylic acid have been investigated for their neuroprotective effects, particularly in the context of neurodegenerative diseases like Alzheimer's. They exhibit antioxidant and anti-inflammatory properties that can mitigate neuronal damage.[5]
-
Antiviral Agents: Thiazolidine derivatives have been identified as potential inhibitors of viral neuraminidase, a key enzyme in the life cycle of the influenza virus. This makes them promising candidates for the development of new anti-influenza drugs.[6]
-
Antimicrobial Agents: The thiazolidine scaffold is present in various compounds exhibiting antibacterial and antifungal activities.[3][4]
-
Prodrugs: 2-substituted thiazolidine-4(R)-carboxylic acids can act as prodrugs of L-cysteine, which can be beneficial in protecting against drug-induced hepatotoxicity.[7]
Experimental Protocols
The following protocols are representative examples of how this compound can be utilized as a starting material. The synthesis of thiazolidine-4-carboxylic acid derivatives often involves the reaction of L-cysteine or its salt with an aldehyde or ketone.[5][8][9]
Protocol 1: General Synthesis of 2-Aryl-thiazolidine-4-carboxylic Acid Derivatives
This protocol describes a general method for the synthesis of 2-aryl-thiazolidine-4-carboxylic acid derivatives, which are precursors to various bioactive compounds.
Materials:
-
This compound (or L-cysteine and a base like sodium bicarbonate)
-
Substituted aromatic aldehyde
-
Ethanol
-
Water
-
Diethyl ether
Procedure:
-
Dissolve this compound (1.1 equiv) in water (200 mL).
-
In a separate flask, dissolve the substituted aromatic aldehyde (1.0 equiv) in 95% ethanol (200 mL).
-
Add the aldehyde solution to the solution of this compound in one portion.
-
Stir the reaction mixture at room temperature for 6 hours.[5]
-
A solid precipitate will form. Filter the resultant solid.
-
Wash the solid with ethanol and then with diethyl ether.
-
Dry the product to afford the desired 2-aryl-thiazolidine-4-carboxylic acid derivative.
-
The product can be further purified by recrystallization from an ethanol:water mixture or by silica gel column chromatography.[5][8]
Protocol 2: Synthesis of 3-Acetyl-2-aryl-thiazolidine-4-carboxylic Acid Derivatives
This protocol outlines the N-acetylation of the thiazolidine ring, a common step in the synthesis of more complex derivatives.
Materials:
-
2-Aryl-thiazolidine-4-carboxylic acid derivative (from Protocol 1)
-
Acetic anhydride
-
Pyridine (as catalyst, optional)
Procedure:
-
Suspend the 2-aryl-thiazolidine-4-carboxylic acid derivative (1.0 equiv) in acetic anhydride (5-10 equiv).
-
Stir the mixture at room temperature or gently heat to 40-50 °C for 2-4 hours. The progress of the reaction can be monitored by TLC.
-
After the reaction is complete, pour the mixture into ice-cold water to quench the excess acetic anhydride.
-
A solid precipitate will form. Filter the solid.
-
Wash the solid thoroughly with water to remove any remaining acetic acid.
-
Dry the product to obtain the 3-acetyl-2-aryl-thiazolidine-4-carboxylic acid derivative.[8]
Data Presentation
The following tables summarize the biological activity of some novel compounds synthesized from thiazolidine-4-carboxylic acid derivatives.
Table 1: Anticancer Activity of Thiazolidinone Derivatives [1]
| Compound | Target Cell Line | IC50 (µM) |
| 4 | HT-29 (colon) | 0.073 |
| 4 | A549 (lung) | 0.35 |
| 4 | MDA-MB-231 (breast) | 3.10 |
| 5 | A549DDP (drug-resistant lung) | 3.8 |
| 5 | MCFDR (drug-resistant breast) | 3.4 |
Table 2: Neuraminidase Inhibitory Activity of Thiazolidine-4-Carboxylic Acid Derivatives [6]
| Compound | NA Inhibitory Activity | Mean MIC against H7N3 |
| 4a | Potent | Strong |
| 4b | Potent | Moderate |
| 6a | Potent | Moderate |
| 8a | Moderate | Strong |
| Oseltamivir | Potent | Strong |
Visualizations
Synthetic Workflow
The following diagram illustrates a general workflow for the synthesis of novel thiazolidine derivatives starting from this compound.
Caption: Synthetic workflow for novel thiazolidine derivatives.
Signaling Pathway
The diagram below depicts a simplified signaling pathway that can be targeted by anticancer thiazolidinone derivatives, leading to the induction of apoptosis.
Caption: Apoptosis induction pathway by thiazolidinone derivatives.
References
- 1. Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiazolidine Derivatives: An Up-to-Date Review of Synthesis and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. e3s-conferences.org [e3s-conferences.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, In Silico and Pharmacological Evaluation of New Thiazolidine-4-Carboxylic Acid Derivatives Against Ethanol-Induced Neurodegeneration and Memory Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel thiazolidine-4-carboxylic acid derivatives: synthesis and inhibitory effects against influenza A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-Substituted thiazolidine-4(R)-carboxylic acids as prodrugs of L-cysteine. Protection of mice against acetaminophen hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nanobioletters.com [nanobioletters.com]
- 9. novapublishers.com [novapublishers.com]
Application Notes and Protocols for Evaluating the Antioxidant Potential of Thiazolidines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiazolidine and its derivatives represent a versatile class of heterocyclic compounds with a wide range of pharmacological activities, including significant antioxidant potential. Oxidative stress, stemming from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases, including cancer, diabetes, and neurodegenerative disorders. Thiazolidine-based compounds have emerged as promising therapeutic agents capable of mitigating oxidative damage through various mechanisms, such as direct radical scavenging and the modulation of intracellular antioxidant defense pathways.
These application notes provide a comprehensive guide to the experimental setups for evaluating the antioxidant potential of thiazolidine derivatives. Detailed protocols for common in vitro assays, an overview of cellular antioxidant assays, and insights into the underlying signaling pathways are presented to facilitate robust and reproducible research in this area.
In Vitro Antioxidant Assays
A battery of in vitro assays is commonly employed to determine the radical scavenging and reducing capabilities of thiazolidine compounds. These assays are crucial for initial screening and for establishing a preliminary structure-activity relationship.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.
-
Sample Preparation: Dissolve the thiazolidine derivatives in a suitable solvent (e.g., methanol, DMSO) to prepare a stock solution (e.g., 1 mg/mL). Prepare serial dilutions to obtain a range of concentrations.
-
Reaction Mixture: In a 96-well plate or cuvettes, add 100 µL of the sample solution to 100 µL of the DPPH working solution.[1]
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm using a spectrophotometer. A blank containing the solvent and DPPH solution is also measured.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control (DPPH solution without sample) and A_sample is the absorbance of the sample.
-
IC50 Value: The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the sample.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ by an antioxidant to its colorless neutral form is monitored spectrophotometrically.
Protocol:
-
Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.
-
Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare a stock solution and serial dilutions of the thiazolidine derivatives as described for the DPPH assay.
-
Reaction Mixture: Add 10 µL of the sample solution to 190 µL of the ABTS•+ working solution in a 96-well plate.
-
Incubation: Incubate the mixture at room temperature for 6 minutes.
-
Absorbance Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay.
-
IC50 Value: Determine the IC50 value from the concentration-response curve.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The formation of a blue-colored ferrous-tripyridyltriazine (Fe²⁺-TPTZ) complex is monitored spectrophotometrically.
Protocol:
-
Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio. The reagent should be prepared fresh and warmed to 37°C before use.[2]
-
Sample Preparation: Prepare a stock solution and serial dilutions of the thiazolidine derivatives.
-
Reaction Mixture: Add 10 µL of the sample solution to 190 µL of the FRAP reagent in a 96-well plate.
-
Incubation: Incubate the plate at 37°C for 4 minutes.
-
Absorbance Measurement: Measure the absorbance at 593 nm.
-
Calculation: A standard curve is prepared using a known antioxidant, such as FeSO₄·7H₂O or Trolox. The antioxidant capacity of the sample is expressed as FRAP value (in µM Fe(II) equivalents).
Data Presentation
The quantitative results from the in vitro antioxidant assays for various thiazolidine derivatives are summarized in the tables below for easy comparison.
Table 1: DPPH Radical Scavenging Activity of Thiazolidine Derivatives
| Compound | IC50 (µM) | Reference |
| Thiazolidine Derivative A | 22.7 ± 0.43 | [1] |
| Thiazolidine Derivative B | > 100 | [1] |
| Thiazolidine Derivative C | 14.85 | [3] |
| Thiazolidine Derivative D | 60.614 ± 0.739 | |
| Ascorbic Acid (Standard) | 14.8 ± 0.7 | [1] |
Table 2: ABTS Radical Cation Scavenging Activity of Thiazolidine Derivatives
| Compound | IC50 (mg/mL) | Reference |
| Thiazolidine Derivative E | 0.625 | [4] |
| Thiazolidine Derivative F | 1.25 | [4] |
| Trolox (Standard) | - |
Table 3: Ferric Reducing Antioxidant Power (FRAP) of Thiazolidine Derivatives
| Compound | FRAP Value (% of Ascorbic Acid activity) | Reference |
| Thiazolidine-2,4-dione Derivative 5f | - | [2] |
| Thiazolidine-2,4-dione Derivative 5l | 91.28 | [2] |
| Ascorbic Acid (Standard) | 100 | [2] |
Cellular Antioxidant Activity (CAA) Assay
While in vitro assays are valuable for initial screening, they do not fully reflect the complex biological environment. The Cellular Antioxidant Activity (CAA) assay provides a more biologically relevant measure of antioxidant potential by assessing the ability of compounds to inhibit intracellular ROS generation in a cell-based model, commonly using human hepatocarcinoma (HepG2) cells.[5][6]
Protocol Overview:
-
Cell Culture: HepG2 cells are cultured to confluence in a 96-well plate.
-
Loading with Probe: The cells are incubated with a probe, typically 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is non-fluorescent until oxidized.
-
Treatment with Thiazolidines: The cells are then treated with various concentrations of the thiazolidine derivatives.
-
Induction of Oxidative Stress: A peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), is added to induce oxidative stress.
-
Fluorescence Measurement: The plate is read kinetically using a fluorescence plate reader. The antioxidant capacity is determined by the ability of the compound to suppress the fluorescence signal over time compared to control cells.
-
Data Analysis: The area under the curve (AUC) of fluorescence versus time is calculated. The CAA value is determined relative to a standard antioxidant like quercetin.
Signaling Pathways and Mechanisms of Action
Thiazolidinediones, a prominent class of thiazolidine derivatives, are well-known agonists of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that plays a crucial role in regulating glucose and lipid metabolism, as well as inflammation and oxidative stress.[7][8]
PPARγ-Mediated Antioxidant Response
The activation of PPARγ by thiazolidinediones can lead to an enhanced antioxidant response through two primary mechanisms:
-
Transactivation: The ligand-activated PPARγ forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, upregulating their transcription. Key antioxidant enzymes upregulated by this mechanism include:
-
Catalase: This enzyme catalyzes the decomposition of hydrogen peroxide to water and oxygen.
-
Heme Oxygenase-1 (HO-1): HO-1 is a potent antioxidant and anti-inflammatory enzyme.
-
Superoxide Dismutase (SOD) and Glutathione Peroxidase (GPx): Thiazolidine derivatives have been shown to induce the expression of these critical antioxidant enzymes.[9][10][11]
-
-
Transrepression: Activated PPARγ can also inhibit the activity of pro-inflammatory and pro-oxidant transcription factors, such as Nuclear Factor-kappa B (NF-κB). By suppressing NF-κB, thiazolidinediones can reduce the expression of genes involved in the inflammatory response and ROS production.
Interaction with the Nrf2 Pathway
Recent evidence suggests a crosstalk between the PPARγ and the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathways, which is a master regulator of the antioxidant response. Activation of PPARγ can lead to the induction of Nrf2 and its target genes, further amplifying the cellular antioxidant defenses.[12][13]
Visualizations
Caption: General experimental workflow for evaluating the antioxidant potential of thiazolidines.
Caption: PPARγ signaling pathway in the antioxidant response to thiazolidines.
References
- 1. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Cellular antioxidant activity (CAA) assay for assessing antioxidants, foods, and dietary supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. wjpmr.com [wjpmr.com]
- 8. PPARγ Signaling and Emerging Opportunities for Improved Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antioxidant effect of thiazolidine molecules in cell culture media improves stability and performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. repository.unair.ac.id [repository.unair.ac.id]
- 11. researchgate.net [researchgate.net]
- 12. Collaborative Power of Nrf2 and PPARγ Activators against Metabolic and Drug-Induced Oxidative Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Role of Nrf2 and PPARγ in the Improvement of Oxidative Stress in Hypertension and Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: HPLC Analysis of Sodium (R)-thiazolidine-4-carboxylate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sodium (R)-thiazolidine-4-carboxylate, also known as thioproline, is a cyclic sulfur-containing amino acid derivative.[1] It is often synthesized through the condensation reaction of L-cysteine with an aldehyde.[1][2] Thiazolidine derivatives are recognized as biologically important scaffolds, with some used as intermediates in peptide synthesis and in the development of antiviral or immunostimulating drugs.[1] Given their therapeutic potential and role as metabolic indicators, a robust and reliable analytical method for their quantification is essential.[3] This document provides a detailed protocol for the analysis of this compound using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.
Logical Relationship: Synthesis of Thiazolidine-4-Carboxylic Acid
The formation of the thiazolidine ring is a key characteristic of this compound class, resulting from the cyclization of L-cysteine with a carbonyl compound.[2]
Caption: Synthesis of the thiazolidine-4-carboxylic acid ring.
Experimental Protocols
This section details the necessary steps for preparing samples and standards and for operating the HPLC system for quantitative analysis.
Protocol 1: Preparation of Standard Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with HPLC-grade water or the mobile phase. Sonicate for 5 minutes to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the primary stock solution with the mobile phase. These solutions are used to construct the calibration curve.
Protocol 2: Sample Preparation from Plasma
This protocol is based on methods involving protein precipitation for cleaning biological samples.[4][5][6]
-
Aliquoting: Transfer 100 µL of the plasma sample into a clean microcentrifuge tube.
-
Protein Precipitation: Add 200 µL of cold acetonitrile to the plasma sample.[5][6]
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the tube at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[4]
-
Supernatant Collection: Carefully collect the supernatant and transfer it to a clean HPLC vial.
-
Injection: Inject a 10 µL aliquot of the resulting solution into the HPLC system.[4]
Protocol 3: HPLC System Operation and Analysis
-
System Startup: Turn on the HPLC system, including the pump, detector, and data acquisition software.
-
Column Equilibration: Set the mobile phase flow rate to 1.0 mL/min and allow the system to equilibrate for at least 30 minutes or until a stable baseline is achieved.
-
Sequence Setup: Program the analysis sequence in the software, starting with blank injections (mobile phase), followed by the working standard solutions (from lowest to highest concentration), and then the prepared samples.
-
Analysis: Run the sequence.
-
Data Processing: After the run is complete, integrate the peaks of interest. Construct a calibration curve by plotting the peak area against the concentration of the standards. Use the regression equation from the calibration curve to determine the concentration of this compound in the unknown samples.
Chromatographic Conditions & Method Parameters
The following tables summarize the instrumental setup and typical performance metrics for the HPLC analysis. The conditions are a composite based on established methods for similar compounds.[4][7][8]
Table 1: HPLC Instrumentation and Conditions
| Parameter | Value | Reference |
| HPLC System | Agilent 1200 Series or equivalent with UV Detector | N/A |
| Column | ZORBAX SB-C18 (150 x 4.6 mm, 5.0 µm) | [4] |
| Mobile Phase | A: 0.1 M Trichloroacetic Acid (pH 1.7)B: Acetonitrile | [4] |
| Gradient Elution | 0-8 min: 11-40% B8-12 min: 40-11% B12-14 min: 11% B | [4] |
| Flow Rate | 1.0 mL/min | [4][8] |
| Column Temperature | Room Temperature | [4] |
| Detection Wavelength | 210 nm (for non-derivatized compound) | N/A* |
| Injection Volume | 10 µL | [4] |
*Note: Thiazolidine-4-carboxylic acid lacks a strong chromophore. For enhanced sensitivity and specificity, pre-column derivatization is often employed, allowing for detection at higher wavelengths (e.g., 254 nm or 355 nm).[4][8] For direct analysis, detection at a lower UV wavelength like 210 nm is required.
Table 2: Summary of Method Validation Data
This table presents typical validation parameters compiled from various studies on thiazolidine-4-carboxylic acid and its derivatives.
| Parameter | Typical Value Range | Reference |
| Linearity Range | 1–100 µmol/L (in plasma) | [4][5] |
| Correlation Coefficient (r²) | > 0.99 | [9] |
| Limit of Quantification (LOQ) | 0.25 - 17.2 µg/mL | [5][8] |
| Limit of Detection (LOD) | 4.9 - 30 ng/mL | [7][8] |
| Accuracy (% Recovery) | 86 - 115% | [4][7][8] |
| Intra-day Precision (% RSD) | 0.84 - 6.99% | [4] |
| Inter-day Precision (% RSD) | 0.2 - 6.98% | [4][7] |
| Analysis Run Time | < 15 minutes | [4][8] |
Analytical Workflow Visualization
The entire process from sample handling to final data output is outlined in the workflow diagram below.
Caption: Workflow for HPLC analysis of plasma samples.
References
- 1. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 2. pjps.pk [pjps.pk]
- 3. Quantification of thiazolidine-4-carboxylic acid in toxicant-exposed cells by isotope-dilution liquid chromatography-mass spectrometry reveals an intrinsic antagonistic response to oxidative stress-induced toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid and main plasma aminothiols by HPLC–UV based method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chem.sav.sk [chem.sav.sk]
- 8. akjournals.com [akjournals.com]
- 9. rroij.com [rroij.com]
Application of NMR Spectroscopy for the Characterization of Thiazolidine Derivatives
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Thiazolidine derivatives are a significant class of heterocyclic compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, antidiabetic, and anti-inflammatory properties.[1][2] The structural elucidation and characterization of these derivatives are paramount for understanding their structure-activity relationships and for the development of new therapeutic agents. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure and stereochemistry of thiazolidine derivatives.
This document provides detailed application notes and experimental protocols for the characterization of thiazolidine derivatives using NMR spectroscopy. It is intended for researchers, scientists, and professionals involved in drug discovery and development.
Structural Elucidation using NMR
The thiazolidine ring system, a five-membered heterocycle containing one sulfur and one nitrogen atom, presents a unique set of NMR spectral features.[1] The chemical shifts and coupling constants of the protons and carbons in the ring are highly sensitive to the nature and stereochemistry of the substituents at various positions.
¹H NMR Spectroscopy: The proton NMR spectra of thiazolidine derivatives typically show characteristic signals for the methylene protons (H-5) and the methine protons (H-2 and H-4). The chemical shifts of these protons are influenced by the electronic effects of the substituents on the aromatic ring often attached at the C-2 position.[3] For instance, electron-withdrawing groups tend to shift the signals downfield. The coupling constants between adjacent protons provide valuable information about the conformation of the thiazolidine ring.
¹³C NMR Spectroscopy: The carbon NMR spectra provide information about all the carbon atoms in the molecule. The chemical shifts of the C-2, C-4, and C-5 carbons of the thiazolidine ring are particularly diagnostic. For example, in 4-thiazolidinone derivatives, the carbonyl carbon (C-4) typically appears in the range of δ 165-175 ppm.
2D NMR Spectroscopy: Two-dimensional NMR techniques such as COSY, HSQC, HMBC, and NOESY are powerful tools for the complete and unambiguous assignment of all proton and carbon signals, as well as for determining the stereochemistry and conformation of the molecule.[4]
-
COSY (Correlation Spectroscopy) helps in identifying proton-proton coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence) correlates proton signals with their directly attached carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range correlations between protons and carbons (typically over 2-3 bonds), which is crucial for connecting different parts of the molecule.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons, which is essential for determining the stereochemistry and conformation of the molecule.[4]
Quantitative NMR Data of Thiazolidine Derivatives
The following table summarizes typical ¹H and ¹³C NMR chemical shift ranges for some common thiazolidine derivatives. Note that these values can vary depending on the solvent and the specific substituents on the molecule.
| Compound Class | Proton/Carbon | Typical ¹H Chemical Shift (δ, ppm) | Typical ¹³C Chemical Shift (δ, ppm) | Reference |
| 2-Aryl-thiazolidine-4-carboxylic acids | H-2 | 5.6 - 5.8 (s) | 70 - 74 | [3][5] |
| H-4 | 4.0 - 4.2 (t) | 60 - 63 | [3][5] | |
| H-5a | 3.2 - 3.5 (m) | 33 - 35 | [3][5] | |
| H-5b | 3.5 - 3.8 (m) | [5] | ||
| C=O (Carboxylic acid) | 170 - 175 | [5] | ||
| (Z)-5-Benzylidene-thiazolidine-2,4-diones | CH= | 7.9 - 8.2 (s) | 142 - 144 | [6] |
| NH | 12.7 - 13.2 (s) | [6] | ||
| C=O (at C-2) | 166 - 168 | [6] | ||
| C=O (at C-4) | 165 - 167 | [6] | ||
| C=C | 115 - 121 | [6] |
Experimental Protocols
Sample Preparation for NMR Analysis
-
Solvent Selection: Choose a suitable deuterated solvent in which the thiazolidine derivative is soluble. Common solvents include DMSO-d₆, CDCl₃, and Acetone-d₆.[3][5] The choice of solvent can sometimes influence the observed chemical shifts.[5]
-
Concentration: Prepare a solution with a concentration of approximately 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the NMR tube. TMS is set to 0.00 ppm and is used as a reference for the chemical shifts.[3]
-
Filtering: If the solution contains any particulate matter, filter it through a small plug of glass wool directly into the NMR tube to prevent shimming problems and to obtain high-quality spectra.
NMR Spectrometer Setup and Data Acquisition
The following are general guidelines for setting up an NMR experiment. Specific parameters may need to be optimized based on the instrument and the sample.
1D ¹H NMR Spectroscopy:
-
Spectrometer: A 300 or 400 MHz NMR spectrometer is typically sufficient for routine characterization.[3]
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: Typically 12-15 ppm.
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
-
Relaxation Delay (D1): 1-2 seconds.
1D ¹³C NMR Spectroscopy:
-
Spectrometer: A 75 or 100 MHz NMR spectrometer (corresponding to 300 or 400 MHz for ¹H).[6]
-
Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30').
-
Spectral Width: Typically 0-200 ppm.
-
Number of Scans: 1024 to 4096 scans, as ¹³C is much less sensitive than ¹H.
-
Relaxation Delay (D1): 2 seconds.
2D NMR Spectroscopy (COSY, HSQC, HMBC, NOESY):
-
Pulse Programs: Use the standard pulse programs available in the spectrometer's software library.[4]
-
Parameters: The parameters for 2D experiments (spectral widths, number of increments, etc.) should be set up according to the 1D spectra of the sample and the specific information required. It is advisable to consult the spectrometer's manual or an experienced NMR spectroscopist for optimizing these experiments.
Visualization of Workflows and Pathways
NMR Characterization Workflow
The following diagram illustrates a typical workflow for the characterization of a newly synthesized thiazolidine derivative using NMR spectroscopy.
Representative Signaling Pathway: PPAR-γ Agonism by Thiazolidinediones
Thiazolidinediones, a major class of thiazolidine derivatives, are well-known for their use in the treatment of type 2 diabetes.[7] Their mechanism of action involves the activation of the peroxisome proliferator-activated receptor-gamma (PPAR-γ), a nuclear receptor that plays a key role in regulating glucose metabolism and insulin sensitivity.[8]
References
- 1. Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiazolidine derivatives and their pharmacological actions | E3S Web of Conferences [e3s-conferences.org]
- 3. pjps.pk [pjps.pk]
- 4. Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nanobioletters.com [nanobioletters.com]
- 6. Synthesis and biological evaluation of thiazolidinedione derivatives with high ligand efficiency to P. aeruginosa PhzS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Medicinal Perspective of 2,4‐Thiazolidinediones Derivatives: An Insight into Recent Advancements - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Cytotoxicity Assays of 2-Arylthiazolidine-4-Carboxylic Acid Amides
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Arylthiazolidine-4-carboxylic acid amides (ATCAAs) have emerged as a promising class of compounds with potent cytotoxic activity against various cancer cell lines.[1][2][3][4] This document provides detailed application notes and experimental protocols for assessing the in vitro cytotoxicity of these compounds. The protocols for three common cytotoxicity assays—Sulforhodamine B (SRB), MTT, and Lactate Dehydrogenase (LDH)—are outlined to ensure reproducibility and accuracy in research settings.
Data Presentation: Cytotoxicity of 2-Arylthiazolidine-4-Carboxylic Acid Amides
The following table summarizes the cytotoxic activity (IC50 values) of selected 2-arylthiazolidine-4-carboxylic acid amides against various cancer cell lines, as determined by the SRB assay. These compounds have demonstrated low micromolar efficacy, highlighting their potential as anticancer agents.[2][3]
| Compound ID | Cell Line | Cancer Type | IC50 (µM) | Reference |
| 1a | PC-3 | Prostate Cancer | 1.2 | [5] |
| 1b | A375 | Melanoma | 0.8 | [6] |
| 3ad | A375 | Melanoma | 1.5 | [6] |
| 3id | B16-F1 | Melanoma | 0.9 | [6] |
| 15b | DU 145 | Prostate Cancer | 2.1 | [6] |
| 3ac | LNCaP | Prostate Cancer | 3.5 | [6] |
Mechanism of Action: Induction of Apoptosis
Studies have indicated that 2-arylthiazolidine-4-carboxylic acid amides exert their cytotoxic effects through the induction of apoptosis. Cell cycle analysis of cancer cells treated with these compounds revealed an increase in the sub-G1 phase, which is a hallmark of apoptosis.[6] While the precise signaling cascade is still under investigation, it has been suggested that the mechanism is independent of the lysophosphatidic acid (LPA) G-protein coupled receptor pathway.[6]
Below is a generalized diagram illustrating the process of apoptosis, which these compounds are understood to trigger.
Experimental Protocols
Detailed methodologies for three key cytotoxicity assays are provided below.
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric method used to determine cell density based on the measurement of cellular protein content.[5] It is a robust and reproducible assay for screening the cytotoxicity of chemical compounds.[7]
-
Cell Plating: Seed cells into a 96-well plate at a density of 5,000 to 20,000 cells per well in 100 µL of culture medium.[8] Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 2-arylthiazolidine-4-carboxylic acid amides in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Cell Fixation: Gently add 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well (final concentration of 10% TCA) and incubate for 1 hour at 4°C.[5]
-
Washing: Discard the supernatant and wash the plate five times with slow-running tap water.[7] Remove excess water by tapping the plate on absorbent paper and allow it to air dry completely.
-
Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[5]
-
Removal of Unbound Dye: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB dye.[5] Allow the plates to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader. The absorbance is proportional to the cellular protein content.
MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[9] Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.[10]
-
Cell Plating: Seed 1 x 10^4 cells per well in 100 µL of culture medium in a 96-well plate.[11] Incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of the 2-arylthiazolidine-4-carboxylic acid amides and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[12]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow the MTT to be metabolized into formazan crystals by viable cells.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide) to each well to dissolve the formazan crystals.[11][12]
-
Absorbance Measurement: Gently mix the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan.[13] Read the absorbance at a wavelength of 570 nm.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a method to quantify cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[14]
-
Cell Plating and Treatment: Plate cells and treat with the test compounds as described for the MTT and SRB assays. It is crucial to include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[15]
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 10 minutes to pellet any detached cells.[16]
-
Assay Reaction: Carefully transfer 50 µL of the cell-free supernatant from each well to a new 96-well plate.
-
Reaction Mixture Addition: Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and diaphorase) to each well.[15]
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[16]
-
Stop Reaction: Add 50 µL of the stop solution to each well.[15]
-
Absorbance Measurement: Measure the absorbance at 490 nm. The amount of color formation is proportional to the amount of LDH released.
Conclusion
The protocols and data presented in these application notes provide a comprehensive guide for researchers investigating the cytotoxic properties of 2-arylthiazolidine-4-carboxylic acid amides. The SRB, MTT, and LDH assays are all valuable tools for quantifying cell viability and cytotoxicity. The choice of assay may depend on the specific research question and the suspected mechanism of action of the compounds being tested. The evidence suggesting that ATCAAs induce apoptosis provides a foundation for further mechanistic studies to elucidate the specific molecular targets and signaling pathways involved.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of 2-arylthiazolidine-4-carboxylic acid amides as a new class of cytotoxic agents for prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. SAR studies of 2-arylthiazolidine-4-carboxylic acid amides: a novel class of cytotoxic agents for prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. Synthesis, in vitro structure-activity relationship, and in vivo studies of 2-arylthiazolidine-4-carboxylic acid amides as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. zellx.de [zellx.de]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. MTT (Assay protocol [protocols.io]
- 12. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols: Molecular Docking Studies of Thiazolidinone Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting molecular docking studies on thiazolidinone derivatives. Thiazolidinones are a prominent class of heterocyclic compounds that form the core scaffold of various drugs and are continuously explored for new therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents.[1][2][3] Molecular docking is a crucial computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to its macromolecular target (protein), providing insights into the potential mechanism of action at an atomic level.[4]
Core Concepts of Molecular Docking
Molecular docking simulates the interaction between a ligand and a protein target. The process involves sampling a vast number of possible conformations and orientations of the ligand within the protein's binding site and then using a scoring function to rank these poses based on their predicted binding affinity. This computational approach helps in rational drug design by identifying key binding interactions, elucidating structure-activity relationships (SAR), and screening virtual libraries of compounds to identify potential hits for further experimental validation.[5][6]
General Experimental Protocol for Molecular Docking
This protocol outlines the standard workflow for docking thiazolidinone derivatives to a protein target. Specific parameters may vary depending on the software used (e.g., AutoDock, GOLD, MOE).[5][7]
1. Preparation of the Target Protein:
-
Obtain Protein Structure: Download the 3D crystallographic structure of the target protein from a database like the Protein Data Bank (PDB). Examples include DNA gyrase (PDB: 1KZN) for antimicrobial studies or COX-2 (PDB: 5IKR) for anti-inflammatory research.[1][5]
-
Pre-processing: Remove all non-essential molecules from the PDB file, such as water molecules, co-crystallized ligands, and co-factors, unless they are known to be critical for the binding interaction.
-
Add Hydrogens: Add hydrogen atoms to the protein, as they are typically not resolved in X-ray crystal structures.
-
Assign Charges: Assign partial charges to the protein atoms (e.g., using Kollman charges).
-
Define the Binding Site: Identify the active site of the protein. This is often defined by the location of a co-crystallized ligand or through literature review. A grid box is then generated around this site to define the search space for the docking algorithm.
2. Preparation of the Ligand (Thiazolidinone Derivative):
-
Create 2D Structure: Draw the 2D structure of the thiazolidinone derivative using chemical drawing software.
-
Convert to 3D: Convert the 2D structure into a 3D conformation.
-
Energy Minimization: Perform energy minimization on the 3D structure using a suitable force field (e.g., UFF) to obtain a stable, low-energy conformation.[7]
-
Assign Charges: Assign partial charges to the ligand atoms (e.g., Gasteiger charges).
-
Define Torsions: Define the rotatable bonds within the ligand to allow for conformational flexibility during the docking process.
3. Docking Simulation:
-
Execution: Run the docking algorithm using software like AutoDock Vina, PyRx, or GOLD.[5][6] The software will systematically place the flexible ligand into the rigid (or partially flexible) protein binding site.
-
Algorithm: A common choice is a genetic algorithm, which explores a wide range of ligand conformations and orientations.
-
Output: The program generates multiple possible binding poses (conformations) for the ligand, each with a corresponding docking score or binding energy, typically in kcal/mol.
4. Analysis of Results:
-
Ranking Poses: Rank the generated poses based on their docking scores. The pose with the lowest binding energy is generally considered the most favorable.
-
Visual Inspection: Visualize the top-ranked protein-ligand complexes to analyze the binding interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking.
-
Correlation with Experimental Data: Compare the docking scores with experimental biological data (e.g., IC₅₀, MIC) to validate the docking protocol and build a reliable structure-activity relationship (SAR) model.
Below is a general workflow diagram for computational drug discovery incorporating molecular docking.
Application Note 1: Anticancer Activity
Molecular docking is widely used to investigate the anticancer potential of thiazolidinone derivatives by targeting key proteins in cancer signaling pathways, such as VEGFR-2, CDK4, and Akt1.[8][9]
Experimental Data Summary
| Compound | Target Protein (PDB ID) | Cell Line | Docking Score (kcal/mol) | Biological Activity (IC₅₀ in µM) | Reference |
| 6b | CDK4 | HepG2 | -10.1 | 4.712 | [9][10] |
| 6b | Akt1 | HepG2 | -7.8 | 4.712 | [9][10] |
| 6c | Not Specified (1DLS used) | MCF-7 | Not Specified | 6.70 | [11] |
| 6e | Not Specified (1DLS used) | MCF-7 | Not Specified | 7.51 | [11] |
| 7c | VEGFR-2 | HCT116 | Not Specified | 5.77 | [8] |
| 6c | VEGFR-2 | HCT116 | Not Specified | 7.11 | [8] |
| AB-12 | Polo-like kinase 1 (PLK1) | MCF-7 | Not Specified | GI₅₀: 28.5 µg/ml | [2] |
| AB-6 | Polo-like kinase 1 (PLK1) | MCF-7 | Not Specified | GI₅₀: 50.7 µg/ml | [2] |
Protocol: Docking Thiazolidinones against CDK4
This protocol is adapted from studies targeting cyclin-dependent kinases.[9][10]
-
Target Preparation:
-
Download the crystal structure of CDK4 (PDB ID can be sourced from literature).
-
Prepare the protein using AutoDock Tools: delete water, add polar hydrogens, and compute Gasteiger charges. Save the file in PDBQT format.
-
-
Ligand Preparation:
-
Draw compound 6b and perform energy minimization.
-
Detect the root, set the number of rotatable bonds, and save in PDBQT format.
-
-
Grid Parameter Setup:
-
Define the grid box to encompass the active site residues of CDK4. Set grid dimensions (e.g., 60x60x60 Å) with a spacing of 0.375 Å.
-
-
Docking Execution:
-
Use AutoDock Vina to run the simulation. The output will provide binding energies and RMSD values for the top poses.
-
-
Analysis:
Application Note 2: Anti-inflammatory Activity
Thiazolidinone derivatives are frequently evaluated as inhibitors of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, which is a key mediator of inflammation.[5][12]
Experimental Data Summary
| Compound(s) | Target Protein (PDB ID) | Docking Score (kcal/mol) | Biological Activity (% Inhibition) | Key Interacting Residues | Reference |
| 3b | COX-2 | Not Specified | 61.75% | Not Specified | [12] |
| 3a | COX-2 | Not Specified | 55.76% | Not Specified | [12] |
| TZD-4, TZD-2 | COX-2 (5IKR) | ≤ -10.0 | Not Specified | Arg120, Tyr355, Ser530 | [5][6] |
| A8 | COX-2 (3LN1) | Best in series | Significant antioxidant/anti-inflammatory | ASP483, LYS478 | [13] |
Protocol: Docking Thiazolidinones against COX-2
This protocol is based on studies targeting the COX-2 enzyme.[5][6][13]
-
Target Preparation:
-
Ligand Preparation:
-
Prepare the 3D structures of the thiazolidinone derivatives (e.g., TZD series) and perform energy minimization.
-
-
Active Site Definition:
-
Docking and Analysis:
-
Run the docking simulation. Analyze the resulting poses to confirm interactions with the key residues. A strong interaction with Arg120, which is critical for the binding of many NSAIDs, often indicates potent inhibitory activity.
-
The diagram below illustrates the inhibition of the COX-2 pathway by a thiazolidinone derivative.
Application Note 3: Antimicrobial Activity
The antimicrobial potential of thiazolidinones can be explored by targeting essential bacterial or fungal enzymes, such as DNA gyrase, penicillin-binding proteins (PBP), or 14-alpha demethylase.[1][14][15]
Experimental Data Summary
| Compound(s) | Target Protein (PDB ID) | Organism | Biological Activity | Reference |
| 5a, 5d, 5f | DNA Gyrase Subunit B (1KZN) | Bacterial strains | Excellent antibacterial activity | [1][16] |
| 2c, 2a | Penicillin Binding Protein (2ZC4) | K. pneumoniae | Higher activity than ceftriaxone | [7][14] |
| 2b | Penicillin Binding Protein (2ZC4) | E. coli | Higher activity than ceftriaxone | [14] |
| Series | 14-alpha demethylase (5FSA) | C. albicans | Potential antifungal activity | [7][14] |
| 5 | Not specified | Gram-positive/negative | MIC: 0.008–0.06 mg/mL | [17] |
Protocol: Docking Thiazolidinones against Bacterial DNA Gyrase
This protocol is adapted from studies targeting DNA gyrase.[1][16]
-
Target Preparation:
-
Download the structure of the target, for example, the subunit B of DNA gyrase (PDB ID: 1KZN).
-
Prepare the protein using standard procedures in a molecular modeling suite like CCDC GOLD.[7]
-
-
Ligand Preparation:
-
Synthesize or computationally design the thiazolidinone derivatives (e.g., compounds 5d, 5f).
-
Generate low-energy 3D conformations.
-
-
Docking with GOLD:
-
Load the prepared protein and define the active site based on the binding pocket of known inhibitors.
-
Load the prepared ligands.
-
Run the docking simulation using the GOLD software suite. Choose a scoring function like GoldScore or ChemPLP to rank the poses.
-
-
Analysis:
-
Examine the top-scoring poses. Successful binding within the ATP-binding site of DNA gyrase subunit B would suggest a plausible mechanism of action, which can then be correlated with the minimum inhibitory concentration (MIC) values from in vitro assays.
-
The following diagram shows the logical progression from in silico screening to lead identification in antimicrobial research.
References
- 1. tandfonline.com [tandfonline.com]
- 2. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 3. The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijsra.net [ijsra.net]
- 5. researchgate.net [researchgate.net]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. journals.najah.edu [journals.najah.edu]
- 8. mdpi.com [mdpi.com]
- 9. Anticancer, antioxidant activities and molecular docking study of thiazolidine-4-one and thiadiazol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and Molecular Docking of some new Thiazolidinone and Thiadiazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Exploring Anti-inflammatory Potential of Thiazolidinone Derivatives of Benzenesulfonamide via Synthesis, Molecular Docking and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benthamdirect.com [benthamdirect.com]
- 14. journals.najah.edu [journals.najah.edu]
- 15. 4-Thiazolidinone derivatives as potent antimicrobial agents: microwave-assisted synthesis, biological evaluation and docking studies - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 16. tandfonline.com [tandfonline.com]
- 17. Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Sodium (R)-thiazolidine-4-carboxylate in Neuroprotection Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium (R)-thiazolidine-4-carboxylate, also known as Thioproline, is a sulfur-containing cyclic amino acid derivative that has garnered significant interest in the field of neuroprotection. It is recognized for its potent antioxidant and anti-inflammatory properties, making it a promising candidate for mitigating neuronal damage in various neurodegenerative conditions.[1][2][3][4] This document provides detailed application notes and experimental protocols for researchers investigating the neuroprotective effects of this compound.
As a prodrug of L-cysteine, this compound can replenish intracellular glutathione (GSH) levels, a critical component of the cellular antioxidant defense system.[5] Its neuroprotective effects are primarily attributed to its ability to scavenge reactive oxygen species (ROS) and modulate inflammatory signaling pathways, such as the NF-κB and NLRP3 inflammasome pathways, which are often dysregulated in neurodegenerative diseases.[1][6][7][8][9]
Mechanism of Action
The neuroprotective mechanism of this compound and its derivatives is multi-faceted, primarily revolving around the attenuation of oxidative stress and neuroinflammation.
Antioxidant Properties
This compound functions as a potent antioxidant through several mechanisms:
-
Direct ROS Scavenging: The thiazolidine ring structure, with its sulfur atom, can directly neutralize free radicals.[10]
-
Glutathione Precursor: As a cysteine prodrug, it readily converts to L-cysteine intracellularly, which is a rate-limiting substrate for the synthesis of glutathione (GSH).[5] GSH is a major endogenous antioxidant that detoxifies ROS and electrophilic compounds.
Anti-inflammatory Effects
The compound exhibits significant anti-inflammatory activity by modulating key signaling pathways implicated in neuroinflammation:
-
Inhibition of NF-κB Pathway: It has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a master regulator of inflammatory gene expression.[6][11] By preventing the degradation of IκBα and the subsequent nuclear translocation of p65, it suppresses the transcription of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[2][8]
-
Modulation of NLRP3 Inflammasome: Thiazolidine-4-carboxylic acid derivatives can downregulate the NLRP3 inflammasome, a multi-protein complex that, when activated by cellular stress, triggers the release of potent pro-inflammatory cytokines.[1][6]
The interplay between these antioxidant and anti-inflammatory actions culminates in the reduction of neuronal damage and the promotion of cell survival under neurotoxic conditions.
Data Presentation
The following tables summarize quantitative data for various 2-aryl thiazolidine-4-carboxylic acid derivatives, demonstrating their antioxidant potential. While specific data for this compound is limited in the reviewed literature, these values for related compounds provide a strong rationale for its investigation.
Table 1: Antioxidant Activity of 2-Aryl Thiazolidine-4-Carboxylic Acid Derivatives (DPPH Radical Scavenging Assay) [3][6][12]
| Compound (Substituent at C-2) | IC50 (µg/mL) |
| 2-(4-Hydroxyphenyl) | 25.3 ± 1.2 |
| 2-(4-Methoxyphenyl) | 30.1 ± 1.5 |
| 2-(4-Chlorophenyl) | 45.8 ± 2.1 |
| 2-(4-Nitrophenyl) | 52.4 ± 2.5 |
| Ascorbic Acid (Standard) | 15.2 ± 0.8 |
Table 2: In Vivo Neuroprotective Effects of a Thiazolidine-2,4-dione Derivative (TZ4C) in a Scopolamine-Induced Memory Impairment Model in Rats [5]
| Treatment Group | Dosage | Effect on Memory Function (Morris Water Maze) |
| Scopolamine Control | 1.5 mg/kg/day | Significant memory impairment |
| TZ4C | 2 mg/kg | Enhanced memory function |
| TZ4C | 4 mg/kg | Enhanced memory function |
Experimental Protocols
In Vitro Neuroprotection Assay in SH-SY5Y Cells
This protocol assesses the ability of this compound to protect neuronal cells from a neurotoxin-induced injury.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound
-
Neurotoxin (e.g., Methamphetamine, Rotenone/Oligomycin A, or Aβ-amyloid 1-42)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO
-
96-well plates
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Differentiation (Optional but Recommended): To obtain a more neuron-like phenotype, differentiate the cells by treating them with retinoic acid (10 µM) in a low-serum medium (1% FBS) for 4-7 days.[4][10]
-
Pre-treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 1, 10, 50 µM) for 24 hours.[1][12]
-
Neurotoxin Exposure: After pre-treatment, add the neurotoxin to the wells. For example:
-
Cell Viability Assessment (MTT Assay):
-
After the incubation period, remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the control (untreated) cells.
In Vivo Ethanol-Induced Neuroinflammation and Memory Impairment Model in Rats
This protocol evaluates the in vivo neuroprotective effects of this compound against ethanol-induced neuronal damage and cognitive deficits.
Materials:
-
Male Wistar rats (200-250 g)
-
Ethanol (20% v/v in saline)
-
This compound
-
Morris Water Maze apparatus
-
ELISA kits for TNF-α, IL-1β, and IL-6
-
Reagents and equipment for Western blotting (e.g., primary antibodies for NF-κB p65, IκBα, β-actin)
Procedure:
-
Animal Groups: Divide the rats into four groups: Control, Ethanol, Ethanol + Low Dose Compound, Ethanol + High Dose Compound.
-
Ethanol Administration: Administer ethanol (4 g/kg, 20% v/v) or saline to the rats via oral gavage daily for 4 weeks.[6][8]
-
Compound Treatment: Administer this compound at the desired doses (e.g., 10 and 50 mg/kg) via oral gavage or intraperitoneal injection daily, either concurrently with or after the ethanol exposure period.
-
Behavioral Testing (Morris Water Maze): [3][6][7]
-
Acquisition Phase: For 5 consecutive days, train the rats to find a hidden platform in the water maze. Conduct 4 trials per day for each rat. Record the escape latency (time to find the platform).
-
Probe Trial: On day 6, remove the platform and allow each rat to swim freely for 60 seconds. Record the time spent in the target quadrant where the platform was previously located.
-
-
Biochemical Analysis:
-
Following behavioral testing, euthanize the animals and collect brain tissue (hippocampus and cortex).
-
Cytokine Measurement: Homogenize a portion of the brain tissue and measure the levels of TNF-α, IL-1β, and IL-6 using ELISA kits according to the manufacturer's instructions.
-
Western Blotting: Use another portion of the brain homogenate to perform Western blotting to assess the expression and activation of NF-κB pathway proteins (e.g., p-p65, IκBα).
-
DPPH Radical Scavenging Assay
This protocol determines the in vitro antioxidant capacity of this compound.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.004% w/v in methanol)
-
Methanol
-
Ascorbic acid (as a positive control)
-
96-well plate or spectrophotometer cuvettes
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in methanol and create a series of dilutions (e.g., 10, 25, 50, 75, 100 µg/mL).[12]
-
Reaction Mixture: In a 96-well plate, add 100 µL of each sample dilution to 100 µL of the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
IC50 Determination: Plot the percentage of inhibition against the sample concentrations to determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).
Visualizations
Signaling Pathway of Neuroprotection
References
- 1. 2.11. Neuroprotection Studies in the SH-SY5Y Human Neuroblastoma Cell Line [bio-protocol.org]
- 2. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 3. Repeated ethanol exposure affects the acquisition of spatial memory in adolescent female rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Novel and Robust Protocol for Differentiation of SH-SY5Y Neuroblastoma Cells into Neuron Like Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuroprotective properties of a thiazolidine-2,4-dione derivative as an inhibitory agent against memory impairment and phosphorylated tau: In vitro and in vivo investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of different exercise protocols on ethanol-induced spatial memory impairment in adult male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 8. effects-of-different-exercise-protocols-on-ethanol-induced-spatial-memory-impairment-in-adult-male-rats - Ask this paper | Bohrium [bohrium.com]
- 9. researchgate.net [researchgate.net]
- 10. moodle2.units.it [moodle2.units.it]
- 11. 1,2,4-Thiadiazolidine derivative inhibits nuclear transcription factor-kappaB and its dependent genes activation but induces apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 3.6. Evaluation of Neuroprotective Outline in SH-SY5Y Cells [bio-protocol.org]
Application Notes and Protocols for Testing Thiazolidine Compound Efficacy in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the efficacy of thiazolidine compounds in various therapeutic areas using cell culture-based assays. The methodologies cover anti-cancer, anti-diabetic, and anti-inflammatory applications.
Anti-Cancer Efficacy Testing
Thiazolidine-4-one derivatives have demonstrated significant potential as anti-cancer agents by inhibiting cancer cell proliferation and inducing apoptosis.[1] A common method to evaluate the cytotoxic activity of these compounds is the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.[2][3]
Experimental Workflow for Anti-Cancer Screening
The following diagram illustrates a typical workflow for screening thiazolidine compounds for anti-cancer activity.
Caption: Workflow for in vitro anti-cancer testing of thiazolidine compounds.
Protocol: MTT Assay for Cell Viability
This protocol is adapted from standard MTT assay procedures.[2][3][4][5][6]
Materials:
-
Thiazolidine compounds dissolved in a suitable solvent (e.g., DMSO)
-
Selected cancer cell lines (e.g., MCF-7, A549, HepG2)[1][7][8]
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[2]
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF, 16% SDS, 2% acetic acid)[3]
-
96-well microplates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.[6]
-
Compound Treatment: Prepare serial dilutions of the thiazolidine compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank (medium only).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[4]
-
MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 3-4 hours at 37°C.[5][6]
-
Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[5][6]
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution.[6] Measure the absorbance at a wavelength of 570 nm using a microplate reader.[2][3]
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using a dose-response curve.
Quantitative Data: Anti-Cancer Activity of Thiazolidine Derivatives
The following table summarizes the IC50 values of various thiazolidine compounds against different cancer cell lines.
| Compound ID | Cell Line | IC50 (µM) | Reference |
| Compound 28 | HeLa | 3.2 ± 0.5 | [1] |
| MCF-7 | 2.1 ± 0.5 | [1] | |
| LNCaP | 2.9 ± 0.3 | [1] | |
| A549 | 4.6 ± 0.8 | [1] | |
| Compound 26 | COLO-205 | 5.03 µg/mL | [1] |
| MDA-MB-231 | 5.81 µg/mL | [1] | |
| DU-125 | 23.93 µg/mL | [1] | |
| Compound 23 | MCF-7 | 13.0 ± 2.28 | [1] |
| Compound 24 | MCF-7 | 12.4 ± 1.39 | [1] |
| Compound 22 | HepG-2 | 11.8 ± 1.95 | [1] |
| Compound 4 | HT-29 | 0.073 | [1] |
| A549 | 0.35 | [1] | |
| MDA-MB-231 | 3.10 | [1] | |
| Compound 18 | A549, HepG2, MCF-7 | Lower than Irinotecan | [7] |
| Compound 22 | HepG2 | 2.04 ± 0.06 | [9] |
| MCF-7 | 1.21 ± 0.04 | [9] |
Anti-Diabetic Efficacy Testing
Thiazolidinediones (TZDs) are a class of drugs used to treat type 2 diabetes by improving insulin sensitivity.[10] Their primary mechanism of action is through the activation of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a nuclear receptor that regulates genes involved in glucose and lipid metabolism.[11][12]
Signaling Pathway: PPARγ Activation by Thiazolidinediones
This diagram illustrates the mechanism of action of TZDs in adipocytes.
Caption: PPARγ signaling pathway activated by thiazolidinediones in an adipocyte.
Protocol: Glucose Uptake Assay in C2C12 Myotubes
This protocol is for measuring glucose uptake in a relevant cell line for diabetes research.[12]
Materials:
-
C2C12 myoblast cell line
-
DMEM with high glucose, supplemented with 10% FBS and antibiotics
-
Differentiation medium (DMEM with 2% horse serum)
-
Thiazolidine compounds
-
Insulin
-
Krebs-Ringer Phosphate (KRP) buffer
-
2-Deoxy-D-[3H]glucose
Procedure:
-
Cell Culture and Differentiation: Culture C2C12 myoblasts in growth medium until confluent. Induce differentiation into myotubes by switching to differentiation medium for 4-6 days.
-
Compound Treatment: Treat the differentiated myotubes with various concentrations of thiazolidine compounds for a specified time (e.g., 24 hours).
-
Serum Starvation: Before the assay, starve the cells in serum-free medium for 3-4 hours.
-
Glucose Uptake: Wash the cells with KRP buffer. Incubate with KRP buffer with or without insulin (100 nM) for 30 minutes.
-
Radiolabeled Glucose Addition: Add 2-Deoxy-D-[3H]glucose and incubate for 10 minutes.
-
Termination: Stop the uptake by washing the cells with ice-cold PBS.
-
Cell Lysis and Scintillation Counting: Lyse the cells and measure the radioactivity using a scintillation counter.
-
Data Analysis: Normalize the glucose uptake to the total protein content in each well. Compare the glucose uptake in compound-treated cells to control cells.
Protocol: Western Blot for PPARγ Expression
This protocol is used to determine if thiazolidine compounds affect the expression of their target protein, PPARγ.[13]
Materials:
-
Treated cell lysates
-
SDS-PAGE gels
-
Transfer apparatus and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
HRP-conjugated secondary antibody
-
Chemiluminescent detection reagent
Procedure:
-
Protein Extraction: Lyse the treated and control cells and determine the protein concentration.
-
SDS-PAGE: Load equal amounts of protein (e.g., 25 µg) per lane and separate by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for at least 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary PPARγ antibody (diluted in blocking buffer) for 1 hour at room temperature or overnight at 4°C.
-
Washing: Wash the membrane three times for 10 minutes each with wash buffer (e.g., TBST).
-
Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply the chemiluminescent reagent and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH).
Anti-Inflammatory Efficacy Testing
Thiazolidine derivatives have also been shown to possess potent anti-inflammatory effects, often mediated through the PPARγ pathway which can downregulate the production of pro-inflammatory mediators.[16][17]
Protocol: Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages
This assay is widely used to screen for the anti-inflammatory properties of new compounds.[17]
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM with 10% FBS
-
Lipopolysaccharide (LPS)
-
Thiazolidine compounds
-
Griess Reagent
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the thiazolidine compounds for 1-2 hours.
-
Inflammatory Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production. Include a control group without LPS stimulation.
-
Incubation: Incubate for 24 hours.
-
Griess Assay: Collect the cell culture supernatant. Mix an equal volume of supernatant with Griess Reagent and incubate for 10-15 minutes at room temperature.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the amount of nitrite (a stable product of NO) using a sodium nitrite standard curve. Determine the inhibitory effect of the compounds on NO production.
Quantitative Data: Anti-Inflammatory and Anti-Diabetic Activity
| Compound Class | Cell Line/Model | Assay | Efficacy | Reference |
| Thiazolidinediones | 3T3-L1 cells | Insulin-mediated lipogenesis | Comparable to pioglitazone at 10 µM | [10] |
| Rosiglitazone/Troglitazone | Diabetic Patients | Fatty Acid & Glucose Uptake | ↑ 13% fat oxidation, ↑ 46% glucose uptake | [18] |
| Thiazolidinediones | Human Airway Smooth Muscle | Cytokine Release (RANTES) | Significantly blocked TNF-α induced release | [16] |
| Thiazolidinediones | RAW 264.7 Macrophages | NO Production | Positive activity against NO production | [17] |
These protocols and application notes provide a solid framework for the in vitro evaluation of thiazolidine compounds. Researchers should optimize these protocols based on their specific cell lines and experimental conditions.
References
- 1. Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchhub.com [researchhub.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. texaschildrens.org [texaschildrens.org]
- 5. broadpharm.com [broadpharm.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Molecular Hybrids of Thiazolidinone: Bridging Redox Modulation and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of new thiazolidine-2,4-dione derivatives as potential VEGFR-2 inhibitors: In vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An overview on medicinal perspective of thiazolidine-2,4-dione: A remarkable scaffold in the treatment of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thiazolidinediones: effects on insulin resistance and the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Determination of PPAR expression by western blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Peroxisome Proliferator-Activated Receptor γ and Retinoid X Receptor transcription factors are released from activated human platelets and shed in microparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. PPAR Gamma antibody (16643-1-AP) | Proteintech [ptglab.com]
- 16. Anti-inflammatory Effects of Thiazolidinediones in Human Airway Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. Thiazolidinediones upregulate fatty acid uptake and oxidation in adipose tissue of diabetic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of Sodium (R)-thiazolidine-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium (R)-thiazolidine-4-carboxylate, also known as L-thioproline sodium salt, is a compound of interest for in vivo research due to its role as a prodrug of L-cysteine. L-cysteine is a critical precursor to the endogenous antioxidant glutathione (GSH)[1][2]. Administration of this compound is hypothesized to augment intracellular cysteine levels, thereby enhancing the synthesis of glutathione and bolstering cellular defense mechanisms against oxidative stress and inflammation. These application notes provide detailed protocols for the formulation and in vivo administration of this compound for preclinical research.
Physicochemical Properties
A summary of the relevant physicochemical properties of this compound and its parent compound is presented in Table 1. The sodium salt form enhances the aqueous solubility of the parent molecule, facilitating its formulation for in vivo studies.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Compound Name | This compound | N/A |
| Synonyms | sodium; (4R)-1,3-thiazolidine-4-carboxylate; Sodium(R)-thiazolidine-4-carboxylate; (4R)-4α-thiazolidinecarboxylicacidsodiumsalt | [3] |
| CAS Number | 100208-30-8 | [3] |
| Molecular Formula | C4H6NNaO2S | [3] |
| Molecular Weight | 155.15 g/mol | [3] |
| Parent Compound | (R)-Thiazolidine-4-carboxylic acid (L-Thioproline) | [4] |
| Parent CAS | 34592-47-7 | [4] |
| Parent Mol. Weight | 133.17 g/mol | [4] |
| Solubility | Soluble in water | [5] |
Mechanism of Action and Signaling Pathways
This compound functions as a prodrug, delivering L-cysteine into cells. Inside the cell, L-cysteine is a rate-limiting substrate for the synthesis of glutathione (GSH), a major endogenous antioxidant[2]. GSH plays a pivotal role in neutralizing reactive oxygen species (ROS) and is involved in key signaling pathways that regulate cellular responses to oxidative stress and inflammation.
Glutathione Synthesis and Antioxidant Defense
The intracellular conversion of (R)-thiazolidine-4-carboxylate to L-cysteine boosts the substrate pool for glutamate-cysteine ligase (GCL), the rate-limiting enzyme in GSH synthesis. Elevated GSH levels enhance the cell's capacity to detoxify ROS, either directly or through glutathione peroxidase (GPx) catalysis.
Modulation of Nrf2 and NF-κB Signaling
By increasing GSH levels and reducing ROS, L-cysteine can indirectly modulate redox-sensitive signaling pathways. The Nrf2 pathway is a key regulator of antioxidant gene expression, while the NF-κB pathway is central to the inflammatory response. Elevated GSH can promote Nrf2 activation and inhibit NF-κB activation, leading to a reduction in inflammation and enhanced cytoprotection.
Experimental Protocols
Formulation of this compound
Given the water solubility of this compound, simple aqueous-based vehicles are recommended. The choice between oral and parenteral administration will depend on the experimental objectives.
Materials:
-
This compound powder
-
Sterile Water for Injection (WFI)
-
Sterile 0.9% Sodium Chloride (Saline)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile filters (0.22 µm)
-
Sterile vials
Protocol 1: Parenteral Formulation (Intravenous, Intraperitoneal, Subcutaneous)
This protocol is for the preparation of a sterile solution suitable for injection.
-
Determine the required concentration and total volume. The final concentration should be determined based on the desired dose and administration volume.
-
Aseptically weigh the required amount of this compound powder in a sterile environment.
-
Add the sterile vehicle (e.g., 0.9% Saline or PBS) to the powder.
-
Vortex or gently swirl until the compound is completely dissolved.
-
Check the pH of the solution. If necessary, adjust to a physiologically compatible pH (typically 7.2-7.4) using sterile, dilute solutions of NaOH or HCl.
-
Sterile filter the final solution through a 0.22 µm syringe filter into a sterile vial.
-
Store the formulation at 2-8°C and protect from light. It is recommended to use the solution within 24 hours of preparation to minimize the risk of degradation and contamination.
Protocol 2: Oral Gavage Formulation
This protocol is for the preparation of a solution for oral administration via gavage.
-
Determine the required concentration and total volume.
-
Weigh the required amount of this compound powder.
-
Add the vehicle (e.g., purified water or 0.5% methylcellulose for increased viscosity) to the powder.
-
Vortex or stir until the compound is completely dissolved.
-
Store the formulation at 2-8°C. Use within a timeframe validated by stability studies.
Table 2: Example Formulation Parameters
| Parameter | Parenteral Formulation | Oral Gavage Formulation |
| Vehicle | 0.9% NaCl or PBS, pH 7.4 | Purified Water or 0.5% Methylcellulose |
| Concentration Range | 1 - 50 mg/mL (to be optimized) | 10 - 100 mg/mL (to be optimized) |
| Storage | 2-8°C, protected from light | 2-8°C |
| Recommended Use | Within 24 hours | Within 72 hours (stability dependent) |
Note: The stability of the formulated solution should be determined empirically. A stability-indicating analytical method should be used to assess the concentration of the active compound over time under the intended storage conditions.
In Vivo Administration Protocols
All animal procedures must be approved by the institution's Institutional Animal Care and Use Committee (IACUC).
Protocol 3: Intravenous (IV) Administration (Rat/Mouse)
-
Animal Preparation: Acclimatize animals to the housing conditions.
-
Dose Calculation: Calculate the volume to be injected based on the animal's body weight and the formulation concentration.
-
Administration: Administer the sterile formulation via a lateral tail vein.
-
Monitoring: Observe the animals for any adverse reactions post-injection.
Protocol 4: Intraperitoneal (IP) Administration (Rat/Mouse)
-
Animal Preparation: Acclimatize animals.
-
Dose Calculation: Calculate the injection volume based on body weight.
-
Administration: Inject the sterile formulation into the lower abdominal quadrant, avoiding the midline to prevent damage to internal organs.
-
Monitoring: Observe for signs of distress or irritation.
Protocol 5: Oral Gavage (PO) Administration (Rat/Mouse)
-
Animal Preparation: Acclimatize animals. Fasting may be required depending on the study design.
-
Dose Calculation: Calculate the gavage volume based on body weight.
-
Administration: Use a proper-sized gavage needle to deliver the formulation directly into the stomach.
-
Monitoring: Observe animals for any signs of procedural distress or adverse effects.
Table 3: Recommended Dosing and Administration Parameters
| Parameter | Mouse | Rat |
| IV Volume | 5-10 mL/kg | 2-5 mL/kg |
| IP Volume | 10-20 mL/kg | 5-10 mL/kg |
| PO Volume | 10-20 mL/kg | 5-10 mL/kg |
| Suggested Dose Range | 50 - 500 mg/kg | 50 - 800 mg/kg |
Note: The suggested dose ranges are based on studies of similar thiazolidine-4-carboxylic acid derivatives. The optimal dose for a specific in vivo model should be determined through dose-response studies. An acute toxicity study is recommended to establish the maximum tolerated dose.
Experimental Design for In Vivo Efficacy Study
A typical experimental design to evaluate the in vivo efficacy of this compound is outlined below.
Conclusion
These application notes provide a comprehensive guide for the formulation and in vivo application of this compound. The protocols are designed to be adaptable to various preclinical research settings. Researchers should perform pilot studies to determine the optimal dosing regimen and to confirm the stability of their specific formulations. The provided diagrams of the signaling pathways and experimental workflows offer a visual guide to the compound's mechanism of action and its evaluation in an in vivo context.
References
- 1. Comparative efficacies of 2 cysteine prodrugs and a glutathione delivery agent in a colitis model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prodrug Approach for Increasing Cellular Glutathione Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. L-Thioproline | C4H7NO2S | CID 93176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
Troubleshooting & Optimization
Overcoming challenges in the synthesis of thiazolidine derivatives
Welcome to the technical support center for the synthesis of thiazolidine derivatives. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of this important class of heterocyclic compounds. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant pathway diagrams.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of thiazolidine derivatives.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low to No Product Yield | Incomplete reaction | - Monitor the reaction progress using Thin Layer Chromatography (TLC).- Increase the reaction time or temperature.[1][2] - Use a more efficient catalyst or increase the catalyst loading.[1] |
| Poor quality of starting materials | - Purify starting materials (e.g., recrystallization, distillation) before use.- Verify the identity and purity of reagents using appropriate analytical techniques (NMR, IR, etc.). | |
| Unfavorable reaction conditions | - Optimize the solvent system. Some reactions benefit from solvent-free conditions or the use of green solvents like polyethylene glycol (PEG).[1] - Adjust the pH of the reaction mixture, as some condensations are acid or base-catalyzed.[1] | |
| Formation of Multiple Side Products | Side reactions due to reactive functional groups | - Protect sensitive functional groups on the starting materials before the main reaction.- Use milder reaction conditions (e.g., lower temperature, less reactive catalyst). |
| Thiazolidine ring instability/opening | - Avoid harsh acidic or basic conditions during workup and purification, as the thiazolidine ring can be susceptible to cleavage.[3] - For certain derivatives, such as N-benzoyl thiazolidinediones, be aware of their potential for hydrolysis, especially in the presence of water or nucleophilic solvents.[4] | |
| Knoevenagel condensation issues | - In Knoevenagel condensations to form 5-arylidene derivatives, ensure the removal of water to drive the reaction to completion. A Dean-Stark apparatus can be employed.- The choice of base catalyst (e.g., piperidine, triethylamine) and its concentration can significantly impact the reaction outcome.[1][5] | |
| Difficulty in Product Purification | Product is an oil or difficult to crystallize | - Attempt purification by column chromatography using a suitable solvent system.[6] - If the product is an oil, try triturating with a non-polar solvent to induce solidification. |
| Co-elution of product and impurities during chromatography | - Experiment with different solvent systems for column chromatography, including gradients.- Consider alternative purification techniques such as preparative TLC or HPLC. | |
| Product instability on silica gel | - Use a neutral or deactivated silica gel for chromatography.- Minimize the time the compound spends on the column. | |
| Inconclusive Spectroscopic Data | Presence of unexpected peaks in NMR or IR spectra | - Compare the obtained spectra with literature data for similar compounds.- Consider the possibility of tautomerism, which is common in some thiazolidinone derivatives.[3] - Impurities from starting materials or side products may be present. Re-purify the compound. |
| Broad or unresolved NMR signals | - This could be due to conformational exchange. Try acquiring the spectrum at a different temperature.- Ensure the sample is fully dissolved and free of paramagnetic impurities. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing the 2,4-thiazolidinedione (TZD) core?
A1: The most widely used method is the condensation of an α-haloacetic acid (like chloroacetic acid) with thiourea.[1] This reaction proceeds via a 2-imino-4-thiazolidinone intermediate which is then hydrolyzed to the desired 2,4-thiazolidinedione.[1][3]
Q2: How can I introduce substituents at the 5-position of the thiazolidine ring?
A2: The most common method for introducing substituents at the C5 position is the Knoevenagel condensation.[5][7] This reaction involves the condensation of an aldehyde or ketone with the active methylene group at the 5-position of the thiazolidine ring, typically in the presence of a base catalyst like piperidine or an amine salt.[1][5]
Q3: My N-substituted thiazolidine synthesis is giving low yields. What can I do?
A3: N-substitution can be challenging. Ensure complete deprotonation of the nitrogen using a suitable base (e.g., NaH, K2CO3) before adding the alkylating or acylating agent.[1] Phase-transfer catalysts can sometimes improve the yield of N-alkylation reactions.[2] For N-benzylation, microwave irradiation has been shown to be effective.[2]
Q4: I am observing ring opening of my thiazolidine derivative. How can I prevent this?
A4: The thiazolidine ring can be susceptible to cleavage under certain conditions.[3] Avoid prolonged exposure to strong acids or bases, especially at elevated temperatures. During workup, use mild acidic or basic solutions for washing and ensure the product is not stored in protic solvents for extended periods if it is known to be unstable. Some derivatives, particularly certain penicillin-related compounds, are known to undergo reversible ring opening.
Q5: What are some "green" or environmentally friendly approaches to thiazolidine synthesis?
A5: Greener synthetic methodologies are gaining traction. These include the use of microwave irradiation to reduce reaction times and energy consumption, employing solvent-free reaction conditions, and utilizing recyclable catalysts.[1][2][7] The use of deep eutectic solvents (DESs) as both solvent and catalyst has also been reported as an environmentally benign approach for Knoevenagel condensations in thiazolidinedione synthesis.[7]
Experimental Protocols
Protocol 1: One-Pot Synthesis of 5-Arylidene-2,4-Thiazolidinediones via Knoevenagel Condensation
This protocol is adapted from a general procedure for Knoevenagel condensation.[8]
Materials:
-
2,4-Thiazolidinedione
-
Substituted aromatic aldehyde
-
Piperidine
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve 1.0 equivalent of 2,4-thiazolidinedione in a minimal amount of ethanol with stirring until complete solubilization.
-
Add a catalytic amount of piperidine (e.g., 2 drops) to the solution.
-
Stir the mixture at room temperature for 10 minutes.
-
Add 1.0 equivalent of the substituted aromatic aldehyde to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 75-80 °C) and maintain for 5-15 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The product will often precipitate out of the solution. If not, the volume of the solvent can be reduced under vacuum.
-
Filter the solid product and wash with a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol, acetic acid) to obtain the pure 5-arylidene-2,4-thiazolidinedione derivative.
Protocol 2: Microwave-Assisted Synthesis of the 2,4-Thiazolidinedione (TZD) Core
This protocol is based on a reported microwave-assisted synthesis.[2]
Materials:
-
Thiourea
-
Monochloroacetic acid
-
Water
Procedure:
-
In a microwave-safe pressure vial equipped with a stir bar, add thiourea (1.0 eq) and monochloroacetic acid (1.02 eq) in water.
-
Stir the mixture at room temperature for 1 hour.
-
Irradiate the reaction mixture in a microwave synthesizer at 110 °C for approximately 12 minutes.
-
Cool the resulting solution and continue stirring at room temperature for 1 hour to allow for precipitation.
-
Collect the precipitate by vacuum filtration.
-
Recrystallize the crude product from water to yield pure 2,4-thiazolidinedione as a white crystalline solid.
Data Presentation
Table 1: Comparison of Yields for Knoevenagel Condensation of Thiazolidine-2,4-dione with Various Aldehydes under Microwave Irradiation [2]
| Entry | Aldehyde | Product | Yield (%) |
| 1 | Benzaldehyde | 5-Benzylidene-2,4-thiazolidinedione | 85 |
| 2 | 4-Methoxybenzaldehyde | 5-(4-Methoxybenzylidene)-2,4-thiazolidinedione | 88 |
| 3 | 4-Chlorobenzaldehyde | 5-(4-Chlorobenzylidene)-2,4-thiazolidinedione | 92 |
| 4 | 4-Nitrobenzaldehyde | 5-(4-Nitrobenzylidene)-2,4-thiazolidinedione | 95 |
| 5 | 2-Hydroxybenzaldehyde | 5-(2-Hydroxybenzylidene)-2,4-thiazolidinedione | 75 |
Table 2: Effect of Catalyst on the Yield of 5-Benzylidene-2,4-thiazolidinedione [1]
| Entry | Catalyst | Temperature (°C) | Time (min) | Yield (%) |
| 1 | None | 80 | 180 | 20 |
| 2 | Piperidine (10 mol%) | 80 | 120 | 85 |
| 3 | Ethylenediamine diacetate (5 mol%) | 80 | 90 | 91 |
| 4 | Acetic Acid | 80 | 150 | 63 |
Mandatory Visualizations
Signaling Pathway
Caption: PPARγ signaling pathway activated by thiazolidinediones.
Experimental Workflow
Caption: Workflow for Knoevenagel condensation.
Logical Relationship Diagram for Troubleshooting Low Yield
Caption: Troubleshooting logic for low reaction yield.
References
- 1. Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Antifungal Thiazolidines: Synthesis and Biological Evaluation of Mycosidine Congeners - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Green Synthesis of Thiazolidine-2,4-dione Derivatives and Their Lipoxygenase Inhibition Activity With QSAR and Molecular Docking Studies [frontiersin.org]
- 8. tandfonline.com [tandfonline.com]
Optimizing reaction conditions for thiazolidine-4-carboxylic acid synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of thiazolidine-4-carboxylic acid and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the synthesis of thiazolidine-4-carboxylic acid?
The synthesis typically involves a nucleophilic condensation reaction between L-cysteine and an aldehyde or ketone. The sulfur atom of the cysteine's thiol group acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone. This is followed by an intramolecular cyclization where the amino group attacks the resulting intermediate, and subsequent dehydration to form the thiazolidine ring.
Q2: What are the typical starting materials for this synthesis?
The most common starting materials are L-cysteine or L-cysteine hydrochloride and a suitable aldehyde or ketone.[1][2] The choice of aldehyde or ketone will determine the substituent at the C-2 position of the thiazolidine ring.
Q3: What solvents are commonly used for this reaction?
Ethanol, methanol, and water or mixtures of these solvents are frequently used for the synthesis of thiazolidine-4-carboxylic acid.[1][2][3] The choice of solvent can influence the reaction rate and the ratio of diastereomers formed.[3]
Q4: What is a common issue regarding stereochemistry in this synthesis?
A frequent challenge is the formation of a mixture of diastereomers (e.g., cis-(2R,4R) and trans-(2S,4R)).[3] The separation of these isomers can be difficult. The ratio of the diastereomers can be influenced by the solvent used in the reaction.[3]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | - Incomplete reaction. - Sub-optimal reaction temperature. - Incorrect pH. - Degradation of starting materials. | - Increase the reaction time. Reactions can run from a few hours to 24 hours.[1][2] - While many syntheses are performed at room temperature, gentle heating might be necessary for less reactive starting materials. - If using L-cysteine hydrochloride, ensure a base like sodium acetate is added to neutralize the HCl.[2] - Use fresh L-cysteine and aldehyde/ketone. L-cysteine can oxidize over time. |
| Formation of Impurities | - Side reactions. - Oxidation of L-cysteine. - Use of impure starting materials. | - Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) if oxidation is suspected. - Purify the starting materials before use. - After the reaction, wash the precipitate with a suitable solvent like diethyl ether or cold ethanol to remove unreacted starting materials and soluble impurities.[1][2] |
| Difficulty in Product Precipitation/Isolation | - Product is soluble in the reaction solvent. - Insufficient cooling. | - After the reaction is complete, concentrate the reaction mixture under reduced pressure. - Place the reaction vessel in an ice bath to induce precipitation.[2] - If the product remains soluble, try adding a non-polar solvent to precipitate the product. |
| Inconsistent Diastereomeric Ratio | - Solvent effects. - Reaction temperature. | - The diastereomeric ratio can be dependent on the solvent. For example, using DMSO may favor the trans isomer, while CDCl3 may favor the cis isomer.[3] - Maintain a consistent reaction temperature throughout the experiment and across different batches. |
Experimental Protocols
Below are representative experimental protocols for the synthesis of thiazolidine-4-carboxylic acid and its 2-substituted derivatives.
Protocol 1: Synthesis of 2-Aryl Substituted Thiazolidine-4-Carboxylic Acids
This protocol is adapted from a procedure for synthesizing various 2-aryl substituted thiazolidine-4-carboxylic acids.[1]
Materials:
-
L-cysteine (2.00 g, 16.50 mmol)
-
Appropriate (het)arylaldehyde (16.50 mmol)
-
Ethanol (30.00 mL)
-
Diethyl ether
Procedure:
-
A mixture of L-cysteine and the appropriate (het)arylaldehyde in ethanol is stirred at room temperature.
-
The reaction is monitored for the formation of a solid precipitate, which typically occurs within 2-5 hours.
-
The solid formed is separated by filtration.
-
The collected solid is washed with diethyl ether.
-
The product is dried to obtain the 2-aryl substituted thiazolidine-4-carboxylic acid.
Note: This procedure yields an epimeric mixture of (2R, 4R) and (2S, 4R) isomers.
Protocol 2: Synthesis of Thiazolidine-4-Carboxylic Acid using L-Cysteine Hydrochloride
This protocol is a general method for preparing (4R)-thiazolidine carboxylic acid derivatives using L-cysteine hydrochloride.[2]
Materials:
-
L-cysteine hydrochloride (0.19 g, 0.94 mmol)
-
Distilled water (25 mL)
-
Sodium acetate (0.067 g, 0.64 mmol)
-
Aldehyde (0.98 mmol)
-
Ethanol (26 mL)
Procedure:
-
Dissolve L-cysteine hydrochloride in distilled water.
-
Add sodium acetate to the solution.
-
In a separate round bottom flask, dissolve the aldehyde in ethanol.
-
Add the L-cysteine/sodium acetate solution to the aldehyde solution.
-
Stir the reaction mixture vigorously at room temperature for approximately 24 hours.
-
Once a precipitate has formed, place the reaction vessel in ice-cold water to enhance precipitation.
-
Separate the precipitate by suction filtration.
-
Wash the precipitate several times with cold ethanol.
-
Dry the product.
Data Presentation
Table 1: Summary of Reaction Conditions and Yields for 2-Aryl Thiazolidine-4-Carboxylic Acid Synthesis
| Aldehyde | Reaction Time (hr) | Yield (%) | Melting Point (°C) | Reference |
| (Het)arylaldehydes (general) | 2-5 | 60.00-90.00 | - | [1] |
| 3,4,5-Trimethoxybenzaldehyde | 24 | 81 | - | [2] |
| 4-Nitrobenzaldehyde | 24 | 89 | - | [2] |
| Formaldehyde | 4.5 | 94 | 215-217 | [4] |
Visualizations
Experimental Workflow for Thiazolidine-4-Carboxylic Acid Synthesis
References
Technical Support Center: Synthesis of Sodium (R)-thiazolidine-4-carboxylate
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of Sodium (R)-thiazolidine-4-carboxylate synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of (R)-thiazolidine-4-carboxylic acid?
A1: The synthesis is typically a one-pot reaction involving the nucleophilic condensation of (R)-cysteine (often L-cysteine) with an aldehyde, most commonly formaldehyde, in a suitable solvent.[1][2][3] The reaction proceeds through the formation of a Schiff's base intermediate, which then undergoes intramolecular cyclization via nucleophilic attack by the thiol group to form the thiazolidine ring.[4] To obtain this compound, the resulting carboxylic acid is neutralized with a sodium base like sodium hydroxide or sodium bicarbonate.
Q2: What are the critical factors influencing the yield of the reaction?
A2: Several factors can significantly impact the reaction yield:
-
Purity of Reactants: Use of high-purity (R)-cysteine and formaldehyde is crucial. Oxidation of cysteine to cystine (a disulfide) is a common side reaction that can reduce the yield.[1]
-
Reaction Solvent: The choice of solvent can affect reaction rate and the diastereomeric ratio of the product.[5] Common solvents include water, ethanol-water mixtures, and acidified methanol.[4][5][6]
-
pH of the Reaction Mixture: The pH can influence the nucleophilicity of the reactants and the stability of the product. Some procedures introduce a base like pyridine to facilitate the final precipitation of the product.[3]
-
Reaction Temperature and Time: The reaction can be performed at room temperature or with heating (reflux).[7] Reaction times can vary from a few hours to over 24 hours.[6] Optimization of these parameters is key to maximizing yield and minimizing side products.
-
Stoichiometry of Reactants: The molar ratio of cysteine to formaldehyde can influence the reaction outcome. An excess of the aldehyde is sometimes used.[3]
Q3: My yield is consistently low. What are the common causes and how can I troubleshoot this?
A3: Low yields can stem from several issues. Please refer to the Troubleshooting Guide below for a systematic approach to identifying and resolving the problem. Common culprits include incomplete reaction, side reactions (like cysteine oxidation), and product loss during workup and purification.
Q4: I am observing a mixture of diastereomers in my product. How can I control the stereochemistry?
A4: The reaction between (R)-cysteine and an aldehyde can lead to the formation of two diastereomers, (2R,4R) and (2S,4R), due to the creation of a new chiral center at the C2 position of the thiazolidine ring.[2][5] The ratio of these diastereomers can be influenced by the reaction solvent.[5] For instance, one study noted that in DMSO, the trans isomer was the major product, while in CDCl3, the cis isomer predominated.[5] Careful selection of the solvent and purification method (e.g., recrystallization) can help in isolating the desired diastereomer.
Q5: How do I convert the synthesized (R)-thiazolidine-4-carboxylic acid to its sodium salt?
A5: To form the sodium salt, dissolve the purified (R)-thiazolidine-4-carboxylic acid in a suitable solvent (e.g., water or ethanol). Then, add a stoichiometric amount of a sodium base, such as sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃), while monitoring the pH. The reaction is complete when the pH becomes neutral to slightly basic. The sodium salt can then be isolated by evaporation of the solvent or by precipitation.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Degraded Reactants: (R)-cysteine may have oxidized. Formaldehyde solution may be of incorrect concentration. | 1. Use fresh, high-purity (R)-cysteine. Confirm the concentration of the formaldehyde solution. |
| 2. Incomplete Reaction: Insufficient reaction time or non-optimal temperature. | 2. Monitor the reaction progress using TLC.[2] Extend the reaction time or consider gentle heating (reflux).[7] | |
| 3. Incorrect pH: The pH of the reaction mixture may not be optimal for the cyclization step. | 3. Adjust the pH of the (R)-cysteine solution. Some protocols add a base like pyridine or sodium acetate to facilitate the reaction.[3][6] | |
| Product is an Oil or Fails to Crystallize | 1. Presence of Impurities: Unreacted starting materials or byproducts can inhibit crystallization. | 1. Ensure the reaction has gone to completion. Purify the crude product using column chromatography before attempting crystallization. |
| 2. Incorrect Solvent for Crystallization: The chosen solvent system may not be suitable. | 2. A common and effective recrystallization solvent system is a mixture of water and ethanol.[3] Experiment with different ratios. | |
| Poor Diastereomeric Ratio | 1. Solvent Effect: The reaction solvent influences the stereochemical outcome.[5] | 1. Experiment with different solvents. Acidified methanol has been reported to give different diastereomeric ratios compared to other systems. |
| 2. Epimerization: The product may epimerize at the C2 position, especially in certain NMR solvents or under non-neutral pH conditions. | 2. Analyze the product promptly after isolation. Ensure the workup and storage conditions are neutral. | |
| Product Contaminated with Cystine | 1. Oxidation of (R)-cysteine: Cysteine is susceptible to oxidation, especially in neutral or basic solutions exposed to air.[1] | 1. Degas the solvents before use. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Quantitative Data Summary
The following tables summarize reaction conditions from various studies to guide optimization.
Table 1: Comparison of Reaction Conditions for Thiazolidine-4-carboxylic Acid Synthesis
| Aldehyde | Solvent | Base/Additive | Temp. | Time | Yield | Reference |
| Formaldehyde | Water / Ethanol (1:1.2) | Pyridine | Room Temp. | 8 h | 60.7% | [3] |
| Formaldehyde | Water / Ethanol (1:1) | Pyridine | Room Temp. | 8 h | 64.7% | [3] |
| Formaldehyde | Water / Ethanol (1:1) | Pyridine | Room Temp. | 8 h | 85% | [3] |
| 2-Hydroxy benzaldehyde | Water / Ethanol (1:1) | None | Room Temp. | 24 h | 92% | [2] |
| Various Aromatic Aldehydes | Water / Ethanol | Sodium Acetate | Room Temp. | ~24 h | 81-93% | [6] |
| Salicylaldehyde | Acidified Methanol | Acetic Acid | Reflux | N/A | 98% | [4] |
Experimental Protocols
Protocol 1: Synthesis of (R)-thiazolidine-4-carboxylic acid
This protocol is based on a high-yield procedure adapted from literature.[3]
-
Preparation: In a round-bottom flask, dissolve 25.0 g (0.14 mol) of L-cysteine hydrochloride in 20 mL of deionized water. Stir at room temperature for 5 minutes until the solution is clear.
-
Reaction: Add 16.1 mL (0.192 mol) of a 37-40% formaldehyde solution to the flask. Continue to stir the reaction mixture at room temperature for 8 hours.
-
Precipitation: Add 13 mL (0.16 mol) of 99% pyridine to the solution and stir. A white solid should precipitate.
-
Isolation: Cool the mixture in an ice bath to maximize precipitation. Filter the solid product using suction filtration.
-
Purification: Wash the filter cake with a cold 1:1 (v/v) mixture of water and ethanol. Recrystallize the solid from a hot 1:1 water/ethanol solution.
-
Drying: Dry the purified white, needle-like crystals under vacuum to obtain the final product. An expected yield is approximately 16.1 g (85%).
Protocol 2: Conversion to this compound
-
Dissolution: Suspend the purified (R)-thiazolidine-4-carboxylic acid (e.g., 10 g, 0.075 mol) in 100 mL of ethanol.
-
Neutralization: Prepare a solution of sodium hydroxide (3.0 g, 0.075 mol) in a minimal amount of water and add it dropwise to the thiazolidine suspension while stirring. Alternatively, use an equimolar amount of sodium bicarbonate.
-
Monitoring: Monitor the pH of the solution. Continue adding the base until the pH is approximately 7.0-7.5 and all the solid has dissolved.
-
Isolation: Remove the solvent under reduced pressure using a rotary evaporator to yield this compound as a solid. The product can be used as is or further purified by recrystallization if necessary.
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: Troubleshooting logic for addressing low product yield.
References
- 1. macsphere.mcmaster.ca [macsphere.mcmaster.ca]
- 2. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 3. CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. nanobioletters.com [nanobioletters.com]
- 6. pjps.pk [pjps.pk]
- 7. Rearrangement of thiazolidine derivatives – a synthesis of a chiral fused oxathiane–γ-lactam bicyclic system - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01454A [pubs.rsc.org]
Technical Support Center: Separation of 2-Substituted Thiazolidine-4-Carboxylic Acid Diastereomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation of diastereomers of 2-substituted thiazolidine-4-carboxylic acids.
Troubleshooting Guides
Issue 1: Poor or No Separation of Diastereomers in Column Chromatography
Question: I am not getting any separation of my cis and trans (or 2R,4R and 2S,4R) diastereomers using flash column chromatography on silica gel. What can I do?
Answer:
Separating diastereomers of 2-substituted thiazolidine-4-carboxylic acids can be challenging due to their similar polarities. Here are several steps you can take to improve separation:
-
Optimize the Solvent System:
-
Test a Range of Polarities: Start with a non-polar solvent system (e.g., 5% ethyl acetate in hexanes) and gradually increase the polarity. Use Thin Layer Chromatography (TLC) to screen different solvent systems. The ideal system should give a good separation of spots with Rf values between 0.2 and 0.5.
-
Try Different Solvents: If ethyl acetate/hexane mixtures are not effective, consider other solvent systems. For polar compounds like thiazolidine-4-carboxylic acids, methanol/dichloromethane mixtures can be effective. Sometimes, a small amount of a third solvent, like methanol (1-2%) in a dichloromethane/hexane mixture, can improve selectivity.
-
Use a Weaker Mobile Phase: A less polar mobile phase will increase the interaction of your compounds with the silica gel, potentially leading to better separation, although it will also increase the elution time.
-
-
Modify the Stationary Phase:
-
Use a Different Stationary Phase: If silica gel is not providing adequate separation, consider using alumina (basic or neutral) or a reverse-phase C18 silica gel.
-
Deactivate the Silica Gel: The acidic nature of silica gel can sometimes cause peak tailing or degradation of acid-sensitive compounds. You can deactivate the silica by adding a small amount of triethylamine (0.1-1%) to your mobile phase.
-
-
Improve Column Packing and Loading:
-
Dry Loading: Adsorbing your crude sample onto a small amount of silica gel before loading it onto the column can lead to a more uniform band and better separation.
-
Column Dimensions: A longer, narrower column will generally provide better resolution than a short, wide column.
-
Issue 2: Peak Tailing in HPLC Analysis
Question: My HPLC chromatogram shows significant peak tailing for my thiazolidine-4-carboxylic acid diastereomers, which is affecting resolution and quantification. How can I fix this?
Answer:
Peak tailing is a common issue, especially with polar and ionizable compounds like carboxylic acids. Here are the primary causes and solutions:
-
Secondary Interactions with Silica:
-
Cause: Residual acidic silanol groups on the silica-based stationary phase can interact with the basic nitrogen atom of the thiazolidine ring, causing tailing.
-
Solution:
-
Lower the Mobile Phase pH: Add an acidic modifier like trifluoroacetic acid (TFA) or formic acid (typically 0.1%) to the mobile phase. This will protonate the silanol groups and reduce unwanted interactions.
-
Use an End-Capped Column: These columns have fewer free silanol groups and are designed to reduce tailing for basic compounds.
-
Add a Competing Base: A small amount of a competing base, like triethylamine, in the mobile phase can also mask the silanol groups.
-
-
-
Column Overload:
-
Cause: Injecting too much sample onto the column can lead to broad, tailing peaks.
-
Solution: Reduce the concentration of your sample or decrease the injection volume.
-
-
Mismatched Injection Solvent:
-
Cause: Dissolving your sample in a solvent that is much stronger than your mobile phase can cause peak distortion.
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase. If solubility is an issue, use the weakest solvent that will dissolve your sample.
-
Issue 3: Diastereomers Co-elute or Epimerize During Separation
Question: My diastereomers seem to be in equilibrium, and I'm struggling to isolate a pure fraction. What is happening and how can I address it?
Answer:
2-substituted thiazolidine-4-carboxylic acids can undergo epimerization at the C-2 position, especially under certain pH conditions. This can lead to an equilibrium mixture of diastereomers in solution.
-
Understand the Mechanism: The epimerization often proceeds through a ring-opening to form a transient imine intermediate, followed by ring-closing. This process can be influenced by the solvent and pH.
-
Control the pH:
-
Running your chromatography under neutral or slightly acidic conditions may help to minimize epimerization.
-
-
Consider Derivatization:
-
Protecting the nitrogen of the thiazolidine ring, for example, by acylation, can prevent the ring-opening required for epimerization and lock the stereochemistry at C-2.[1] The resulting diastereomeric derivatives may also be easier to separate chromatographically.
-
-
Crystallization-Induced Diastereomer Transformation:
-
In some cases, if one diastereomer is significantly less soluble than the other in a particular solvent system, it is possible to crystallize it out of an equilibrating mixture. As the less soluble diastereomer crystallizes, the equilibrium will shift to form more of it, potentially leading to a high yield of a single diastereomer.
-
Frequently Asked Questions (FAQs)
Q1: What are the common methods for separating diastereomers of 2-substituted thiazolidine-4-carboxylic acids?
A1: The most common methods are:
-
Flash Column Chromatography: Often the first method attempted due to its simplicity and scalability. Success is highly dependent on finding the right stationary and mobile phase combination.
-
Preparative High-Performance Liquid Chromatography (HPLC): Both normal-phase and reverse-phase HPLC can be used to achieve baseline separation of diastereomers. Chiral stationary phases can also be effective.
-
Fractional Crystallization: If the diastereomers have significantly different solubilities in a particular solvent, fractional crystallization can be an effective method for separation on a larger scale.
Q2: How can I determine the diastereomeric ratio of my sample?
A2: The most common method for determining the diastereomeric ratio is Nuclear Magnetic Resonance (NMR) spectroscopy , particularly ¹H NMR. The protons at the C-2 and C-4 positions of the thiazolidine ring will have different chemical shifts and coupling constants for each diastereomer, allowing for integration and quantification of the ratio.
Q3: Can I use a chiral column to separate these diastereomers?
A3: Yes, even though you are separating diastereomers and not enantiomers, a chiral stationary phase (CSP) can often provide the selectivity needed to resolve closely related diastereomers. Polysaccharide-based chiral columns (e.g., Chiralcel OD, Chiralpak AD) are a good starting point.
Q4: What is the typical stability of 2-substituted thiazolidine-4-carboxylic acids?
A4: These compounds can be sensitive to acidic and basic conditions, which can lead to ring-opening or epimerization at the C-2 position. It is best to store them as solids in a cool, dry place. For solutions, using a neutral or slightly acidic solvent and storing at low temperatures can help to maintain their integrity.
Data Presentation
Table 1: Diastereomeric Ratios and Separation Techniques for Selected 2-Substituted Thiazolidine-4-Carboxylic Acids
| 2-Substituent | Synthesis Conditions | Diastereomeric Ratio (cis:trans or 2R,4R:2S,4R) | Separation Method | Reference |
| 2-phenyl | L-cysteine and benzaldehyde in water/ethanol | Mixture of diastereomers | Recrystallization from hot water/ethanol | [2] |
| 2-(2-hydroxyphenyl) | L-cysteine and salicylaldehyde in acidified methanol | 1.5:1 | Not specified | [3] |
| 2-(4-nitrophenyl) | L-cysteine and 4-nitrobenzaldehyde in acidified methanol | Initially one isomer, epimerizes in solution | Not specified | [3] |
| 2-methyl | L-cysteine and acetaldehyde | Mixture of diastereomers | Not specified | |
| 2-ethyl-2-methyl | L-cysteine and 2-butanone | Equimolar mixture | Not specified |
Note: Specific chromatographic data for the separation of these diastereomers is often not published in detail. The separation method will require optimization for each specific compound.
Experimental Protocols
Protocol 1: General Procedure for Separation by Flash Column Chromatography
-
TLC Analysis:
-
Dissolve a small amount of the diastereomeric mixture in a suitable solvent (e.g., methanol, dichloromethane).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in various solvent systems (e.g., start with 10% ethyl acetate/hexanes and increase polarity; try dichloromethane/methanol systems).
-
Visualize the spots using a UV lamp and/or a potassium permanganate stain.
-
The optimal solvent system should provide the best possible separation between the two diastereomer spots, with the lower spot having an Rf of approximately 0.2-0.3.
-
-
Column Preparation:
-
Select a glass column of appropriate size for the amount of sample to be separated.
-
Pack the column with silica gel using the chosen eluent (wet packing).
-
Ensure the silica gel bed is well-compacted and free of air bubbles.
-
-
Sample Loading:
-
Dissolve the diastereomeric mixture in a minimal amount of a polar solvent (e.g., dichloromethane or ethyl acetate).
-
Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder.
-
Carefully add the dry-loaded sample to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the chosen solvent system.
-
Collect fractions of a suitable volume.
-
Monitor the separation by TLC analysis of the collected fractions.
-
Combine the fractions containing the pure diastereomers.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the isolated diastereomers.
-
Protocol 2: General Procedure for Separation by Preparative Reverse-Phase HPLC
-
Analytical Method Development:
-
Using an analytical C18 column, develop a separation method for the diastereomers.
-
A typical mobile phase would consist of a mixture of water and acetonitrile or methanol, with 0.1% formic acid or TFA added to both solvents.
-
Start with a gradient elution (e.g., 10% to 90% organic solvent over 20 minutes) to determine the approximate retention times of the diastereomers.
-
Optimize the gradient or switch to an isocratic elution to maximize the resolution between the two peaks.
-
-
Scale-Up to Preparative HPLC:
-
Use a preparative C18 column with the same stationary phase chemistry as the analytical column.
-
Adjust the flow rate and injection volume according to the dimensions of the preparative column.
-
Dissolve the diastereomeric mixture in the initial mobile phase or a compatible solvent.
-
-
Fraction Collection:
-
Inject the sample onto the preparative HPLC system.
-
Collect the fractions corresponding to each diastereomer peak.
-
-
Product Isolation:
-
Combine the fractions containing each pure diastereomer.
-
Remove the organic solvent using a rotary evaporator.
-
Lyophilize the remaining aqueous solution to obtain the pure, solid diastereomers.
-
Mandatory Visualization
Caption: Workflow for the synthesis and separation of diastereomers.
Caption: Troubleshooting logic for diastereomer separation issues.
References
Stability issues with thiazolidine compounds in solution
Welcome to the technical support center for researchers, scientists, and drug development professionals working with thiazolidine compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are thiazolidine compounds and why are they important in research?
Thiazolidine is a five-membered saturated heterocyclic compound containing a sulfur and a nitrogen atom.[1] Its derivatives are a versatile scaffold in medicinal chemistry.[2][3] For instance, thiazolidinediones (TZDs), which have two carbonyl groups on the ring, are a class of drugs used to treat type 2 diabetes.[4] The thiazolidine ring is also present in essential antibiotics like penicillin.[1][5] Furthermore, this structure is utilized in prodrug strategies to protect reactive aldehyde groups, thereby improving metabolic stability and oral bioavailability.[6]
Q2: What are the primary factors that influence the stability of thiazolidine compounds in solution?
The stability of thiazolidine compounds in solution is influenced by several factors:
-
pH: The pH of the solution is a critical factor. The thiazolidine ring can undergo acid-promoted hydrolysis, leading to an equilibrium between the ring-closed form and a ring-opened iminium ion, which is susceptible to nucleophilic attack by water.[7] Some derivatives show rapid degradation in acidic conditions (e.g., pH 2.0), while remaining more stable at neutral or slightly alkaline pH.[6]
-
Chemical Structure: The substituents on the thiazolidine ring significantly impact stability. For example, 3-benzoyl-substituted thiazolidinediones have been shown to be unstable, with hydrolysis occurring in solvents like DMSO.[8] The electronic nature of substituents can also affect reactivity.[2]
-
Solvent: The choice of solvent can affect stability. While many thiazolidine compounds are sparingly soluble in common organic solvents and water, the presence of water in solvents like DMSO can lead to hydrolysis over time.[2][8] In some cases, solvents like methanol can participate in more complex degradation reactions.[8]
-
Temperature: Elevated temperatures can accelerate degradation. Stability studies are often conducted at controlled temperatures (e.g., 37 °C) to mimic physiological conditions.[6]
Q3: What are the common degradation pathways for thiazolidine compounds?
The most common degradation pathway is the hydrolysis of the thiazolidine ring. This process typically involves the cleavage of the carbon-nitrogen bond, leading to the formation of a cysteine (or related aminothiol) and an aldehyde or ketone.[7][8] In the case of penicillin derivatives, a competing elimination reaction can also occur, leading to the opening of the thiazolidine ring to form an enamine intermediate.[9] For certain prodrugs, this ring-opening is the intended mechanism to release the active therapeutic agent.[6]
Q4: How can I monitor the stability and degradation of my thiazolidine compound?
Several analytical techniques are employed to monitor the stability of thiazolidine compounds:
-
High-Performance Liquid Chromatography (HPLC): RP-HPLC is a widely used method for separating the parent compound from its degradation products and quantifying their concentrations over time.[10][11]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique is highly sensitive and can be used to identify and quantify the parent compound and its metabolites or degradants in complex matrices like biological fluids.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR are powerful tools for confirming the chemical structure of thiazolidine derivatives and their degradation products.[12] It can also be used to monitor the stability of a compound directly in solution over time.[8]
Q5: What is the primary signaling pathway for the antidiabetic activity of thiazolidinediones (TZDs)?
Thiazolidinediones (TZDs) primarily exert their antidiabetic effects by acting as agonists for the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a type of nuclear receptor.[4][13] When a TZD binds to and activates PPARγ, the receptor forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Hormone Response Elements (PPREs), which alters the transcription of genes involved in glucose and lipid metabolism.[14][15] This action increases the storage of fatty acids in fat cells, which in turn makes other cells more reliant on glucose for energy, ultimately improving insulin sensitivity.[4][13]
Troubleshooting Guide
Problem: My thiazolidine compound is showing rapid degradation in my aqueous experimental buffer.
Possible Causes & Solutions:
-
Incorrect pH: The pH of your buffer may be promoting acid-catalyzed hydrolysis. Thiazolidine rings are often labile in acidic conditions.[7]
-
Recommendation: Review the pH stability profile of your specific compound class. If possible, adjust the buffer pH to a more neutral or slightly alkaline value (e.g., pH 7.4) where many thiazolidines exhibit greater stability.[6] Conduct a pilot pH stability study to determine the optimal pH for your experiments.
-
-
Elevated Temperature: Higher temperatures accelerate chemical degradation.
-
Recommendation: Perform experiments at the lowest feasible temperature. If incubations at physiological temperatures (37°C) are required, minimize the incubation time as much as possible. Store stock solutions at -20°C or -80°C.
-
-
Inherent Instability: Some thiazolidine derivatives are inherently unstable due to their specific substitution patterns (e.g., 3-benzoyl derivatives).[8]
-
Recommendation: If structural modification is an option, consider synthesizing analogs with different substituents at the susceptible positions to enhance stability.
-
| Condition | General Effect on Thiazolidine Stability | Reference |
| Acidic pH (e.g., pH < 5) | Often leads to increased degradation/hydrolysis.[6] | [6][16] |
| Neutral pH (e.g., pH 7.4) | Generally more stable, but depends on the specific derivative.[6] | [6] |
| Alkaline pH (e.g., pH > 8) | Stability is variable; some compounds remain stable while others may degrade.[6] | [6] |
Problem: I'm observing unexpected peaks in my HPLC or LC-MS analysis during my experiment.
Possible Causes & Solutions:
-
Hydrolysis/Degradation: The new peaks are likely degradation products. The primary degradation route for many thiazolidines is hydrolysis, which opens the ring to form the constituent aminothiol and aldehyde/ketone.[7]
-
Recommendation: Use LC-MS/MS to determine the mass of the unknown peaks and compare them to the expected masses of hydrolysis products. This can confirm the degradation pathway.
-
Problem: My compound's purity is decreasing during storage in a DMSO stock solution.
Possible Causes & Solutions:
-
Water Contamination: Commercial DMSO is hygroscopic and can absorb atmospheric moisture. This water content can be sufficient to cause slow hydrolysis of sensitive compounds over time, even during frozen storage. Some derivatives, like 3-benzoyl-TZDs, are known to hydrolyze in DMSO solution.[8]
-
Recommendation: Use anhydrous DMSO for preparing stock solutions. Store the stock solution in small, single-use aliquots to minimize freeze-thaw cycles and exposure to atmospheric moisture. Regularly check the purity of long-term stored stock solutions.
-
| Compound Type | Solvent | Half-life at 25°C | Reference |
| 3-benzoyl-thiazolidinedione | DMSO-d6 | 5 hours | [8] |
| 5-substituted 3-benzoyl-TZD | DMSO-d6 | 11 hours | [8] |
Problem: How do I properly design and execute a stability study for my novel thiazolidine compound?
Solution: A well-designed stability study is crucial to understand the liability of your compound. Below is a general protocol and workflow.
Experimental Protocols
Protocol: pH-Dependent Stability Assessment of a Thiazolidine Compound
This protocol outlines a method to evaluate the stability of a thiazolidine compound in aqueous solutions at different pH values, mimicking physiological and other experimental conditions.
1. Materials and Reagents:
-
Thiazolidine test compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Buffer solutions (e.g., pH 2.0, pH 7.4, pH 8.0).[6] Buffers should be prepared with high-purity water.
-
HPLC or LC-MS/MS system
-
Incubator or water bath set to a controlled temperature (e.g., 37°C).[6]
2. Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution of the test compound (e.g., 10-20 mM) in anhydrous DMSO.[6]
-
Working Solution Preparation: For each pH condition, dilute the stock solution into the respective buffer to a final concentration suitable for analysis (e.g., 10-100 µM). Ensure the final concentration of DMSO is low (<1-2%) to minimize solvent effects.[6]
-
Incubation: Incubate the prepared solutions at a constant temperature (e.g., 37°C).[6]
-
Time-Point Sampling: At designated time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution. The time points should be chosen to capture the degradation profile effectively.[6]
-
Sample Quenching (if necessary): Immediately quench the reaction by diluting the aliquot in the initial mobile phase or another suitable solvent and store at a low temperature (e.g., 4°C or -20°C) to prevent further degradation before analysis.
-
Analysis: Analyze the samples using a validated HPLC or LC-MS/MS method to quantify the remaining concentration of the parent compound.[6][10]
-
Data Analysis: Plot the percentage of the remaining parent compound against time for each pH condition. This data can be used to determine the degradation rate and half-life (t½) of the compound under each condition.
References
- 1. Thiazolidine - Wikipedia [en.wikipedia.org]
- 2. Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiazolidine Derivatives: An Up-to-Date Review of Synthesis and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thiazolidinedione - Wikipedia [en.wikipedia.org]
- 5. Penicillin - Wikipedia [en.wikipedia.org]
- 6. Design, Synthesis, and Antisickling Investigation of a Thiazolidine Prodrug of TD-7 That Prolongs the Duration of Action of Antisickling Aromatic Aldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Antifungal Thiazolidines: Synthesis and Biological Evaluation of Mycosidine Congeners - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thiazolidine ring opening in penicillin derivatives. Part 2. Enamine formation - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 10. Thiazolidinediones: Recent Development in Analytical Methodologies [ouci.dntb.gov.ua]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Thiazolidinediones - mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]
- 14. encyclopedia.pub [encyclopedia.pub]
- 15. The mode of action of thiazolidinediones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Bioactivity of Synthesized Thiazolidine Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals experiencing low bioactivity with their synthesized thiazolidine derivatives.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues that can lead to lower-than-expected biological activity in your thiazolidine derivatives.
Question 1: My synthesized thiazolidine derivative shows poor or no biological activity. What are the first steps I should take to troubleshoot this?
Answer:
When faced with low bioactivity, a systematic approach is crucial. Start by verifying the fundamental aspects of your compound and experimental setup.
Initial Troubleshooting Workflow
Caption: A workflow diagram for initial troubleshooting steps.
Detailed Checklist:
-
Confirm the Chemical Structure and Purity:
-
Structural Verification: Re-examine your analytical data (¹H NMR, ¹³C NMR, Mass Spectrometry, FT-IR) to ensure the synthesized compound is indeed the intended thiazolidine derivative.[1][2]
-
Purity Assessment: Use techniques like HPLC or LC-MS to determine the purity of your compound. Impurities from the synthesis can interfere with the biological assay or compete with your compound, leading to inaccurate results.
-
-
Evaluate Compound Stability and Solubility:
-
Stability: Thiazolidinone rings can be susceptible to hydrolysis under certain pH and temperature conditions. Assess the stability of your compound in the assay buffer over the duration of the experiment.
-
Solubility: Poor solubility is a common reason for low bioactivity in in vitro assays. Ensure your compound is fully dissolved in the assay medium. You may need to use a co-solvent like DMSO, but be mindful of its final concentration, as it can be toxic to cells.
-
-
Review and Validate Your Experimental Assay:
-
Protocol Adherence: Meticulously review the experimental protocol. Ensure all steps were followed correctly, including incubation times, temperatures, and reagent concentrations.
-
Positive and Negative Controls: The performance of your controls is critical. If the positive control is not showing the expected activity, or the negative control is showing high background, it points to a problem with the assay itself, not your compound.
-
Reagent Integrity: Check the expiration dates and proper storage of all reagents, including cell culture media, enzymes, and detection agents.
-
Question 2: I've confirmed my compound's structure and purity, and my assay controls are working correctly, but the bioactivity is still low. What should I investigate next?
Answer:
At this stage, you should consider the structure-activity relationship (SAR) of your thiazolidine derivative and more subtle aspects of the experimental design.
Logical Relationship for Deeper Investigation
Caption: Factors to consider for persistently low bioactivity.
Deeper Dive:
-
Structure-Activity Relationship (SAR): The biological activity of thiazolidine derivatives is highly dependent on the substituents at positions 2, 3, and 5 of the ring.[3][4] For example, in many anticancer thiazolidinones, a bulky aromatic group at the 5-position and a substituted phenyl ring at the N-3 position are crucial for activity.[5][6] Compare your molecule's structure to known active derivatives. It might be that your specific combination of substituents is not optimal for the target.
-
Chirality: If your molecule has a chiral center, the two enantiomers can have vastly different biological activities. Synthesizing and testing each enantiomer separately may be necessary.
-
Compound Aggregation: At higher concentrations, some organic molecules can form aggregates, which can lead to non-specific activity or an apparent lack of activity. Consider testing your compound over a wider range of concentrations.
-
Cell Line Specificity: In cell-based assays, the activity of your compound can be highly dependent on the chosen cell line due to differences in target expression, metabolism, or membrane transport proteins.
-
Target Engagement: Even if your compound is designed to inhibit a specific enzyme, it needs to reach that target within the cell at a sufficient concentration. You may need to perform target engagement studies to confirm that your compound is interacting with its intended target.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for thiazolidine-4-ones, and are there any common pitfalls?
A1: A prevalent method is the one-pot three-component reaction of an amine, a carbonyl compound, and thioglycolic acid.[7] Common pitfalls include side reactions, difficulty in purification, and the formation of unexpected stereoisomers. Careful control of reaction conditions (temperature, solvent, catalyst) and thorough purification (e.g., column chromatography) are essential.[8]
Q2: How do substituents on the thiazolidine ring generally affect bioactivity?
A2:
-
N-3 Position: Substituents here significantly influence activity. Often, an aromatic or heteroaromatic ring is beneficial.
-
C-2 Position: Modifications at this position with different substituted groups can modulate the activity.[3]
-
C-5 Position: This position is frequently substituted with a benzylidene group derived from various aldehydes. The nature of the substituent on the aromatic ring of the benzylidene moiety is critical for activity. Electron-withdrawing groups (e.g., nitro, halo) or electron-donating groups (e.g., methoxy, hydroxyl) can drastically alter the biological effect.[3][9]
Q3: My compound is a thiazolidine-2,4-dione (TZD). What are the known primary targets for this class of compounds?
A3: Thiazolidine-2,4-diones are well-known agonists of the peroxisome proliferator-activated receptor gamma (PPARγ), which is a key regulator of glucose and lipid metabolism.[10][11] This is the mechanism of action for antidiabetic drugs like pioglitazone and rosiglitazone.[11] However, TZD derivatives have been shown to have a wide range of other biological activities, including anticancer and anti-inflammatory effects, by modulating other pathways.[4][5][12]
Q4: Are there any known liabilities associated with the thiazolidinone scaffold?
A4: While being a "privileged scaffold" in medicinal chemistry, the thiazolidinone ring can have some liabilities.[5] As mentioned, stability can be an issue. Additionally, some derivatives have been associated with off-target effects or toxicity. Thorough preclinical evaluation is necessary for any potential therapeutic candidate.
Experimental Protocols
Protocol 1: MTT Assay for Cytotoxicity
This assay measures the metabolic activity of cells and is commonly used to assess the cytotoxic potential of a compound.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of your thiazolidine derivative in the appropriate cell culture medium. Replace the old medium with the medium containing your compound or vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC₅₀ value.
Protocol 2: Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Methodology:
-
Compound Preparation: Prepare a series of twofold dilutions of your thiazolidine derivative in a suitable broth medium in a 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) according to CLSI guidelines.
-
Inoculation: Add the microbial inoculum to each well of the 96-well plate.
-
Controls: Include a positive control (microorganism in broth without the compound) and a negative control (broth only).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Structure-Activity Relationship (SAR) Data
The following tables summarize quantitative data for different thiazolidine derivatives to illustrate SAR.
Table 1: Anticancer Activity of 5-Benzylidene-2,4-thiazolidinediones against Breast Cancer Cell Line (MCF-7)
| Compound ID | R Group on Benzylidene Ring | IC₅₀ (µM) | Reference |
| 1 | 4-OH | 6.7 | [5] |
| 2 | 3,4,5-OCH₃ | 1.27 | [5] |
| 3 | 4-Cl | 5.6 | [5] |
| 4 | 4-N(CH₃)₂ | > 100 | Fictional Example |
Data presented are for illustrative purposes and are based on reported findings.
Table 2: Antibacterial Activity of Thiazolidinone Derivatives
| Compound ID | R Group at N-3 | R' Group at C-2 | MIC (µg/mL) vs. S. aureus | Reference |
| 5 | Phenyl | 4-Cl-Phenyl | 12.5 | [13] |
| 6 | 4-CH₃-Phenyl | 4-Cl-Phenyl | 25 | [13] |
| 7 | Phenyl | 2,4-diCl-Phenyl | 6.25 | [13] |
| 8 | 4-Cl-Phenyl | 2,4-diCl-Phenyl | 3.12 | [13] |
Data presented are for illustrative purposes and are based on reported findings.
Signaling Pathway
PPARγ Signaling Pathway
Many thiazolidine-2,4-diones exert their effects, particularly their antidiabetic effects, through the activation of the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ).
References
- 1. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 2. Antifungal Thiazolidines: Synthesis and Biological Evaluation of Mycosidine Congeners [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmacyjournal.info [pharmacyjournal.info]
- 6. Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sysrevpharm.org [sysrevpharm.org]
- 8. Synthesis and biological evaluation of thiazolidinedione derivatives with high ligand efficiency to P. aeruginosa PhzS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. e3s-conferences.org [e3s-conferences.org]
- 10. Quantitative structure-activity relationship analysis of thiazolidineones: potent antidiabetic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Synthesis and the Biological Evaluation of New Thiazolidin-4-one Derivatives Containing a Xanthine Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. connectjournals.com [connectjournals.com]
Technical Support Center: Enhancing the Lipophilicity of Thiazolidine Carboxylic Acids
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in your experiments aimed at enhancing the lipophilicity of thiazolidine carboxylic acids.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for increasing the lipophilicity of thiazolidine carboxylic acids?
A1: The most common strategies involve modifying the carboxylic acid moiety to form esters or amides. These reactions replace the polar carboxylic acid group with a less polar functional group, thereby increasing the overall lipophilicity of the molecule. Another approach is the N-acylation of the secondary amine in the thiazolidine ring.
Q2: How do I choose between esterification and amidation to increase lipophilicity?
A2: The choice depends on several factors:
-
Desired Lipophilicity: Long-chain alcohols or amines will impart greater lipophilicity.
-
Chemical Stability: Amides are generally more stable to hydrolysis than esters.
-
Biological Activity: The choice of ester or amide can influence the biological activity and metabolic profile of the compound. Esters can sometimes act as prodrugs, being hydrolyzed in vivo to release the active carboxylic acid.
-
Synthetic Accessibility: The ease of reaction and purification can also be a deciding factor.
Q3: Do I need to use protecting groups for the thiazolidine ring nitrogen during esterification or amidation?
A3: It is highly recommended to protect the secondary amine of the thiazolidine ring, especially when using harsh reagents or reaction conditions. Unprotected amines can react with activating agents or acyl halides, leading to undesired side products. Common protecting groups for the thiazolidine nitrogen include Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl).
Q4: How can I monitor the progress of my esterification or amidation reaction?
A4: Thin-Layer Chromatography (TLC) is a convenient method for monitoring reaction progress. Use a suitable solvent system that provides good separation between your starting material (the carboxylic acid) and the less polar product (ester or amide). The product spot should have a higher Rf value than the starting material. Staining with an appropriate agent (e.g., potassium permanganate or iodine) can help visualize the spots if they are not UV-active.
Troubleshooting Guides
Esterification Reactions
Problem 1: Low or no yield of the desired ester.
| Possible Cause | Solution |
| Incomplete reaction | - Fischer Esterification: This is an equilibrium reaction. Use a large excess of the alcohol (it can often be used as the solvent) and remove water as it forms using a Dean-Stark apparatus. Increase the reaction time or temperature.[1] - DCC/DMAP Coupling: Ensure all reagents are anhydrous, as DCC is moisture-sensitive. Use a slight excess of the alcohol and DCC. |
| Decomposition of starting material | Thiazolidine rings can be unstable under strongly acidic or basic conditions. For Fischer esterification, use a milder acid catalyst if possible. For DCC/DMAP, ensure the reaction is run at the recommended temperature (usually room temperature or 0 °C). |
| Side product formation | In DCC coupling, the formation of N-acylurea byproduct can occur, especially with sterically hindered alcohols. This can be minimized by running the reaction at 0°C and adding the DCC slowly. |
Problem 2: Difficulty in purifying the ester product.
| Possible Cause | Solution |
| Removal of excess alcohol (Fischer Esterification) | If a large excess of a high-boiling point alcohol was used, it can be difficult to remove by evaporation. Perform an aqueous workup, washing the organic layer with water or brine to remove the excess alcohol. |
| Removal of dicyclohexylurea (DCU) from DCC coupling | DCU is a solid byproduct of the DCC coupling reaction. Most of it can be removed by filtration. If some remains in the product, it can often be removed by recrystallization or column chromatography. Some researchers recommend precipitating the DCU by cooling the reaction mixture in a freezer before filtration. |
| Co-elution of product and impurities during chromatography | Optimize the solvent system for column chromatography to achieve better separation. A gradient elution might be necessary. |
Amidation Reactions
Problem 1: Low yield of the desired amide.
| Possible Cause | Solution |
| Low reactivity of the amine or carboxylic acid | Use a more efficient coupling agent such as HATU, HBTU, or COMU, especially for sterically hindered substrates.[2] Activating the carboxylic acid as an acid chloride prior to reaction with the amine can also increase the yield. |
| Formation of an unreactive salt | The carboxylic acid and the amine can form a salt, which is unreactive. Ensure that a non-nucleophilic base (e.g., DIPEA or triethylamine) is used to neutralize the reaction mixture and free the amine. |
| Side reactions | Ensure the reaction is carried out under anhydrous conditions and at the recommended temperature to minimize side reactions. |
Problem 2: Epimerization at the C4 position of the thiazolidine ring.
| Possible Cause | Solution |
| Harsh reaction conditions | The stereocenter at the C4 position can be sensitive to epimerization under strongly basic or acidic conditions, or at elevated temperatures. Use milder coupling reagents and reaction conditions. Keep the reaction temperature as low as possible. |
Experimental Protocols
Protocol 1: Fischer Esterification of Thiazolidine-4-carboxylic Acid
This method is a classic acid-catalyzed esterification.
Materials:
-
Thiazolidine-4-carboxylic acid
-
Alcohol (e.g., ethanol, butanol; used in large excess)
-
Concentrated sulfuric acid (catalytic amount)
-
Anhydrous sodium sulfate
-
Sodium bicarbonate solution (saturated)
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Dean-Stark apparatus (optional, but recommended)
Procedure:
-
To a round-bottom flask, add the thiazolidine-4-carboxylic acid and a large excess of the desired alcohol.
-
If using a Dean-Stark trap, fill it with a suitable solvent that forms an azeotrope with water (e.g., toluene).
-
Carefully add a catalytic amount of concentrated sulfuric acid to the reaction mixture.
-
Heat the mixture to reflux. If using a Dean-Stark trap, monitor the collection of water.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
If the alcohol is volatile, remove it under reduced pressure. Otherwise, dilute the mixture with an organic solvent and wash with water, followed by saturated sodium bicarbonate solution, and finally brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude ester by column chromatography or recrystallization.
Protocol 2: DCC/DMAP Esterification of Thiazolidine-4-carboxylic Acid
This method is suitable for a wider range of alcohols, including more hindered ones, and is performed under milder conditions.[3][4]
Materials:
-
N-protected Thiazolidine-4-carboxylic acid
-
Alcohol
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP) (catalytic amount)
-
Anhydrous dichloromethane (DCM) or other aprotic solvent
Procedure:
-
Dissolve the N-protected thiazolidine-4-carboxylic acid, the alcohol (1.0-1.5 equivalents), and a catalytic amount of DMAP in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the mixture to 0 °C in an ice bath.
-
Add DCC (1.1 equivalents) to the cooled solution.
-
Stir the reaction mixture at 0 °C for 30 minutes, and then allow it to warm to room temperature and stir for an additional 2-4 hours, or until TLC indicates completion.
-
A white precipitate of dicyclohexylurea (DCU) will form. Filter the reaction mixture to remove the DCU.
-
Wash the filtrate with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 3: Amide Coupling of Thiazolidine-4-carboxylic Acid using HATU
HATU is a common and efficient peptide coupling reagent suitable for forming amide bonds.
Materials:
-
N-protected Thiazolidine-4-carboxylic acid
-
Amine
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or other polar aprotic solvent
Procedure:
-
Dissolve the N-protected thiazolidine-4-carboxylic acid (1 equivalent) in anhydrous DMF in a round-bottom flask under an inert atmosphere.
-
Add HATU (1.1 equivalents) and DIPEA (2-3 equivalents) to the solution.
-
Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.
-
Add the amine (1.1 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature until completion, as monitored by TLC.
-
Once the reaction is complete, dilute the mixture with ethyl acetate and wash with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Presentation
The following table summarizes the calculated partition coefficient (cLogP) for some thiazolidine carboxylic acid derivatives, illustrating the effect of esterification and N-acylation on lipophilicity. An increase in the cLogP value indicates a higher lipophilicity.
| Compound | Structure | cLogP |
| Thiazolidine-4-carboxylic acid | R1=H, R2=H | -0.65 |
| Thiazolidine-4-carboxylic acid methyl ester | R1=H, R2=CH₃ | -0.15 |
| Thiazolidine-4-carboxylic acid ethyl ester | R1=H, R2=CH₂CH₃ | 0.28 |
| N-Acetyl-thiazolidine-4-carboxylic acid | R1=COCH₃, R2=H | -0.58 |
| N-Acetyl-thiazolidine-4-carboxylic acid methyl ester | R1=COCH₃, R2=CH₃ | -0.08 |
| N-Boc-thiazolidine-4-carboxylic acid | R1=Boc, R2=H | 1.18 |
| N-Boc-thiazolidine-4-carboxylic acid methyl ester | R1=Boc, R2=CH₃ | 1.68 |
Note: cLogP values are estimates and can vary depending on the algorithm used. Experimental determination of logP is recommended for accurate assessment.
Visualizations
Experimental Workflow: Esterification of Thiazolidine Carboxylic Acid
Caption: General workflow for the esterification of thiazolidine carboxylic acids.
Troubleshooting Logic: Low Esterification Yield
Caption: Decision tree for troubleshooting low esterification yield.
References
Preventing epimerization of 2-substituted thiazolidine-4-carboxylic acids
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-substituted thiazolidine-4-carboxylic acids. This resource provides targeted troubleshooting guides and frequently asked questions to address common challenges related to the stereochemical stability of these compounds, with a primary focus on preventing epimerization at the C-2 position.
Frequently Asked Questions (FAQs)
Q1: What is C-2 epimerization in 2-substituted thiazolidine-4-carboxylic acids?
A1: C-2 epimerization is a chemical process where the stereochemical configuration at the second carbon atom (C-2) of the thiazolidine ring inverts. For example, a (2R,4R)-diastereomer can convert into its (2S,4R)-diastereomer. This process is often reversible, leading to a mixture of diastereomers in solution, which can complicate purification, characterization, and biological evaluation.
Q2: What is the primary mechanism that causes C-2 epimerization?
A2: The epimerization at C-2 occurs primarily through a reversible ring-opening and recyclization mechanism, also known as ring-chain tautomerism.[1][2] Under certain conditions, particularly in solution, the thiazolidine ring can open to form an intermediate Schiff base (or iminium ion). The subsequent re-cyclization can occur from either face of the imine, leading to the formation of both C-2 epimers. This process is often driven by the lone pair of electrons on the thiazolidine nitrogen.[1]
Q3: What are the key factors that influence the rate of epimerization?
A3: Several experimental factors can promote or accelerate epimerization:
-
pH: The pH of the solution is a critical factor. Epimerization and degradation can occur in both acidic and basic conditions.[3][4] Studies have shown that decomposition is often faster in moderately acidic conditions (e.g., pH 4.4) compared to a more neutral pH (e.g., pH 6.0).[5]
-
Solvent: The choice of solvent can significantly impact the diastereomeric ratio. Protic solvents and certain NMR solvents (like CDCl3/CD3OD) have been observed to induce epimerization.[1]
-
Temperature: Higher temperatures generally accelerate the ring-opening and closing equilibrium, leading to faster epimerization.
-
C-2 Substituent: The electronic and steric nature of the substituent at the C-2 position influences the stability of the thiazolidine ring and its susceptibility to hydrolysis and epimerization.[5]
Q4: How can I effectively prevent or minimize epimerization during my experiments?
A4: The most robust method is to chemically modify the molecule. N-protection , such as with a tert-butoxycarbonyl (Boc) or acetyl group, is highly effective at preventing C-2 epimerization.[1] By engaging the nitrogen's lone pair, the N-acyl group destabilizes the ring-opening process required for epimerization. Other strategies involve carefully controlling experimental conditions:
-
Maintain a neutral or optimal pH during synthesis, workup, and storage.
-
Perform reactions and purifications at low temperatures.
-
Choose aprotic solvents where possible.
-
Minimize the time the compound spends in solution. Store as a solid in a dry, cool, and dark place.
Q5: My NMR spectrum shows a mixture of diastereomers. How can I confirm that active epimerization is the cause?
A5: You can perform a time-course NMR study. Dissolve a sample of your purified compound (even if it's already a mixture) in an NMR solvent known to promote epimerization (e.g., CDCl3 with a drop of CD3OD or TFA).[1] Acquire spectra at regular intervals (e.g., t=0, 2h, 8h, 24h). If the ratio of the diastereomers changes over time and approaches an equilibrium value, it is a strong indication of active epimerization under those conditions.
Troubleshooting Guide
| Problem Encountered | Likely Cause(s) | Recommended Solutions |
| Unexpected diastereomeric mixture formed during synthesis. | The reaction conditions (e.g., acidified methanol, elevated temperature) allow the system to reach a thermodynamic equilibrium between diastereomers.[1] | • Lower the reaction temperature.• Use a milder acid catalyst or a buffered system.• Reduce the reaction time.• Consider an N-protection strategy from the outset. |
| Diastereomeric ratio changes during workup or purification. | • pH fluctuations during aqueous extraction.• Protic or acidic solvents used for chromatography (e.g., methanol in DCM, residual TFA).• Prolonged exposure to the purification medium. | • Use buffered aqueous solutions (e.g., phosphate buffer pH 7) for extractions.• Neutralize acidic catalysts before workup.• Use a less polar, aprotic solvent system for chromatography if possible.• Work quickly and keep fractions cold. |
| A pure diastereomer epimerizes upon storage. | • Storage in solution, especially in protic solvents.• Residual acidic or basic impurities in the solid sample.• Exposure to atmospheric moisture which can create an acidic microenvironment. | • Evaporate the solvent completely and store the compound as a solid.• Ensure the final product is free of acidic/basic residues.• Store the solid under an inert atmosphere (N₂ or Ar) at low temperature (-20°C). |
Impact of pH on Compound Stability
Quantitative studies have shown that pH significantly affects the stability of these compounds. Degradation, which is linked to the ring-opening that facilitates epimerization, is highly pH-dependent.
| pH of Model Solution | Observation | Implication for Researchers |
| pH 4.4 | Significant and relatively rapid degradation observed.[3][5] | Avoid prolonged exposure to moderately acidic conditions, such as those found in some HPLC mobile phases or during deprotection steps. |
| pH 5.2 | Moderate degradation.[3][5] | Use caution during procedures in this pH range, such as extractions with bicarbonate. |
| pH 6.0 | Slower degradation compared to more acidic conditions.[3][5] | Near-neutral conditions are generally safer for handling and short-term storage in solution. |
| Strongly Acidic (pH < 2) | Stability may unexpectedly increase in some cases, potentially due to protonation of the ring sulfur, which inhibits ring opening.[3] | While potentially stabilizing, these harsh conditions may be incompatible with other functional groups. |
Key Experimental Protocols
Protocol 1: N-Boc Protection to Prevent Epimerization
This protocol describes a general method for protecting the thiazolidine nitrogen with a tert-butoxycarbonyl (Boc) group, which is a highly effective way to lock the stereochemistry at C-2.[4]
-
Dissolution: Dissolve the 2-substituted thiazolidine-4-carboxylic acid (1.0 eq) in a mixture of 1,4-dioxane and water (e.g., 2:1 v/v).
-
Basification: Cool the solution to 0°C in an ice bath. Add a base such as sodium bicarbonate (NaHCO₃, 2.5 eq) or triethylamine (Et₃N, 2.2 eq).
-
Addition of Boc-Anhydride: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.5 eq) to the stirred solution.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup:
-
Concentrate the reaction mixture under reduced pressure to remove the organic solvent.
-
Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like ethyl acetate or ether to remove unreacted (Boc)₂O.
-
Acidify the aqueous layer to pH 2-3 with a cold solution of 1M HCl or KHSO₄.
-
Extract the product into ethyl acetate (3x).
-
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel if necessary.
Protocol 2: Monitoring Epimerization by ¹H-NMR Spectroscopy
This workflow allows for the direct observation and quantification of epimerization in solution.
References
- 1. researchgate.net [researchgate.net]
- 2. 2-Substituted thiazolidine-4(R)-carboxylic acids as prodrugs of L-cysteine. Protection of mice against acetaminophen hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Rearrangement of thiazolidine derivatives – a synthesis of a chiral fused oxathiane–γ-lactam bicyclic system - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01454A [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Addressing solubility problems of Sodium (R)-thiazolidine-4-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered by researchers, scientists, and drug development professionals working with Sodium (R)-thiazolidine-4-carboxylate.
Frequently Asked Questions (FAQs)
1. What is this compound and why is its solubility important?
This compound is the sodium salt of (R)-thiazolidine-4-carboxylic acid. Its solubility is a critical factor in a variety of experimental settings, including in vitro and in vivo studies, as it directly impacts the compound's bioavailability, efficacy, and the reliability of experimental results. For instance, in cell-based assays, poor solubility can lead to precipitation in the culture medium, resulting in inaccurate concentration measurements and misleading biological data.
2. What are the general solubility characteristics of this compound?
As a sodium salt of a carboxylic acid, this compound is generally expected to have good aqueous solubility. The presence of the ionic sodium carboxylate group enhances its polarity, making it more soluble in polar solvents like water compared to its free acid form, (R)-thiazolidine-4-carboxylic acid. However, the solubility can be influenced by various factors such as temperature, pH, and the presence of other solutes.
3. In which common laboratory solvents is this compound soluble?
-
High Solubility: Water, Phosphate-Buffered Saline (PBS)
-
Moderate to Low Solubility: Ethanol, Dimethyl Sulfoxide (DMSO)
-
Insoluble: Non-polar organic solvents such as hexane and toluene.
It is always recommended to experimentally determine the solubility in the specific solvent system being used for your application.
Troubleshooting Guide for Solubility Issues
This guide provides a systematic approach to addressing common solubility problems encountered with this compound.
Problem 1: The compound is not dissolving completely in aqueous buffer (e.g., PBS).
Possible Causes:
-
The concentration of the compound exceeds its solubility limit in the buffer at the current temperature.
-
The pH of the buffer is not optimal for maintaining the salt form of the compound.
-
The buffer components are interacting with the compound, leading to precipitation.
Solutions:
| Solution | Detailed Steps | Expected Outcome |
| Increase Temperature | 1. Gently warm the solution in a water bath (e.g., to 37°C).2. Stir or vortex the solution intermittently while warming.3. Do not overheat, as it may degrade the compound. | Increased kinetic energy will help overcome the lattice energy of the solid, leading to better dissolution. |
| Adjust pH | 1. Measure the pH of the solution.2. If the pH is acidic, slowly add a dilute solution of a suitable base (e.g., 0.1 M NaOH) dropwise while stirring until the compound dissolves. Aim for a neutral to slightly alkaline pH.3. Monitor the pH to avoid making the solution too basic. | Ensuring the pH is above the pKa of the carboxylic acid will maintain the compound in its more soluble salt form. |
| Sonication | 1. Place the vial containing the suspension in a sonicator bath.2. Sonicate for short bursts (e.g., 1-2 minutes) to avoid excessive heating.3. Visually inspect for dissolution between sonication cycles. | The high-frequency sound waves will help to break up aggregates and increase the surface area of the solid, facilitating dissolution. |
Problem 2: The compound precipitates out of solution over time, especially in cell culture media.
Possible Causes:
-
The compound has limited stability in the complex biological medium.
-
Interaction with components in the cell culture medium (e.g., divalent cations like Ca²⁺ and Mg²⁺) is causing precipitation.
-
The final concentration of the compound in the media is above its solubility limit under the incubation conditions (e.g., 37°C, 5% CO₂).
Solutions:
| Solution | Detailed Steps | Expected Outcome |
| Prepare Fresh Solutions | 1. Prepare a concentrated stock solution in a suitable solvent (e.g., sterile water or PBS).2. On the day of the experiment, dilute the stock solution to the final working concentration directly in the cell culture medium.3. Do not store the compound at its final working concentration in the complete medium for extended periods. | Minimizes the time for potential interactions and degradation, ensuring the compound remains in solution during the experiment. |
| Use a Co-solvent for the Stock Solution | 1. If aqueous solubility of the stock is limiting, consider using a small amount of a biocompatible co-solvent like DMSO.2. Prepare a high-concentration stock in 100% DMSO.3. Dilute the DMSO stock serially in the cell culture medium, ensuring the final DMSO concentration is non-toxic to the cells (typically <0.5%). | DMSO can help to keep the compound solubilized in the stock solution, and upon high dilution in the aqueous medium, the compound should remain in solution. |
| Filter Sterilization | 1. After preparing the final solution in the cell culture medium, filter it through a 0.22 µm sterile filter.2. This should be done just before adding the medium to the cells. | Removes any micro-precipitates that may have formed, ensuring a clear solution is added to the cells. |
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility
This protocol outlines a method to determine the approximate solubility of this compound in an aqueous buffer.
Materials:
-
This compound
-
Aqueous buffer of choice (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Vortex mixer
-
Thermostatic shaker or water bath
-
Centrifuge
-
Spectrophotometer or HPLC system for concentration analysis
Procedure:
-
Add an excess amount of this compound to a known volume of the aqueous buffer in a sealed vial.
-
Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.
-
After equilibration, centrifuge the suspension at high speed to pellet the undissolved solid.
-
Carefully collect the supernatant.
-
Dilute the supernatant with the buffer to a concentration within the linear range of your analytical method.
-
Determine the concentration of the dissolved compound in the diluted supernatant using a validated analytical method (e.g., UV-Vis spectrophotometry at a predetermined λmax or HPLC).
-
Calculate the original concentration in the supernatant to determine the solubility.
Protocol 2: Co-solvent Titration for Solubility Enhancement
This protocol describes a method to identify a suitable co-solvent system to increase the solubility of this compound.
Materials:
-
This compound
-
Primary solvent (e.g., Water or PBS)
-
Co-solvents (e.g., Ethanol, Propylene Glycol, DMSO)
-
Magnetic stirrer and stir bar
-
Glass vials
Procedure:
-
Prepare a suspension of this compound in the primary solvent at a concentration higher than its known aqueous solubility.
-
While stirring the suspension, add the co-solvent dropwise from a burette or pipette.
-
Observe the solution for clarity. The point at which the solution becomes completely clear is the endpoint.
-
Record the volume of the co-solvent added.
-
Calculate the percentage of the co-solvent required to achieve complete dissolution.
-
Repeat the experiment with different co-solvents to determine the most effective one. It is crucial to ensure the final concentration of the co-solvent is compatible with the intended downstream application (e.g., non-toxic for cell-based assays).
Visualizations
Logical Workflow for Troubleshooting Solubility Issues
Caption: Troubleshooting workflow for solubility issues.
Potential Signaling Pathway Involvement: Nrf2 Activation
Thiazolidine derivatives have been reported to influence the Nrf2 signaling pathway, a key regulator of cellular antioxidant responses.
Caption: Proposed Nrf2 signaling pathway activation.
Technical Support Center: Condensation of L-cysteine with Aldehydes
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the condensation reaction of L-cysteine and aldehydes to form 2-substituted thiazolidine-4-carboxylic acids.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis and purification of 2-substituted thiazolidine-4-carboxylic acids.
Issue 1: Low or No Yield of the Desired Thiazolidine Product
Question: I am getting a very low yield, or no product at all, in my reaction between L-cysteine and an aldehyde. What are the possible causes and how can I resolve this?
Answer:
Low or no yield in this condensation reaction can stem from several factors related to reaction conditions and reagent stability. Here are the primary causes and troubleshooting steps:
-
Incorrect pH: The pH of the reaction medium is crucial. While the reaction can proceed at neutral pH, acidic conditions (pH 4-5) generally favor the formation of the thiazolidine ring.[1] Conversely, alkaline conditions can promote side reactions and may even lead to the decomposition of the product.[2]
-
Solution: Adjust the pH of your reaction mixture to the optimal range of 4-5 using a suitable buffer or acid.
-
-
Oxidation of L-cysteine: The thiol group of L-cysteine is susceptible to oxidation, especially under neutral to alkaline conditions, forming the disulfide, cystine.[3][4] This depletes the starting material and reduces the yield of the desired product.
-
Solution: De-gas your solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen. Consider adding an antioxidant if compatible with your reaction.
-
-
Reversibility of the Reaction: The formation of the thiazolidine ring is a reversible process. In strongly basic solutions, the ring can open, leading to an equilibrium mixture of reactants and products.[2]
-
Solution: Avoid strongly basic conditions. If a base is required, use a mild, non-nucleophilic base and carefully control the amount used.
-
-
Aldehyde Reactivity and Stability: The reactivity of the aldehyde plays a significant role. Aromatic aldehydes are generally less reactive than aliphatic aldehydes. Additionally, some aldehydes may be unstable or prone to self-condensation (aldol reaction), particularly under basic conditions.
-
Solution: For less reactive aldehydes, you may need to increase the reaction time or temperature. Ensure your aldehyde is pure and free from oxidized impurities. When using basic conditions, be mindful of the potential for aldol condensation as a competing reaction.
-
Issue 2: Presence of Multiple Products or Impurities in the Reaction Mixture
Question: My reaction seems to have worked, but I see multiple spots on my TLC plate and/or multiple peaks in my NMR/LC-MS analysis. What are these impurities and how can I get a pure product?
Answer:
The presence of multiple products is a common challenge. Here are the likely culprits and purification strategies:
-
Formation of Diastereomers: The condensation of L-cysteine with an aldehyde creates a new chiral center at the C-2 position of the thiazolidine ring. This results in the formation of a mixture of two diastereomers (cis and trans).[3][5] These diastereomers often have very similar polarities, making them difficult to separate by standard chromatography.
-
Solution: In many cases, the diastereomeric mixture is used without separation. If separation is necessary, specialized chiral chromatography techniques may be required. The ratio of diastereomers can sometimes be influenced by the solvent system.[5]
-
-
Unreacted Starting Materials: Incomplete conversion will leave unreacted L-cysteine and aldehyde in your mixture.
-
Solution: Optimize reaction conditions (time, temperature, stoichiometry) to drive the reaction to completion. Unreacted L-cysteine can often be removed by washing with water, and volatile aldehydes can be removed under vacuum.
-
-
Cysteine Oxidation Product (Cystine): As mentioned, oxidation of L-cysteine to cystine is a common side reaction.[3]
-
Solution: Cystine has different solubility properties compared to the thiazolidine product and can often be removed by recrystallization.
-
-
Aldol Condensation Byproducts: If the reaction is run under basic conditions, the aldehyde can undergo self-condensation to form aldol addition or condensation products.[6]
-
Solution: These byproducts are typically more nonpolar than the desired product and can be removed by column chromatography or recrystallization. To avoid their formation, consider running the reaction under acidic or neutral conditions.
-
-
Complex Side Products with Specific Aldehydes: With certain substrates, more complex side reactions can occur. For example, with 2-nitrobenzaldehyde in acidified methanol, the formation of a bicyclic oxazolone derivative has been observed.[7]
-
Solution: If you are using a highly reactive or complex aldehyde, be prepared for the possibility of unexpected side products. Careful characterization of all products is essential. Purification will likely require column chromatography.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary side reaction I should be concerned about?
A1: The most common "side reaction" is the formation of a diastereomeric mixture of the desired product. However, the most significant unwanted side reaction is often the oxidation of L-cysteine to cystine, particularly if the reaction is not performed under an inert atmosphere or if the pH is neutral to basic.[3][4]
Q2: How does pH affect the reaction?
A2: pH is a critical parameter.
-
Acidic pH (4-5): Generally favors the formation of the thiazolidine ring and minimizes the oxidation of cysteine.[1]
-
Neutral pH (7): The reaction can still proceed, but the rate may be slower, and the risk of cysteine oxidation increases.[3]
-
Alkaline pH (>8): Significantly increases the rate of cysteine oxidation to cystine.[3][4] Strongly basic conditions can also lead to the reversal of the thiazolidine ring formation.[2]
Q3: Is it possible to control the diastereoselectivity of the reaction?
A3: Controlling diastereoselectivity is challenging. The solvent can influence the ratio of diastereomers formed.[5] For specific applications requiring a single diastereomer, separation by chiral chromatography or diastereoselective synthesis strategies with chiral auxiliaries may be necessary.
Q4: How can I purify my 2-substituted thiazolidine-4-carboxylic acid?
A4: The most common and effective purification method is recrystallization.[8] A mixture of ethanol and water is often a good solvent system.[8] If recrystallization is insufficient to remove all impurities, column chromatography on silica gel may be required.
Q5: My product seems to be unstable. What are the stability issues?
A5: 2-substituted thiazolidine-4-carboxylic acids are generally stable under acidic and neutral conditions. However, they can be unstable in strongly basic solutions, leading to ring-opening and decomposition back to L-cysteine and the aldehyde.[2] Some derivatives, particularly those with certain substituents on the thiazolidine ring, may also be susceptible to hydrolysis over long periods, even at neutral pH.
Quantitative Data Summary
Table 1: Influence of Aldehyde Type on Reaction Completion Time at Neutral pH
| Aldehyde Type | Example | Approximate Reaction Time for Completion |
| Aliphatic | Propionaldehyde, Butyraldehyde | < 5 minutes |
| Aromatic | 4-Nitrobenzaldehyde | > 24 hours (with 5 equivalents of aldehyde) |
Data inferred from qualitative descriptions in the literature.
Table 2: Influence of pH on Cysteine Oxidation
| pH | Predominant Cysteine Species | Rate of Oxidation to Cystine |
| 2 | Protonated Thiol (R-SH) | Very Slow |
| 7 | Thiol/Thiolate Equilibrium | Moderate |
| 10 | Thiolate (R-S⁻) | Fast |
This table is a qualitative summary based on the principles of thiol chemistry and findings from studies on cysteine oxidation.[3][4]
Experimental Protocols
Protocol 1: General Synthesis of 2-Aryl-thiazolidine-4-carboxylic Acid
This protocol is a general guideline and may require optimization for specific aldehydes.
-
Preparation of Reagents:
-
Dissolve L-cysteine hydrochloride monohydrate (1 equivalent) and sodium bicarbonate (1.1 equivalents) in deionized water.
-
In a separate flask, dissolve the aromatic aldehyde (1.1 equivalents) in 95% ethanol.
-
-
Reaction:
-
To the aqueous solution of L-cysteine, add the ethanolic solution of the aldehyde in one portion with vigorous stirring at room temperature.
-
Continue stirring the reaction mixture for 6-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up and Isolation:
-
The product will often precipitate out of the solution as a white solid.
-
Collect the precipitate by filtration.
-
Wash the solid with cold ethanol and then with diethyl ether to remove any unreacted aldehyde.
-
Dry the product under vacuum.
-
Protocol 2: Purification by Recrystallization
-
Dissolution:
-
Transfer the crude product to a flask.
-
Add a minimal amount of a hot ethanol/water mixture to dissolve the solid completely. The optimal ratio of ethanol to water will depend on the specific product and should be determined empirically.
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature.
-
For further crystallization, place the flask in an ice bath for 30-60 minutes.
-
-
Isolation:
-
Collect the crystals by filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals under vacuum.
-
Visualizations
Caption: Reaction pathways in the condensation of L-cysteine with aldehydes.
Caption: Troubleshooting workflow for L-cysteine and aldehyde condensation.
References
- 1. Interaction of Added l-Cysteine with 2-Threityl-thiazolidine-4-carboxylic Acid Derived from the Xylose-Cysteine System Affecting Its Maillard Browning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effect of pH on the Kinetics of Cysteine-to-Cystine Conversion in Thin Films Formed by ESI Microdroplet Deposition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Aldol reaction - Wikipedia [en.wikipedia.org]
- 7. Characterization of N-Acetyl Cysteine Adducts with Exogenous and Neutrophil-Derived 2-Chlorofatty Aldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nanobioletters.com [nanobioletters.com]
Technical Support Center: Sodium (R)-thiazolidine-4-carboxylate Purification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of Sodium (R)-thiazolidine-4-carboxylate.
Troubleshooting Guide
Q1: My yield of this compound is consistently low after purification. What are the possible causes and solutions?
A1: Low yield can stem from several factors throughout the synthesis and purification process. Here's a breakdown of potential issues and how to address them:
-
Incomplete reaction: The initial formation of (R)-thiazolidine-4-carboxylic acid from L-cysteine and formaldehyde (or a formaldehyde equivalent) may not have gone to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or ¹H NMR to ensure all starting materials have been consumed before proceeding with salt formation and purification.
-
-
Product loss during extraction and washing: The sodium salt is water-soluble, and excessive washing with aqueous solutions can lead to significant product loss.
-
Solution: Minimize the volume of water used for washing. Use saturated brine to wash organic extracts to reduce the solubility of the product in the aqueous phase.
-
-
Suboptimal recrystallization conditions: The choice of solvent, temperature, and cooling rate are critical for maximizing crystal recovery.
-
Solution: Refer to the detailed recrystallization protocol below. A common and effective solvent system is a mixture of ethanol and water. Ensure the solution is minimally saturated at high temperatures and cooled slowly to promote the formation of larger, purer crystals.
-
-
Degradation of the product: Thiazolidine derivatives can be susceptible to ring-opening, especially under harsh pH conditions or elevated temperatures for extended periods.
-
Solution: Maintain a neutral to slightly basic pH during purification. Avoid prolonged exposure to high temperatures.
-
Q2: I am observing impurities in my final product by NMR/HPLC. How can I identify and remove them?
A2: The nature of the impurity will dictate the most effective purification strategy. Common impurities include:
-
Unreacted L-cysteine or formaldehyde: These are typically removed during the initial workup and washing steps.
-
Solution: Ensure thorough washing of the crude product. L-cysteine can be removed by adjusting the pH, as its solubility is pH-dependent.
-
-
Diastereomers: If a substituted aldehyde is used in the synthesis, a mixture of diastereomers can form.[1]
-
Solution: Diastereomers can often be separated by column chromatography or fractional crystallization. Developing a suitable solvent system for chromatography may require some experimentation. Refer to the column chromatography protocol for a starting point.
-
-
Oxidation products: The thiol group in L-cysteine can be oxidized to form disulfide byproducts.
-
Solution: Perform the reaction and purification under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Q3: The purified this compound is discolored. What is the cause and how can I obtain a white solid?
A3: Discoloration often indicates the presence of trace impurities, possibly from oxidation or side reactions.
-
Solution:
-
Activated Carbon Treatment: During recrystallization, add a small amount of activated carbon to the hot solution to adsorb colored impurities. Filter the hot solution through a pad of celite to remove the carbon before allowing it to cool.
-
Multiple Recrystallizations: A second recrystallization can often remove persistent colored impurities.
-
Frequently Asked Questions (FAQs)
Q1: What is the best method for purifying this compound on a laboratory scale?
A1: For typical laboratory-scale purification, recrystallization is the most common and efficient method. It is effective at removing most common impurities and can yield a product of high purity. For challenging separations, such as removing diastereomers or closely related impurities, column chromatography may be necessary.
Q2: What solvent system is recommended for the recrystallization of this compound?
A2: A mixture of ethanol and water is a widely used and effective solvent system for the recrystallization of thiazolidine-4-carboxylic acid and its salts.[2] The product is typically dissolved in a minimal amount of the hot solvent mixture and allowed to cool slowly to induce crystallization. The optimal ratio of ethanol to water may need to be determined empirically to maximize yield and purity.
Q3: How can I confirm the purity of my final product?
A3: A combination of analytical techniques should be used to assess the purity of this compound:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure and identify the presence of impurities.[3]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a sensitive technique for quantifying the purity of the compound and detecting trace impurities.[4]
-
Melting Point: A sharp melting point range close to the literature value is a good indicator of purity.
Q4: How should I store purified this compound?
A4: The compound should be stored in a tightly sealed container in a cool, dry place, protected from light and moisture to prevent degradation. Storage at 2-8°C in a refrigerator is recommended.[5]
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is a general guideline for the recrystallization of this compound from an ethanol-water mixture. The optimal solvent ratio and volumes may vary depending on the impurity profile of the crude material.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized water
-
Activated carbon (optional)
-
Celite (optional)
-
Erlenmeyer flasks
-
Heating mantle or hot plate with magnetic stirrer
-
Buchner funnel and flask
-
Filter paper
Procedure:
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. To this, add a minimal amount of a pre-mixed hot ethanol:water solution (e.g., starting with a 9:1 ratio) with stirring until the solid is fully dissolved. Aim to use the least amount of solvent necessary to achieve complete dissolution at the boiling point.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon (approximately 1-2% w/w of the crude product) and boil for 5-10 minutes.
-
Hot Filtration (Optional): If activated carbon was used, or if there are insoluble impurities, perform a hot filtration through a pre-warmed funnel containing a fluted filter paper or a small pad of celite into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Quantitative Data: Due to the limited availability of specific quantitative data for the recrystallization of this compound, the following table provides solubility information for related thiazolidine derivatives to guide solvent selection.
| Compound | Solvent System | Yield (%) | Purity (%) | Reference |
| (R)-2-(2-Hydroxyphenyl)thiazolidine-4-carboxylic acid | Ethanol/Water | 95 | >98 | [6] |
| 2-Aryl thiazolidine-4-carboxylic acids | Ethanol/Water | 81-93 | N/A |
Protocol 2: Purification by Column Chromatography
This protocol provides a general framework for the purification of this compound by column chromatography. The choice of stationary and mobile phases may require optimization based on the specific impurities present.
Materials:
-
Crude this compound
-
Silica gel (for normal phase) or C18-functionalized silica (for reverse phase)
-
Appropriate solvents for the mobile phase (e.g., mixtures of ethyl acetate/hexanes for normal phase, or acetonitrile/water for reverse phase)
-
Chromatography column
-
Fraction collector or test tubes
-
TLC plates and developing chamber
Procedure:
-
Stationary Phase Preparation: Pack the chromatography column with the chosen stationary phase (e.g., silica gel) as a slurry in the initial mobile phase solvent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the top of the column.
-
Elution: Begin eluting the column with the mobile phase. A gradient of increasing polarity is often used to separate compounds with different polarities. For example, starting with a low polarity mixture (e.g., 10% ethyl acetate in hexanes) and gradually increasing the concentration of the more polar solvent.
-
Fraction Collection: Collect fractions of the eluate in separate tubes.
-
Analysis of Fractions: Monitor the separation by TLC to identify the fractions containing the desired product.
-
Product Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified product.
Quantitative Data: The following table outlines a representative HPLC method that can be adapted for the analysis of thiazolidine-4-carboxylic acid derivatives to monitor purity.
| Parameter | Condition | Reference |
| Column | ZORBAX SB-C18 (150 x 4.6 mm, 5.0 µm) | |
| Mobile Phase | Gradient elution with A: 0.1 M Trichloroacetic acid (pH 1.7) and B: Acetonitrile | |
| Flow Rate | 1 mL/min | |
| Detection | UV at 355 nm | |
| Retention Time | Dependent on the specific derivative and gradient profile |
Visualizations
Caption: General workflow for the purification of this compound by recrystallization.
Caption: Decision-making workflow for troubleshooting common purification issues.
References
- 1. chromtech.com [chromtech.com]
- 2. HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acid-Catalyzed Synthesis of Thiazolidin-4-ones [ouci.dntb.gov.ua]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. researchgate.net [researchgate.net]
- 6. Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid and main plasma aminothiols by HPLC–UV based method - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Complex NMR Spectra of Thiazolidine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting complex NMR spectra of thiazolidine derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why do the methylene protons (at C5) in my 2,4-disubstituted thiazolidine derivative appear as a complex multiplet instead of a simple singlet or doublet?
A1: The complexity of the C5 methylene proton signals often arises from a phenomenon called diastereotopicity .[1][2]
-
Chirality: If your molecule contains a chiral center, even if it's not directly on the thiazolidine ring, it can render the two protons on the C5 methylene group chemically non-equivalent.[1] These non-equivalent protons are called diastereotopic protons.
-
Conformational Restriction: The thiazolidine ring is not planar and can exist in different conformations. If the ring is conformationally locked or the rate of interconversion between conformations is slow on the NMR timescale, the two C5 protons will experience different chemical environments.[3]
Diastereotopic protons have distinct chemical shifts and will couple to each other, resulting in a pair of doublets (an AX system) or, if they also couple to other nearby protons, more complex multiplets.[1]
Q2: The signals for the protons on my thiazolidine ring are broad and poorly resolved. What could be the cause?
A2: Broad signals in the NMR spectrum of thiazolidine derivatives can be attributed to several factors:
-
Conformational Exchange: The thiazolidine ring can undergo conformational changes, such as ring flipping. If the rate of this exchange is on the same timescale as the NMR experiment, it can lead to signal broadening.[3][4] Running the NMR experiment at different temperatures (variable temperature NMR) can help to either sharpen the signals (at higher temperatures, due to faster exchange) or resolve the individual conformers (at lower temperatures, by slowing down the exchange).
-
Proton Exchange on Nitrogen: The proton on the nitrogen atom (if present) can undergo chemical exchange with residual water or other acidic protons in the solvent. This can lead to broadening of the NH signal and adjacent proton signals.[5] This effect is often concentration and temperature-dependent.
-
Presence of Paramagnetic Impurities: Even trace amounts of paramagnetic impurities can cause significant line broadening. Ensure your sample is free from such contaminants.
Q3: I am having trouble assigning the proton and carbon signals for my thiazolidine derivative due to significant signal overlap.
A3: Signal overlap is a common issue, especially with complex molecules. To resolve this, a combination of 2D NMR experiments is highly recommended.[6][7]
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). It is excellent for tracing out spin systems within your molecule.[6]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached.[6][8][9] It is a powerful tool for assigning carbon signals based on their attached, and often more easily assigned, proton signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are 2-3 bonds away.[6][8][10] This is crucial for connecting different spin systems and for assigning quaternary carbons that do not have any attached protons.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments show correlations between protons that are close in space, regardless of whether they are bonded.[5][6][11] This is invaluable for determining the stereochemistry and conformation of your molecule.
Q4: How can I confirm the stereochemistry of my substituted thiazolidine derivative?
A4: Determining the stereochemistry often requires the use of 2D NOESY or ROESY experiments.[6][11] These experiments detect through-space interactions between protons. The presence of a cross-peak between two protons in a NOESY/ROESY spectrum indicates that they are spatially close to each other. By analyzing the pattern of NOE/ROE correlations, you can deduce the relative stereochemistry of the substituents on the ring. For unambiguous confirmation, X-ray crystallography can be employed if a suitable crystal can be obtained.[3]
Data Presentation: Typical Chemical Shift Ranges
The following tables summarize typical ¹H and ¹³C NMR chemical shift ranges for protons and carbons in thiazolidine derivatives. Note that these values can be significantly influenced by the nature and position of substituents, as well as the solvent used.
Table 1: Typical ¹H NMR Chemical Shifts (ppm) for the Thiazolidine Ring
| Proton Position | Chemical Shift Range (ppm) | Notes |
| H2 | 4.5 - 6.0 | Highly dependent on substituents at C2 and N3. |
| H5 (CH₂) | 3.0 - 4.5 | Often appears as a complex multiplet due to diastereotopicity. |
| NH | 7.0 - 13.0 | Often broad; chemical shift is highly dependent on solvent and concentration. |
Data compiled from various sources, including[12][13][14].
Table 2: Typical ¹³C NMR Chemical Shifts (ppm) for the Thiazolidine Ring
| Carbon Position | Chemical Shift Range (ppm) | Notes |
| C2 | 50 - 70 | |
| C4 (C=O) | 165 - 180 | Carbonyl carbon. |
| C5 | 30 - 50 |
Data compiled from various sources, including[12][13].
Experimental Protocols
1. General 1D NMR Acquisition:
-
Sample Preparation: Dissolve 5-10 mg of the thiazolidine derivative in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrument: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.[6]
-
¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Use standard pulse programs.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required compared to ¹H NMR.
2. 2D NMR Experiments for Structural Elucidation: [6]
-
COSY: Use a standard gradient-selected COSY pulse sequence. Typically, 2-4 scans per increment are sufficient.
-
HSQC: Employ a gradient-selected HSQC pulse sequence with sensitivity enhancement. Optimize the ¹JCH coupling constant (typically around 145 Hz).
-
HMBC: Use a gradient-selected HMBC pulse sequence. Optimize the long-range coupling constant (ⁿJCH), typically in the range of 6-10 Hz.
-
NOESY/ROESY: Utilize a standard 2D NOESY or ROESY pulse sequence. The mixing time is a crucial parameter and should be optimized for the specific molecule (typically ranging from 300 to 800 ms).
Visualizations
Caption: Diastereotopicity of C5 methylene protons in a chiral thiazolidine derivative.
Caption: Workflow for elucidating thiazolidine derivative structures using 2D NMR.
Caption: Effect of conformational exchange rate on NMR signals at different temperatures.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Rearrangement of thiazolidine derivatives – a synthesis of a chiral fused oxathiane–γ-lactam bicyclic system - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01454A [pubs.rsc.org]
- 4. NMR Reveals the Conformational Changes of Cytochrome C upon Interaction with Cardiolipin [mdpi.com]
- 5. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 6. Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Advanced NMR techniques for structural elucidation in medicinal chemistry [diva-portal.org]
- 12. Synthesis and biological evaluation of thiazolidinedione derivatives with high ligand efficiency to P. aeruginosa PhzS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Method Refinement for Consistent Results in Antioxidant Assays
Welcome to the Technical Support Center for antioxidant assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on achieving consistent and reliable results in their antioxidant capacity measurements. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in refining your methodologies.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during antioxidant assays. The question-and-answer format provides direct solutions to specific problems.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay
| Question/Problem | Possible Cause(s) | Recommended Solution(s) |
| Why is the absorbance of my DPPH control solution too low or unstable? | 1. DPPH degradation: DPPH is sensitive to light and high temperatures.[1] 2. Solvent impurities: The solvent used (e.g., methanol, ethanol) may contain impurities that react with DPPH. | 1. Prepare fresh DPPH solution for each experiment and store it in a dark, cool place.[1] 2. Use high-purity, spectrophotometric grade solvents. |
| I am observing high variability and large standard deviations in my results. | 1. Pipetting errors: Inaccurate pipetting of samples or reagents.[1] 2. Inconsistent incubation time: Variation in the time allowed for the reaction to occur. 3. Temperature fluctuations: Inconsistent temperature during the assay.[1] | 1. Use calibrated pipettes and ensure proper mixing of solutions.[1] 2. Use a timer to ensure consistent incubation times for all samples. 3. Perform the assay in a temperature-controlled environment.[1] |
| My sample is colored and interferes with the absorbance reading at 517 nm. | The inherent color of the sample absorbs light at the same wavelength as DPPH, leading to inaccurate results. | 1. Prepare a sample blank containing the sample and the solvent (without DPPH) and subtract its absorbance from the sample reading. 2. If interference is severe, consider using a different antioxidant assay. |
| The reaction with my sample is very slow or does not reach a plateau. | 1. Slow-reacting antioxidant: Some antioxidants react slowly with the DPPH radical. 2. Steric hindrance: The bulky DPPH radical may have difficulty accessing the antioxidant site of large molecules. | 1. Increase the incubation time and take kinetic readings to observe the reaction progress. 2. Consider using the ABTS assay, as the ABTS radical is more accessible to a wider range of antioxidants. |
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay
| Question/Problem | Possible Cause(s) | Recommended Solution(s) |
| The initial absorbance of my ABTS radical solution is not within the recommended range (e.g., 0.70 ± 0.05 at 734 nm). | 1. Incorrect dilution: The stock ABTS radical solution was not diluted properly. 2. Incomplete radical generation: The reaction between ABTS and potassium persulfate was not allowed to proceed for a sufficient amount of time (typically 12-16 hours).[2] | 1. Carefully adjust the dilution of the stock ABTS radical solution with the appropriate solvent (e.g., ethanol or phosphate buffer) to achieve the target absorbance.[2] 2. Ensure the ABTS and potassium persulfate solution is incubated in the dark for the recommended duration to allow for complete radical formation.[2] |
| I am seeing a precipitate form in my sample wells. | Sample insolubility: The sample may not be fully soluble in the assay medium, especially if it is lipophilic and the assay is conducted in an aqueous buffer. | 1. Ensure the sample is completely dissolved in a suitable solvent before adding it to the assay mixture. 2. Consider using a solvent system that is compatible with both your sample and the ABTS radical (e.g., a mixture of organic solvent and water). |
| Why are my results not correlating well with the DPPH assay? | Different reaction mechanisms and radical accessibility: ABTS and DPPH assays are based on different chemical principles. The ABTS radical is soluble in both aqueous and organic solvents and is generally more reactive and accessible to a broader range of antioxidants than the DPPH radical. This can lead to different antioxidant capacity values for the same sample. | It is common for different antioxidant assays to yield different results. It is recommended to use a panel of assays based on different mechanisms (e.g., both HAT and SET-based assays) to obtain a more comprehensive assessment of antioxidant activity. |
FRAP (Ferric Reducing Antioxidant Power) Assay
| Question/Problem | Possible Cause(s) | Recommended Solution(s) |
| The color of the FRAP reagent is not a consistent light yellow before adding the sample. | Reagent degradation or contamination: The FRAP reagent may have been improperly prepared or stored, leading to premature reduction of the ferric ions. | 1. Prepare the FRAP reagent fresh for each experiment. 2. Ensure all glassware is clean and free of contaminants. |
| My results are lower than expected, especially for thiol-containing antioxidants (e.g., glutathione). | Assay limitation: The FRAP assay is based on the reduction of Fe³⁺ to Fe²⁺ and does not efficiently detect compounds that act by radical quenching, such as thiols. | Use a different assay, such as the ABTS or ORAC assay, which are more suitable for measuring the antioxidant capacity of thiol-containing compounds. |
| I am observing turbidity or precipitation in the reaction mixture. | 1. Sample incompatibility with acidic pH: The low pH (3.6) of the FRAP assay can cause some compounds in the sample to precipitate.[3] 2. High sample concentration: A high concentration of certain compounds can lead to insolubility. | 1. Centrifuge the sample after the reaction and measure the absorbance of the supernatant. 2. Dilute the sample to a concentration where precipitation does not occur. |
ORAC (Oxygen Radical Absorbance Capacity) Assay
| Question/Problem | Possible Cause(s) | Recommended Solution(s) |
| There is high variability in fluorescence readings between wells, even for replicates. | 1. Temperature fluctuations across the microplate: Inconsistent temperature can affect the rate of radical generation and the fluorescence of the probe.[4] 2. Inconsistent mixing: Inadequate mixing of reagents can lead to non-uniform reactions. | 1. Use a microplate reader with good temperature control and allow the plate to equilibrate to the assay temperature (usually 37°C) before adding the radical generator.[4] 2. Ensure thorough mixing of the contents of each well after adding all reagents. |
| The fluorescence decay curve of the blank is too fast or too slow. | 1. Incorrect concentration of AAPH: The concentration of the peroxyl radical generator (AAPH) is critical for the kinetics of the reaction. 2. Degradation of fluorescein: The fluorescent probe may have degraded due to exposure to light or improper storage. | 1. Prepare the AAPH solution fresh and ensure its concentration is accurate. 2. Store the fluorescein solution protected from light and in a cool place. |
| My results for lipophilic antioxidants are not reproducible. | Poor solubility in the aqueous assay medium: Lipophilic compounds may not be fully dissolved, leading to inconsistent interactions with the radicals. | Use a solubilizing agent, such as randomly methylated β-cyclodextrin (RMCD), in the assay buffer to improve the solubility of lipophilic antioxidants. |
Data Presentation
The following tables summarize quantitative data from various studies, illustrating the impact of different experimental parameters on antioxidant assay results.
Table 1: Effect of Solvent on the DPPH Radical Scavenging Activity of Plant Extracts.
| Plant Extract | Solvent | DPPH Scavenging Activity (IC₅₀ in µg/mL) | Reference |
| Piper retrofractum | n-hexane | 57.66 | [5] |
| Ethyl acetate | 66.12 | [5] | |
| Methanol | 101.74 | [5] | |
| Legume Mix | 80% Acetone | Varies by legume | [6] |
| 80% Ethanol | Varies by legume | [6] | |
| 80% Methanol | Varies by legume | [6] |
Table 2: Comparison of Antioxidant Capacity of Plant Extracts by Different Assays.
| Plant Species | DPPH (QE mg/mg dw) | ABTS (QE mg/mg dw) | FRAP (FeSO₄ E mg/mg dw) | Reference |
| Arbutus unedo | 0.0347 | 0.012 | 0.063 | [7] |
| Cistus ladanifer | 0.0298 | 0.010 | 0.071 | [7] |
| Erica australis | 0.0224 | 0.014 | 0.052 | [7] |
| Pistacia lentiscus | 0.0267 | 0.012 | 0.071 | [7] |
| Ruscus aculeatus | 0.0068 | 0.0004 | 0.004 | [7] |
QE: Quercetin Equivalents; dw: dry weight
Experimental Protocols
Detailed methodologies for key antioxidant assays are provided below.
DPPH Radical Scavenging Assay
1. Principle: The DPPH assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow. The decrease in absorbance at 517 nm is proportional to the antioxidant capacity of the sample.
2. Reagents and Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol (spectrophotometric grade)
-
Antioxidant standard (e.g., Trolox, Ascorbic Acid)
-
Test samples
-
Spectrophotometer capable of reading at 517 nm
-
96-well microplate or cuvettes
3. Procedure:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. Store this solution in a dark bottle at 4°C.
-
Preparation of standard and sample solutions: Prepare a stock solution of the standard antioxidant (e.g., 1 mM Trolox in methanol). Prepare a series of dilutions from the stock solution. Dissolve the test samples in the same solvent to obtain a range of concentrations.
-
Assay:
-
In a 96-well plate, add 20 µL of the standard or sample solution to each well.
-
Add 180 µL of the DPPH working solution to each well.
-
For the blank, add 20 µL of the solvent instead of the sample.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the sample. The results can be expressed as IC₅₀ (the concentration of the sample required to scavenge 50% of the DPPH radicals) or as Trolox equivalents.
ABTS Radical Cation Decolorization Assay
1. Principle: The ABTS assay involves the generation of the blue-green ABTS radical cation (ABTS•⁺). In the presence of an antioxidant, the radical is reduced, leading to a decrease in absorbance at 734 nm. This assay is applicable to both hydrophilic and lipophilic antioxidants.[2]
2. Reagents and Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate
-
Ethanol or Phosphate Buffered Saline (PBS)
-
Antioxidant standard (e.g., Trolox)
-
Test samples
-
Spectrophotometer capable of reading at 734 nm
-
96-well microplate or cuvettes
3. Procedure:
-
Preparation of ABTS radical cation (ABTS•⁺) stock solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in a 1:1 (v/v) ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure complete radical generation.[2]
-
Preparation of ABTS•⁺ working solution: Before use, dilute the stock solution with ethanol or PBS to an absorbance of 0.70 ± 0.05 at 734 nm.[2]
-
Preparation of standard and sample solutions: Prepare a stock solution of the standard antioxidant and a series of dilutions. Dissolve the test samples in a suitable solvent.
-
Assay:
-
In a 96-well plate, add 10 µL of the standard or sample solution to each well.
-
Add 190 µL of the ABTS•⁺ working solution to each well.
-
Incubate the plate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
-
Calculation: The percentage of inhibition is calculated as: % Inhibition = [(A_control - A_sample) / A_control] x 100 The results are typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
FRAP (Ferric Reducing Antioxidant Power) Assay
1. Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color with an absorption maximum at 593 nm. The reaction is carried out at an acidic pH of 3.6.[3]
2. Reagents and Materials:
-
Acetate buffer (300 mM, pH 3.6)
-
TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃·6H₂O) solution (20 mM in water)
-
Antioxidant standard (e.g., FeSO₄·7H₂O or Trolox)
-
Test samples
-
Spectrophotometer capable of reading at 593 nm
3. Procedure:
-
Preparation of FRAP reagent: Prepare the FRAP reagent fresh by mixing the acetate buffer, TPTZ solution, and FeCl₃ solution in a ratio of 10:1:1 (v/v/v). Warm the reagent to 37°C before use.
-
Preparation of standard and sample solutions: Prepare a standard curve using a series of dilutions of FeSO₄ or Trolox. Dissolve the test samples in a suitable solvent.
-
Assay:
-
Add 30 µL of the standard or sample solution to a tube or well.
-
Add 900 µL of the FRAP reagent.
-
Incubate the mixture at 37°C for 4 minutes.
-
Measure the absorbance at 593 nm.
-
-
Calculation: The antioxidant capacity is determined by comparing the absorbance of the sample to that of the standard. The results are expressed as mmol Fe²⁺ equivalents per gram or liter of the sample.
ORAC (Oxygen Radical Absorbance Capacity) Assay
1. Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (typically fluorescein) from oxidative damage by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.
2. Reagents and Materials:
-
Fluorescein sodium salt
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)
-
Phosphate buffer (75 mM, pH 7.4)
-
Antioxidant standard (e.g., Trolox)
-
Test samples
-
Fluorescence microplate reader with excitation at 485 nm and emission at 520 nm
3. Procedure:
-
Preparation of reagents: Prepare a stock solution of fluorescein in phosphate buffer. Prepare a fresh solution of AAPH in phosphate buffer just before use. Prepare a stock solution of Trolox and a series of dilutions for the standard curve.
-
Assay (in a 96-well black microplate):
-
Add 25 µL of the standard or sample solution to each well.
-
Add 150 µL of the fluorescein working solution to each well.
-
Incubate the plate at 37°C for 30 minutes in the microplate reader.
-
Initiate the reaction by adding 25 µL of the AAPH solution to each well.
-
Immediately start recording the fluorescence every 1-2 minutes for at least 60 minutes.
-
-
Calculation: The area under the curve (AUC) is calculated for the blank, standards, and samples. The net AUC for each standard and sample is calculated by subtracting the AUC of the blank. A standard curve is generated by plotting the net AUC of the Trolox standards against their concentrations. The ORAC value of the sample is then calculated from the standard curve and is typically expressed as µmol of Trolox equivalents (TE) per gram or liter of the sample.
Mandatory Visualization
Nrf2 Signaling Pathway in Oxidative Stress Response
The following diagram illustrates the Keap1-Nrf2 signaling pathway, a critical cellular defense mechanism against oxidative stress. Under normal conditions, Keap1 targets Nrf2 for degradation. In the presence of oxidative stress, Nrf2 is stabilized, translocates to the nucleus, and activates the transcription of antioxidant and cytoprotective genes.
Caption: Keap1-Nrf2 signaling pathway in response to oxidative stress.
References
- 1. Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach [mdpi.com]
- 2. ABTS, DPPH, FRAP and ORAC assays: Significance and symbolism [wisdomlib.org]
- 3. Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. books.rsc.org [books.rsc.org]
- 6. Fully Automated Spectrometric Protocols for Determination of Antioxidant Activity: Advantages and Disadvantages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Enhancing the In Vivo Stability of Thiazolidine-Based Prodrugs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with thiazolidine-based prodrugs. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the pre-clinical development of these compounds, with a focus on improving their in vivo stability.
Frequently Asked Questions (FAQs)
Q1: What is the primary reason for using a thiazolidine-based prodrug strategy?
A1: The thiazolidine prodrug approach is primarily employed to mask a chemically reactive functional group, most commonly an aldehyde or a ketone, within a parent drug molecule. This masking prevents the rapid in vivo metabolism of the active functional group, which can otherwise lead to poor oral bioavailability and a short duration of action.[1][2][3] The thiazolidine ring is designed to undergo hydrolysis in vivo, releasing the active parent drug at a controlled rate.[1][2]
Q2: What are the main factors influencing the in vivo stability of thiazolidine-based prodrugs?
A2: The in vivo stability of thiazolidine-based prodrugs is predominantly influenced by:
-
pH: The thiazolidine ring is susceptible to acid-catalyzed hydrolysis. It is generally more stable at neutral or slightly alkaline pH and tends to degrade in acidic environments, such as the stomach.[2]
-
Enzymatic Cleavage: While primarily susceptible to chemical hydrolysis, some thiazolidine prodrugs can also be substrates for enzymes in the plasma or tissues, contributing to their conversion to the active drug.
-
Structural Features: The substituents on the thiazolidine ring can significantly impact its stability. Electron-withdrawing or -donating groups and steric hindrance around the ring can alter the rate of hydrolysis.[4][5]
Q3: How can I improve the oral bioavailability of my acid-labile thiazolidine prodrug?
A3: To improve the oral bioavailability of a thiazolidine prodrug that is unstable in acidic conditions, consider an enteric-coated formulation. Enteric coatings are pH-sensitive polymers that protect the drug from the low pH of the stomach and dissolve in the more neutral pH of the small intestine, ensuring the prodrug reaches its intended site of absorption intact.[2]
Q4: My thiazolidine prodrug shows good in vitro stability but fails to release the active drug in vivo. What could be the issue?
A4: This discrepancy can arise from several factors. The in vitro conditions might not accurately reflect the complex in vivo environment. The prodrug may be too stable to hydrolyze at a sufficient rate in vivo to achieve therapeutic concentrations of the active drug. It is also possible that the prodrug is being eliminated from the body before it has a chance to convert to the active form. Further in vivo pharmacokinetic studies are needed to investigate the metabolic fate of the prodrug.
Troubleshooting Guides
Issue 1: Rapid Degradation of Thiazolidine Prodrug in In Vitro Stability Assays
| Potential Cause | Troubleshooting Steps |
| Acidic pH of the medium | The thiazolidine ring is known to be unstable at acidic pH.[2] Ensure the pH of your incubation buffer is neutral (pH 7.4) to mimic physiological conditions. If studying stability in simulated gastric fluid, expect rapid degradation. |
| High Temperature | Elevated temperatures can accelerate chemical hydrolysis. Ensure incubations are performed at a physiologically relevant temperature, typically 37°C. |
| Presence of certain excipients | Some formulation excipients may catalyze the degradation of the prodrug. Evaluate the stability of the prodrug in the presence of individual excipients to identify any incompatibilities. |
| Oxidation | If the parent drug or the thiazolidine moiety is susceptible to oxidation, the degradation may not be solely due to hydrolysis. Conduct stability studies under an inert atmosphere (e.g., nitrogen) to assess the impact of oxidation. |
Issue 2: Low Oral Bioavailability of the Active Drug After Administration of the Thiazolidine Prodrug
| Potential Cause | Troubleshooting Steps |
| Premature degradation in the stomach | As thiazolidine prodrugs are often acid-labile, they can degrade in the stomach before reaching the small intestine for absorption.[2] Develop an enteric-coated formulation to protect the prodrug from gastric acid.[2] |
| Poor absorption of the prodrug | The physicochemical properties of the prodrug (e.g., high polarity) may limit its absorption across the intestinal membrane. Modify the prodrug structure to enhance its lipophilicity, for example, by adding lipophilic side chains.[6] |
| Insufficient release of the active drug | The thiazolidine ring may be too stable in vivo to release the active drug at a rate sufficient to achieve therapeutic concentrations.[1] Consider synthesizing a series of prodrugs with varying substituents on the thiazolidine ring to modulate the rate of hydrolysis.[4] |
| First-pass metabolism of the prodrug or released drug | The prodrug or the released active drug may be subject to extensive first-pass metabolism in the liver. Conduct in vitro metabolism studies using liver microsomes or hepatocytes to assess this possibility. |
| Prodrug is a substrate for efflux transporters | The prodrug may be actively transported back into the intestinal lumen by efflux transporters like P-glycoprotein, limiting its net absorption. Use in vitro cell-based assays (e.g., Caco-2 cells) to determine if the prodrug is a substrate for common efflux transporters. |
Quantitative Data Summary
The following tables summarize pharmacokinetic data for representative thiazolidine-based prodrugs and their corresponding active drugs.
Table 1: Pharmacokinetic Parameters of TD-7 and its Thiazolidine Prodrug (Pro-7) in Sprague-Dawley Rats
| Parameter | TD-7 (from Pro-7 IV) | Pro-7 (IV) | TD-7 (from Pro-7 PO) | Pro-7 (PO) |
| Dose (mg/kg) | 25 | 25 | 50 | 50 |
| Cmax (ng/mL) | 104 ± 28 | 1341 ± 256 | 32 ± 9 | 106 ± 35 |
| Tmax (h) | 0.25 | 0.25 | 2.0 | 2.0 |
| AUC0-t (ng·h/mL) | 187 ± 45 | 1432 ± 311 | 210 ± 63 | 648 ± 201 |
| AUC0-inf (ng·h/mL) | 192 ± 47 | 1445 ± 318 | 234 ± 71 | 698 ± 215 |
| t1/2 (h) | 2.1 ± 0.4 | 1.8 ± 0.3 | 3.5 ± 0.9 | 4.2 ± 1.1 |
| Bioavailability (F%) | - | - | 61% | 24% |
Data adapted from Alghamdi et al. (2023).
Table 2: In Vitro Stability of Pro-7 at Different pH Values
| pH | Time (h) | % Pro-7 Remaining | % TD-7 Released |
| 2.0 | 24 | < 10% | > 90% |
| 7.4 | 96 | ~ 40% | ~ 60% |
| 8.0 | 96 | ~ 20% | ~ 80% |
Data interpreted from stability graphs in Alghamdi et al. (2023).[2]
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
Objective: To determine the stability of a thiazolidine-based prodrug in plasma from different species (e.g., human, rat, mouse).
Materials:
-
Test compound (thiazolidine prodrug)
-
Control compound (a stable compound, e.g., warfarin)
-
Plasma (human, rat, mouse) with anticoagulant (e.g., EDTA, heparin)
-
Phosphate buffered saline (PBS), pH 7.4
-
Acetonitrile with internal standard (for protein precipitation)
-
96-well plates
-
Incubator (37°C)
-
LC-MS/MS system
Method:
-
Prepare a stock solution of the test compound and control compound in a suitable solvent (e.g., DMSO).
-
Add the stock solution to pre-warmed plasma to achieve the desired final concentration (e.g., 1 µM). The final solvent concentration should be low (e.g., <1%) to avoid protein precipitation.
-
Incubate the plate at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the plasma sample.
-
Stop the reaction by adding 3 volumes of cold acetonitrile containing an internal standard.
-
Vortex the samples to precipitate plasma proteins.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Analyze the samples by LC-MS/MS to quantify the remaining concentration of the test compound.
-
Calculate the percentage of the compound remaining at each time point relative to the 0-minute time point.
-
Determine the half-life (t1/2) of the compound in plasma.
Protocol 2: In Vivo Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile of a thiazolidine-based prodrug and its active metabolite after oral administration in rats.
Materials:
-
Test compound (thiazolidine prodrug)
-
Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)
-
Sprague-Dawley rats (male, 8-10 weeks old)
-
Oral gavage needles
-
Blood collection tubes (with anticoagulant)
-
Anesthesia (e.g., isoflurane)
-
Centrifuge
-
LC-MS/MS system
Method:
-
Fast the rats overnight before dosing.
-
Prepare the dosing formulation of the test compound in the vehicle.
-
Administer a single oral dose of the test compound to the rats via oral gavage.
-
Collect blood samples (e.g., via tail vein or jugular vein cannula) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) into tubes containing an anticoagulant.
-
Process the blood samples to obtain plasma by centrifugation.
-
Store the plasma samples at -80°C until analysis.
-
Prepare plasma samples for analysis by protein precipitation with a suitable organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analyze the plasma samples using a validated LC-MS/MS method to determine the concentrations of the prodrug and the active drug.
-
Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and t1/2.
Visualizations
Caption: In Vivo Fate of a Thiazolidine Prodrug.
Caption: Troubleshooting Decision Tree for Prodrug Stability.
Caption: Workflow for In Vitro Plasma Stability Assay.
References
- 1. Design, Synthesis, and Antisickling Investigation of a Thiazolidine Prodrug of TD-7 That Prolongs the Duration of Action of Antisickling Aromatic Aldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. 2-Substituted thiazolidine-4(R)-carboxylic acids as prodrugs of L-cysteine. Protection of mice against acetaminophen hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thiazolidine derivatives as source of free L-cysteine in rat tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Overcoming Resistance to Thiazolidinone-Based Agents
Welcome to the technical support center for researchers, scientists, and drug development professionals working with thiazolidinone-based agents. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments, with a focus on overcoming resistance mechanisms.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter, presented in a question-and-answer format.
Problem 1: Decreased sensitivity of cancer cells to a thiazolidinone-based agent over time.
Question: My cancer cell line, which was initially sensitive to my thiazolidinone compound, is now showing reduced responsiveness and higher IC50 values. What could be the cause, and how can I troubleshoot this?
Answer: This is a common observation and likely indicates the development of acquired resistance. Several mechanisms could be at play. Here’s a step-by-step guide to investigate and potentially overcome this issue:
Possible Cause 1: Overexpression of Efflux Pumps
-
Explanation: Cancer cells can develop resistance by upregulating ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively pump the drug out of the cell, reducing its intracellular concentration and efficacy.[1][2][3][4][5]
-
Troubleshooting Steps:
-
Western Blot Analysis: Compare the protein levels of P-gp (ABCB1) and other relevant transporters like MRP1 (ABCC1) and BCRP (ABCG2) in your resistant cell line versus the parental (sensitive) cell line. An increased band intensity in the resistant line suggests efflux pump overexpression.
-
Efflux Pump Inhibition Assay: Treat your resistant cells with your thiazolidinone agent in combination with a known P-gp inhibitor (e.g., Verapamil, Cyclosporine A). A restored sensitivity to your compound in the presence of the inhibitor strongly suggests P-gp-mediated resistance.[6]
-
Synergistic Combination Therapy: Explore the use of newer, more specific P-gp inhibitors or other thiazolidinone derivatives that are not substrates for P-gp. For example, the thiazolidinone derivative MMPT has shown efficacy in paclitaxel-resistant lung cancer cells with P-glycoprotein overproduction.[7]
-
Possible Cause 2: Alterations in Target Protein
-
Explanation: If your thiazolidinone agent targets a specific protein (e.g., tubulin, a protein kinase), mutations in the gene encoding that protein can alter the drug's binding site, reducing its inhibitory effect.[8][9][10][11]
-
Troubleshooting Steps:
-
Sequence Analysis: Sequence the gene of the target protein in both your sensitive and resistant cell lines to identify any potential mutations in the resistant line.
-
Structural Modeling: If a mutation is found, use computational modeling to predict how it might affect the binding of your thiazolidinone agent.
-
Alternative Agents: Test other thiazolidinone derivatives with different substitution patterns that may still effectively bind to the mutated target.
-
Possible Cause 3: Activation of Pro-Survival Signaling Pathways
-
Explanation: Cancer cells can bypass the effects of a targeted therapy by activating alternative signaling pathways that promote survival and proliferation, such as the PI3K/Akt/mTOR and NF-κB pathways.[12][13][14][15]
-
Troubleshooting Steps:
-
Western Blot Analysis: Assess the activation status of key proteins in these pathways. Look for increased phosphorylation of Akt (p-Akt) and IκBα (p-IκBα), and changes in the levels of downstream effectors like Bcl-2 and cyclin D1 in your resistant cells compared to the sensitive parental line.[16][17][18]
-
Combination Therapy: Investigate synergistic effects by combining your thiazolidinone agent with inhibitors of the PI3K/Akt or NF-κB pathways. A significant decrease in the IC50 of your compound in combination with these inhibitors would suggest the involvement of these pathways in the resistance mechanism.[19][20]
-
Problem 2: My thiazolidinone-based agent shows high efficacy in some cancer cell lines but not others.
Question: I'm screening a new thiazolidinone derivative, and it's highly potent against some cancer cell lines but has a much higher IC50 in others. What could explain this differential sensitivity?
Answer: This phenomenon is known as intrinsic resistance and can be attributed to the inherent characteristics of the different cancer cell lines.
-
Explanation: Different cancer cell lines have distinct genetic and molecular profiles. Some may naturally have higher expression of efflux pumps, possess isoforms of the target protein that are less sensitive to your compound, or have constitutively active pro-survival pathways that counteract the drug's effect.
-
Troubleshooting Steps:
-
Molecular Profiling: Analyze the baseline expression levels of efflux pumps (P-gp, MRP1, BCRP) and the activation status of pro-survival pathways (PI3K/Akt, NF-κB) in the panel of cell lines you are testing.
-
Target Expression and Isoform Analysis: If your compound has a specific target, quantify its expression level in the different cell lines. Also, investigate if different isoforms of the target protein exist and if your compound has varying affinities for them.
-
Correlate with IC50 Values: Correlate the molecular data with the IC50 values you have obtained. This can help identify biomarkers that predict sensitivity or resistance to your thiazolidinone agent.
-
Frequently Asked Questions (FAQs)
-
Q1: What are the known mechanisms of action for anticancer thiazolidinone-based agents?
-
A1: Thiazolidinone derivatives exhibit a wide range of anticancer activities by targeting various cellular components and pathways. Some of the well-documented mechanisms include:
-
Tubulin Polymerization Inhibition: Some thiazolidinones bind to tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest in the G2/M phase and apoptosis.[6][21][22]
-
Enzyme Inhibition: They can inhibit the activity of various enzymes crucial for cancer cell survival and proliferation, such as protein tyrosine kinases, carbonic anhydrases, and dihydrofolate reductase (DHFR).[23][24]
-
Modulation of Signaling Pathways: Thiazolidinones can influence key signaling pathways like PI3K/Akt and NF-κB, which are often dysregulated in cancer.[2][25]
-
PPARγ Agonism: Some thiazolidinones, like those used in diabetes treatment, are agonists of the peroxisome proliferator-activated receptor-gamma (PPARγ), which can have anti-proliferative and pro-apoptotic effects in certain cancers.[25]
-
-
-
Q2: How can I determine if my thiazolidinone agent is a substrate for P-glycoprotein?
-
A2: You can perform a cell-based efflux assay. A common method involves using a fluorescent P-gp substrate like Calcein-AM or Rhodamine 123. If your compound competes with the fluorescent substrate for efflux, you will observe an increase in intracellular fluorescence in P-gp-overexpressing cells. Alternatively, you can assess if a P-gp inhibitor potentiates the cytotoxic effect of your compound in a P-gp-overexpressing cell line.[2]
-
-
Q3: What are some strategies to design new thiazolidinone derivatives that can overcome resistance?
-
A3: Rational drug design can be employed to develop next-generation thiazolidinone agents. Strategies include:
-
Structural Modifications: Modify the chemical structure to reduce its affinity for efflux pumps.
-
Targeting Mutated Proteins: Design derivatives that can effectively bind to and inhibit mutated forms of the target protein.
-
Hybrid Molecules: Create hybrid molecules that combine the thiazolidinone scaffold with other pharmacophores known to have anticancer activity or the ability to reverse resistance.
-
-
-
Q4: Are there any clinical trials investigating thiazolidinone-based agents for resistant cancers?
-
A4: While many studies on thiazolidinone derivatives are in the preclinical stage, some thiazolidinones, particularly those that are also PPARγ agonists, have been investigated in clinical trials for various cancers, sometimes in combination with other therapies.[26] It is advisable to search clinical trial databases for the most up-to-date information on specific compounds.
-
Data Presentation
Table 1: IC50 Values of Selected Thiazolidinone Derivatives in Various Cancer Cell Lines
| Thiazolidinone Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| MMPT | H460 (Paclitaxel-sensitive) | 4.9 - 8.0 | [7] |
| MMPT | H460/TaxR (Paclitaxel-resistant, P-gp overexpression) | 4.9 - 8.0 | [7] |
| Compound 6a | MDA-MB-231 (Breast) | 7.6 | [7] |
| Compound 6a | MCF-7 (Breast) | 8.4 | [7] |
| Compound 7 | RPMI-8226 (Leukemia) | 1.61 | [7] |
| Compound 7 | SR (Leukemia) | 1.11 | [7] |
| Compound 11a | MCF-7 (Breast) | 2.58 | [7] |
| Compounds 11b-11d | SK-BR-3 (Breast, Her2 overexpressing) | < 0.5 | [7] |
| Compound 13a | HCT116 (Colorectal) | 0.05 (mM/ml) | [7] |
| Compound 13b | HCT116 (Colorectal) | 0.12 (mM/ml) | [7] |
| TZD-TSC 3 | HepG2 (Liver) | 2.97 ± 0.39 | [27] |
| TZD-TSC 3 | T98G (Glioblastoma) | 28.34 ± 2.21 | [27] |
| Compound 12i | HepG2 (Liver) | 4.40 | [27] |
| Compound 12i | A549 (Lung) | 10.06 | [27] |
| Compound 5g | HepG2 (Liver) | 3.86 | [26] |
| Compound 4g | A549 (Lung) | 7.55 | [26] |
| Les-6009 | A549 (Lung) | Potent activity observed | [23] |
| Compound 4 | A549^DDP^ (Cisplatin-resistant) | 0.35 | [21] |
| Compound 5 | A549^DDP^ (Cisplatin-resistant) | 3.8 | [21] |
| Compound 4 | MCF^DR^ (Doxorubicin-resistant) | 0.45 | [21] |
| Compound 5 | MCF^DR^ (Doxorubicin-resistant) | 3.4 | [21] |
| Compound 28 | HeLa (Cervical) | 3.2 ± 0.5 | [21] |
| Compound 28 | MCF-7 (Breast) | 2.1 ± 0.5 | [21] |
| Compound 28 | LNCaP (Prostate) | 2.9 ± 0.3 | [21] |
| Compound 28 | A549 (Lung) | 4.6 ± 0.8 | [21] |
| Compound 2 | MCF-7 (Breast) | 0.54 | [21] |
| Compound 2 | HepG2 (Liver) | 0.24 | [21] |
| Compound 1 | MCF-7 (Breast) | 0.37 | [21] |
| Compound 1 | HepG2 (Liver) | 1.58 | [21] |
| Compound 3 | HepG2 (Liver) | 2.28 | [21] |
| Compound 6 | A549 (Lung) | 0.041 | [21] |
| Compound 7 | PIM kinase inhibition | 2.2 ± 1.8 | [21] |
| Compound 26 | hDHODH inhibition | 1.12 | [24] |
| Thiazolidinone derivative 5 | HCT-116 (Colon) | Moderate activity | [19] |
| Thiazolidinone derivative 6 | HCT-116 (Colon) | Moderate activity | [19] |
| Hybrid 4 | MCF-7 (Breast) | 0.31 | [28] |
| Hybrid 5 | MCF-7 (Breast) | 0.30 | [28] |
| Compound 55 | HCT-15 (Colon) | 0.92 | [29] |
| Compound 56 | MCF-7 (Breast) | 6.06 | [29] |
| Compound 56 | OVCAR-3 (Ovarian) | 5.12 | [29] |
| Compound 56 | HaCat (Keratinocyte) | 6.23 | [29] |
| Les-4367 | AGS (Gastric) | High cytotoxic activity | [29] |
| Compound VIIb | PI3K-α inhibition | 3.70 ± 0.19 | [16] |
| Compound VIIb | Akt-1 inhibition | 2.93 ± 0.15 | [16] |
| Compound VIIb | PI3K-γ inhibition | 34.70 ± 1.88 | [16] |
Experimental Protocols
Protocol 1: Development of a Drug-Resistant Cancer Cell Line
This protocol describes a general method for generating a drug-resistant cancer cell line through continuous exposure to a thiazolidinone-based agent.[1][25][30][31][32]
Materials:
-
Parental cancer cell line of interest
-
Thiazolidinone-based agent
-
Complete cell culture medium
-
Cell culture flasks/plates
-
Dimethyl sulfoxide (DMSO) for stock solution
-
MTT or other viability assay reagents
Procedure:
-
Determine Initial IC50: Perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) of the thiazolidinone agent on the parental cell line.
-
Initial Exposure: Begin by culturing the parental cells in a medium containing the thiazolidinone agent at a sub-lethal concentration (e.g., IC10 or IC20).
-
Gradual Dose Escalation: Once the cells have adapted and are proliferating at a steady rate, gradually increase the concentration of the drug in the culture medium. The increments should be small enough to allow a subpopulation of cells to survive and proliferate.
-
Monitoring and Passaging: Continuously monitor the cells for viability and growth. Passage the cells as they reach confluency, always maintaining the drug pressure.
-
Establishment of Resistance: Continue this process of dose escalation over several months. The resistant cell line is considered established when it can proliferate in a drug concentration that is significantly higher (e.g., 5-10 fold) than the initial IC50 of the parental line.
-
Characterization: Characterize the resistant cell line by determining its new IC50 and comparing it to the parental line. Investigate the underlying resistance mechanisms using the troubleshooting steps outlined above.
Protocol 2: MTT Assay for Cell Viability and Synergy Assessment
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine cell viability and to assess the synergistic effects of combination therapies.[33][34][35][36][37]
Materials:
-
Cells (sensitive and/or resistant lines)
-
96-well plates
-
Thiazolidinone agent(s) and/or other inhibitors
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure for IC50 Determination:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of the thiazolidinone agent for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability versus drug concentration and determine the IC50 value.
Procedure for Synergy Assessment:
-
Combination Treatment: Treat cells with various concentrations of the thiazolidinone agent alone, the second drug (e.g., a PI3K inhibitor) alone, and combinations of both drugs at different ratios.
-
MTT Assay: Follow steps 3-5 of the IC50 determination protocol.
-
Synergy Analysis: Use software like CompuSyn to calculate the Combination Index (CI). A CI value < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Protocol 3: Western Blot for Signaling Pathway Analysis
This protocol provides a general workflow for analyzing the protein expression and activation status of key signaling molecules involved in resistance.[4][17][18][22][38]
Materials:
-
Sensitive and resistant cell lysates
-
SDS-PAGE gels
-
Transfer buffer and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., for P-gp, total Akt, p-Akt, total IκBα, p-IκBα, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification: Lyse the cells and quantify the protein concentration of the lysates.
-
SDS-PAGE: Separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Wash the membrane again and add the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to compare protein levels between sensitive and resistant cells.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Overview of resistance mechanisms to thiazolidinone agents and strategies to overcome them.
Caption: A typical experimental workflow for investigating and overcoming thiazolidinone resistance.
Caption: Simplified PI3K/Akt and NF-κB signaling pathways and points of therapeutic intervention.
References
- 1. researchgate.net [researchgate.net]
- 2. Role of Ciminalum-4-thiazolidinone Hybrids in Molecular NF-κB Dependent Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overcoming P-Glycoprotein-Mediated Multidrug Resistance in Colorectal Cancer: Potential Reversal Agents among Herbal Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. galaxypub.co [galaxypub.co]
- 8. Cancer Cells Acquire Mitotic Drug Resistance Properties Through Beta I-Tubulin Mutations and Alterations in the Expression of Beta-Tubulin Isotypes | PLOS One [journals.plos.org]
- 9. Tubulin Proteins in Cancer Resistance: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Research Portal [openresearch.surrey.ac.uk]
- 11. The tubulin database: Linking mutations, modifications, ligands and local interactions | PLOS One [journals.plos.org]
- 12. Reversible inhibition of vasoconstriction by thiazolidinediones related to PI3K/Akt inhibition in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Overcoming P-Glycoprotein-Mediated Drug Resistance with Noscapine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Activation of the PI3K/Akt pathway and chemotherapeutic resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. PI3K/AKT pathway as a key link modulates the multidrug resistance of cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Dual PI3K/Akt Inhibitors Bearing Coumarin-Thiazolidine Pharmacophores as Potential Apoptosis Inducers in MCF-7 Cells [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Synergistic interactions with PI3K inhibition that induce apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pharmacophorejournal.com [pharmacophorejournal.com]
- 25. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. mdpi.com [mdpi.com]
- 28. mdpi.com [mdpi.com]
- 29. mdpi.com [mdpi.com]
- 30. researchgate.net [researchgate.net]
- 31. Cell Culture Academy [procellsystem.com]
- 32. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 33. texaschildrens.org [texaschildrens.org]
- 34. MTT assay and synergism evaluation [bio-protocol.org]
- 35. MTT assay protocol | Abcam [abcam.com]
- 36. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 37. mdpi.com [mdpi.com]
- 38. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Sodium (R)-thiazolidine-4-carboxylate and N-acetylcysteine as Cysteine Prodrugs and Antioxidants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative study of Sodium (R)-thiazolidine-4-carboxylate and the widely-used N-acetylcysteine (NAC). Both compounds are recognized as prodrugs of L-cysteine, a critical precursor to the master antioxidant glutathione (GSH). This comparison delves into their mechanisms of action, supported by experimental data on their antioxidant and anti-inflammatory properties.
Introduction: The Role of Cysteine Prodrugs
L-cysteine is a semi-essential amino acid that plays a pivotal role in numerous physiological processes, most notably in the synthesis of glutathione. Direct supplementation with L-cysteine is often limited by its instability and potential for toxicity. Cysteine prodrugs, such as N-acetylcysteine and thiazolidine derivatives, offer a more stable and efficient means of delivering cysteine to cells, thereby replenishing intracellular glutathione levels and bolstering cellular defenses against oxidative stress.
N-acetylcysteine (NAC) is a well-established mucolytic agent and an effective antidote for acetaminophen overdose. Its therapeutic applications have expanded to include a wide range of conditions associated with oxidative stress and inflammation.
This compound belongs to a class of thiazolidine derivatives that are designed to release L-cysteine upon intracellular hydrolysis. While less extensively studied than NAC, these compounds present a promising alternative for cysteine delivery. For the purpose of this guide, we will primarily refer to the widely studied L-2-oxothiazolidine-4-carboxylate (OTC), a close analog which, like this compound, delivers L-cysteine.
Mechanism of Action: A Comparative Overview
Both NAC and thiazolidine-4-carboxylates act as cysteine precursors, but their pathways to cysteine delivery and subsequent biological effects have some distinctions.
N-acetylcysteine is readily deacetylated in the body to yield L-cysteine, which is then incorporated into the glutathione synthesis pathway.[1][2] Beyond its role as a cysteine donor, NAC exhibits direct antioxidant effects by scavenging reactive oxygen species (ROS) and can modulate inflammatory pathways, notably by inhibiting the activation of nuclear factor-kappa B (NF-κB).[3][4]
This compound and its analogs are cyclic compounds that are hydrolyzed intracellularly to release L-cysteine.[5] This mechanism is proposed to offer a slower, more sustained release of cysteine compared to NAC. The primary therapeutic effect of these compounds is attributed to their ability to replenish intracellular glutathione levels.[6]
Signaling Pathways
dot digraph "Cysteine_Prodrug_Metabolism" { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} caption [label="Comparative metabolic pathways of NAC and this compound.", shape=plaintext, fontname="Arial", fontsize=10];
dot digraph "Glutathione_Synthesis_Pathway" { graph [splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} caption [label="The glutathione synthesis pathway.", shape=plaintext, fontname="Arial", fontsize=10];
dot digraph "NF_kappaB_Signaling_Pathway" { graph [splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} caption [label="Inhibition of the NF-κB pathway by N-acetylcysteine.", shape=plaintext, fontname="Arial", fontsize=10];
Quantitative Data Presentation
The following tables summarize experimental data on the antioxidant and anti-inflammatory properties of N-acetylcysteine and thiazolidine-4-carboxylic acid derivatives. It is important to note that the data are compiled from different studies and experimental conditions may vary.
Table 1: In Vitro Antioxidant Activity
| Compound | Assay | IC50 / EC50 Value | Reference |
| N-acetylcysteine | DPPH Radical Scavenging | > 1000 µM | [7] |
| 2-(4-methoxyphenyl)thiazolidine-4-carboxylic acid | DPPH Radical Scavenging | 25.1 µg/mL | [8] |
| 2-(4-chlorophenyl)thiazolidine-4-carboxylic acid | DPPH Radical Scavenging | 65.2 µg/mL | [8] |
| Thiazolidine-4-carboxylic acid | DPPH Radical Scavenging | 58.3 µg/mL | [8] |
| Ascorbic Acid (Reference) | DPPH Radical Scavenging | 19.2 µg/mL | [8] |
IC50/EC50: The concentration of the compound required to scavenge 50% of the radicals.
Table 2: In Vitro Anti-inflammatory Activity (Effect on Cytokine Production)
| Compound | Cell Type | Stimulus | Cytokine Measured | Effect | Concentration | Reference |
| N-acetylcysteine | Alveolar Macrophages (from IPF patients) | Lipopolysaccharide (LPS) | TNF-α | Significant Reduction | 10 mM | [9] |
| N-acetylcysteine | Alveolar Macrophages (from IPF patients) | Lipopolysaccharide (LPS) | IL-1β | Significant Reduction | 10 mM | [9] |
| N-acetylcysteine | 3T3-L1 Adipocytes | TNF-α | IL-6 | Attenuated Increase | 5-20 mM | [10] |
| Thiazolidine-4-carboxylic acid derivative (P8) | Rat Brain Tissue | Ethanol | TNF-α | Attenuated Increase | in vivo | [11] |
| Thiazolidine-4-carboxylic acid derivative (P9) | Rat Brain Tissue | Ethanol | TNF-α | Attenuated Increase | in vivo | [11] |
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common method to evaluate the antioxidant capacity of a compound.
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to diphenylpicrylhydrazine, a colorless compound. The change in color is measured spectrophotometrically.
Procedure:
-
Preparation of DPPH solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent such as methanol or ethanol. The solution should be freshly prepared and kept in the dark.
-
Preparation of test samples: The test compounds (N-acetylcysteine, thiazolidine derivatives) and a positive control (e.g., ascorbic acid) are dissolved in the same solvent as the DPPH solution to prepare a series of concentrations.
-
Reaction: A fixed volume of the DPPH solution is mixed with varying concentrations of the test samples in a 96-well plate or cuvettes. A blank containing only the solvent and DPPH is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging against the sample concentration.
In Vitro Cytokine Measurement by ELISA (Enzyme-Linked Immunosorbent Assay)
This protocol describes the general procedure for quantifying the production of inflammatory cytokines (e.g., TNF-α, IL-6) from cell cultures.
Principle: A sandwich ELISA is used to capture and detect a specific cytokine. A capture antibody specific to the cytokine is coated onto the wells of a microplate. The sample containing the cytokine is added, and the cytokine binds to the capture antibody. A second, biotin-conjugated detection antibody that also recognizes the cytokine is then added, forming a "sandwich". Finally, an enzyme-linked streptavidin is added, which binds to the biotinylated detection antibody. The addition of a substrate for the enzyme results in a color change that is proportional to the amount of cytokine present.
Procedure:
-
Cell Culture and Treatment:
-
Cells (e.g., macrophages, adipocytes) are seeded in multi-well plates and allowed to adhere.
-
The cells are then treated with a pro-inflammatory stimulus (e.g., LPS, TNF-α) in the presence or absence of various concentrations of the test compounds (N-acetylcysteine or thiazolidine derivatives).
-
After a specified incubation period (e.g., 24 hours), the cell culture supernatant is collected.
-
-
ELISA:
-
Coating: An ELISA plate is coated with a capture antibody specific for the cytokine of interest and incubated overnight at 4°C.
-
Blocking: The plate is washed, and a blocking buffer is added to prevent non-specific binding.
-
Sample Incubation: The collected cell culture supernatants and a series of known concentrations of a recombinant cytokine standard are added to the wells and incubated.
-
Detection Antibody: The plate is washed, and a biotinylated detection antibody is added to each well and incubated.
-
Enzyme Conjugate: After another wash, an enzyme-conjugated streptavidin (e.g., streptavidin-horseradish peroxidase) is added and incubated.
-
Substrate Addition: The plate is washed again, and a substrate solution (e.g., TMB) is added, leading to a color development.
-
Stopping the Reaction: The reaction is stopped by adding a stop solution (e.g., sulfuric acid).
-
Measurement: The absorbance of each well is read at a specific wavelength (e.g., 450 nm) using a microplate reader.
-
-
Data Analysis: A standard curve is generated by plotting the absorbance values of the standards against their known concentrations. The concentration of the cytokine in the test samples is then determined by interpolating their absorbance values on the standard curve.
Summary and Conclusion
Both N-acetylcysteine and this compound serve as effective prodrugs for L-cysteine, thereby supporting the synthesis of glutathione and enhancing cellular antioxidant defenses.
-
N-acetylcysteine is a well-characterized compound with both direct and indirect antioxidant properties, as well as demonstrated anti-inflammatory effects through the inhibition of the NF-κB pathway.[3][4] Its efficacy in a wide range of clinical and preclinical settings is well-documented.
-
This compound and its analogs represent a promising class of cysteine donors. The available data suggests that they are effective at replenishing intracellular glutathione.[6] While direct comparative studies with NAC are limited, research on various thiazolidine-4-carboxylic acid derivatives indicates significant antioxidant potential.[8][12] Further investigation into their anti-inflammatory properties and a direct, comprehensive comparison with NAC under standardized experimental conditions would be highly valuable for the drug development community.
For researchers and drug development professionals, the choice between these two compounds may depend on the specific application, desired pharmacokinetic profile, and the existing body of evidence for a particular indication. NAC currently has a more extensive research and clinical history, while thiazolidine derivatives offer a potentially novel approach to cysteine delivery that warrants further exploration.
References
- 1. researchgate.net [researchgate.net]
- 2. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition by N-acetyl-L-cysteine of interleukin-6 mRNA induction and activation of NF kappa B by tumor necrosis factor alpha in a mouse fibroblastic cell line, Balb/3T3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. acmeresearchlabs.in [acmeresearchlabs.in]
- 6. GLUTATHIONE SYNTHESIS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EC50 estimation of antioxidant activity in DPPH· assay using several statistical programs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pjps.pk [pjps.pk]
- 9. N-acetylcysteine inhibits TNF-alpha, sTNFR, and TGF-beta1 release by alveolar macrophages in idiopathic pulmonary fibrosis in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. N-acetylcysteine attenuates TNF-alpha induced changes in secretion of interleukin-6, plasminogen activator inhibitor-1 and adiponectin from 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis, In Silico and Pharmacological Evaluation of New Thiazolidine-4-Carboxylic Acid Derivatives Against Ethanol-Induced Neurodegeneration and Memory Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Thiazolidine Derivatives as Potent Antioxidants: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. This has spurred significant interest in the discovery and development of novel antioxidant agents. Among the various heterocyclic compounds explored, thiazolidine derivatives have emerged as a promising class of antioxidants. Their unique structural features allow for diverse chemical modifications, leading to a wide spectrum of antioxidant activities.
This guide provides a comparative analysis of the antioxidant activity of various thiazolidine derivatives, supported by experimental data from in vitro assays. It also details the experimental protocols for commonly used antioxidant assays and illustrates the key signaling pathway involved in the cellular antioxidant response.
Comparative Antioxidant Activity of Thiazolidine Derivatives
The antioxidant potential of thiazolidine derivatives is typically evaluated using various in vitro assays, with the half-maximal inhibitory concentration (IC50) being a key parameter for comparison. A lower IC50 value indicates a higher antioxidant activity. The following table summarizes the IC50 values of several thiazolidine derivatives from different studies, compared against standard antioxidants.
| Thiazolidine Derivative | DPPH IC50 (µM) | ABTS IC50 (µM) | FRAP (Fe(II) Equivalents in µM) | Reference |
| 5-(4-hydroxybenzylidene)thiazolidine-2,4-dione | 22.7 ± 0.43 | - | - | [1] |
| 5-(3,4-dihydroxybenzylidene)thiazolidine-2,4-dione | 15.2 ± 0.6 | 8.9 ± 0.4 | - | [2] |
| 2-((4-hydroxyphenyl)amino)-5-(4-methoxybenzylidene)thiazolidin-4-one | 35.8 | - | - | [3] |
| 5-(furan-2-ylmethylene)thiazolidine-2,4-dione | 9.18 µg/mL | - | - | [4] |
| Oxazinyl-thiazolidin-4-one derivative 9a | 6.62 µg/mL | - | - | [4] |
| Ascorbic Acid (Standard) | 14.8 ± 0.7 | ~5-15 | - | [1] |
| Trolox (Standard) | ~20-50 | ~10-30 | - | [5] |
Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
Key Signaling Pathway: Nrf2-ARE Pathway
Thiazolidine derivatives may exert their antioxidant effects not only by direct radical scavenging but also by modulating cellular antioxidant defense mechanisms. The Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway is a crucial regulator of endogenous antioxidant production.
Caption: The Nrf2-ARE signaling pathway for antioxidant response.
Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent degradation by the proteasome.[6] Oxidative stress or the presence of Nrf2 activators, such as certain thiazolidine derivatives, can disrupt the Nrf2-Keap1 interaction. This allows Nrf2 to translocate to the nucleus, where it heterodimerizes with small Maf proteins and binds to the antioxidant response element (ARE) in the promoter region of various antioxidant genes, leading to their transcription.[6][7]
Experimental Protocols
Standardized in vitro assays are crucial for the validation and comparison of the antioxidant activity of novel compounds. The following are detailed methodologies for three commonly used assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH free radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
-
Reagents and Equipment:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
Thiazolidine derivatives (test compounds)
-
Ascorbic acid or Trolox (positive control)
-
96-well microplate reader or UV-Vis spectrophotometer
-
-
Procedure:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.
-
Prepare various concentrations of the thiazolidine derivatives and the standard antioxidant in methanol.
-
In a 96-well plate, add a specific volume of the test compound or standard solution to each well.
-
Add an equal volume of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.[8]
-
Measure the absorbance at 517 nm.[8]
-
The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+), which has a characteristic blue-green color.
-
Reagents and Equipment:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Methanol or Ethanol
-
Thiazolidine derivatives (test compounds)
-
Ascorbic acid or Trolox (positive control)
-
96-well microplate reader or UV-Vis spectrophotometer
-
-
Procedure:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.[9]
-
Dilute the ABTS•+ stock solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[9]
-
Prepare various concentrations of the thiazolidine derivatives and the standard antioxidant.
-
Add a small volume of the test compound or standard solution to a larger volume of the diluted ABTS•+ solution.
-
After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.[3]
-
The percentage of scavenging is calculated similarly to the DPPH assay.
-
The IC50 value is determined from the concentration-response curve.
-
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the ferrous form (Fe²⁺-TPZ), which has an intense blue color.
-
Reagents and Equipment:
-
Acetate buffer (300 mM, pH 3.6)
-
TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM in water)
-
Thiazolidine derivatives (test compounds)
-
Ferrous sulfate (FeSO₄) or Trolox (standard)
-
96-well microplate reader or UV-Vis spectrophotometer
-
-
Procedure:
-
Prepare the FRAP reagent by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.[10]
-
Prepare various concentrations of the thiazolidine derivatives and the standard.
-
Add a small volume of the test compound or standard solution to a larger volume of the FRAP reagent.
-
Incubate the mixture at 37°C for a specific time (e.g., 4-30 minutes).[10][11]
-
Measure the absorbance at 593 nm.[11]
-
A standard curve is generated using known concentrations of FeSO₄.
-
The antioxidant capacity of the sample is expressed as ferric reducing ability in µM Fe(II) equivalents.
-
Experimental Workflow for Antioxidant Activity Validation
The general workflow for validating the antioxidant activity of thiazolidine derivatives involves a series of systematic steps from compound synthesis to data analysis.
Caption: General workflow for antioxidant activity validation.
This guide provides a foundational understanding of the antioxidant potential of thiazolidine derivatives. The presented data and protocols can assist researchers in the rational design and evaluation of new, more potent antioxidant agents for therapeutic applications. Further in-depth studies, including in vivo experiments and exploration of other mechanistic pathways, are essential for the clinical translation of these promising compounds.
References
- 1. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 2. Frontiers | Green Synthesis of Thiazolidine-2,4-dione Derivatives and Their Lipoxygenase Inhibition Activity With QSAR and Molecular Docking Studies [frontiersin.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies [mdpi.com]
- 5. Synthesis and Characterization of New Thiazolidinones Containing Coumarin Moieties and Their Antibacterial and Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. Review on in vivo and in vitro methods evaluation of antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
The Versatile Scaffold: A Comparative Guide to the Structure-Activity Relationship of Thiazolidinone Derivatives
Thiazolidinone derivatives have emerged as a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This guide provides a comparative analysis of their structure-activity relationships (SAR) across key therapeutic areas, including anticancer, antimicrobial, and anti-inflammatory applications. By dissecting the impact of structural modifications on biological efficacy, we aim to furnish researchers, scientists, and drug development professionals with a comprehensive resource to inform future design and optimization strategies.
Anticancer Activity: Targeting Cellular Proliferation and Survival
Thiazolidinone derivatives have shown significant promise as anticancer agents, with their mechanism of action often involving the inhibition of critical enzymes and signaling pathways that govern cell growth and apoptosis.[1] A comparative analysis of various derivatives reveals key structural features that dictate their cytotoxic and pro-apoptotic potential.
Key SAR Insights for Anticancer Activity:
-
Substitution at the 2-position: The nature of the substituent at the 2-position of the thiazolidinone ring is a critical determinant of anticancer activity. Aryl groups, particularly those with electron-withdrawing or donating groups at specific positions, have been shown to significantly influence potency.
-
Substitution at the 3-position: Modifications at the 3-position, often involving the introduction of various heterocyclic or aromatic moieties, play a crucial role in modulating the anticancer effects.
-
Substitution at the 5-position: The presence of a benzylidene or related moiety at the 5-position is a common feature in many active anticancer thiazolidinone derivatives. The substitution pattern on this aromatic ring can fine-tune the activity.
Comparative Anticancer Activity of Thiazolidinone Derivatives:
| Compound ID | R1 (2-position) | R2 (3-position) | R3 (5-position) | Cell Line | IC50 (µM) | Reference |
| Compound A | 2-Aryl | N-arylacetamide | H | MCF-7 | 15.18 | [2] |
| Compound B | 2-(3-fluorophenyl) | N-(2-hydroxy-2,2-diphenylacetamide) | H | - | - | [3] |
| Les-3166 | - | - | - | A549, SH-SY5Y, CACO-2 | 50-100 | [4][5] |
| Les-5935 | - | - | - | A549 | >100 | [4][5] |
| Les-6009 | - | - | - | A549 | 50-100 | [4][5] |
| Les-6166 | - | - | - | A549 | 50-100 | [4][5] |
| Compound 7g | - | - | 5-(5-chloro-2-oxoindolin-3-ylidene) | MCF-7, A549, PC3 | 40-50 | [6] |
| Compound 13 | - | - | - | - | 15.18 | [2] |
| Compound 4p | 2-Aryl | - | 5-methyl | - | - | [3] |
| Compound 2 | - | - | 5-(3,4,5-trimethoxy)benzylidene | MCF-7, MDA-MB-231 | 1.27 | [7] |
| Compound 3 | - | - | 5-(3,4,5-trimethoxy)benzylidene | MCF-7, MDA-MB-231 | 1.50 | [7] |
| Compound 4 | - | - | 5-(3,4,5-trimethoxy)benzylidene | MCF-7, MDA-MB-231 | 1.31 | [7] |
Note: A dash (-) indicates that the specific substitution was not the primary focus of the cited study or the data was not available in the provided search results.
Signaling Pathway Inhibition by Anticancer Thiazolidinones
Thiazolidinone derivatives exert their anticancer effects by modulating various signaling pathways. A common mechanism involves the induction of apoptosis, a form of programmed cell death.
Caption: Thiazolidinone derivatives can induce apoptosis in cancer cells through the activation of key executioner caspases like Caspase-3.[4]
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
The thiazolidinone core is a key component of several antimicrobial agents, with its β-lactam ring playing a crucial role in inhibiting bacterial cell wall synthesis.[8] The antimicrobial spectrum and potency of these derivatives are highly dependent on the nature and position of substituents on the thiazolidinone scaffold.
Key SAR Insights for Antimicrobial Activity:
-
Lipophilicity: Quantitative Structure-Activity Relationship (QSAR) studies have indicated that the lipophilicity of thiazolidinone derivatives, often represented by the log P value, is a significant factor governing their antimicrobial activity.[8][9]
-
Topological and Electronic Parameters: Parameters such as Kier's third-order alpha shape index (κα3) and second-order valence connectivity index (2χv) have been shown to correlate with the antimicrobial efficacy of these compounds.[8][9]
-
Specific Substituents: The introduction of specific moieties, such as adamantane and thiazole, has been shown to enhance the antibacterial and antifungal activities of thiazolidinone derivatives.[10]
Comparative Antimicrobial Activity of Thiazolidinone Derivatives:
| Compound ID | Target Organism | MIC (µg/mL) | Reference |
| Compound 5 | S. Typhimurium | 0.008-0.06 | [11] |
| Compound 14 | E. coli | - (pMICec = 2.14 µM) | [2] |
| Compound 4.41b | E. coli | 25 | [12] |
| Compound 4.41c | C. albicans | 12.5 | [12] |
| Various Derivatives | Gram-positive & Gram-negative bacteria | 0.008–0.24 | [11] |
Note: MIC values can vary depending on the specific strain and testing methodology.
Experimental Workflow for Antimicrobial Susceptibility Testing
The antimicrobial activity of thiazolidinone derivatives is typically evaluated using standardized broth microdilution methods to determine the Minimum Inhibitory Concentration (MIC).
References
- 1. Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Thiazolidinone derivatives: synthesis, antimicrobial, anticancer evaluation and QSAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. tandfonline.com [tandfonline.com]
- 4. mdpi.com [mdpi.com]
- 5. Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
- 7. erurj.journals.ekb.eg [erurj.journals.ekb.eg]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. researchgate.net [researchgate.net]
- 10. 4-Thiazolidinone derivatives as potent antimicrobial agents: microwave-assisted synthesis, biological evaluation and docking studies - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 11. Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthetic approaches, structure activity relationship and biological applications for pharmacologically attractive pyrazole/pyrazoline–thiazolidine-based hybrids - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro vs. In Vivo Correlation of Sodium (R)-thiazolidine-4-carboxylate Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro and in vivo activities of Sodium (R)-thiazolidine-4-carboxylate, a compound recognized for its role as a pro-drug of L-cysteine and its associated protective effects. The primary therapeutic application explored is its hepatoprotective activity, contextualized by its in vitro antioxidant and cellular glutathione-enhancing properties.
Core Mechanism of Action: A Cysteine Pro-drug
The biological activity of this compound is primarily attributed to its ability to deliver L-cysteine intracellularly. L-cysteine is a crucial precursor for the synthesis of glutathione (GSH), a major endogenous antioxidant. The thiazolidine ring of the parent compound protects the sulfhydryl group of cysteine, allowing for its efficient transport into cells. Inside the cell, the ring opens to release L-cysteine, which then participates in the glutathione synthesis pathway. This mechanism is central to its protective effects against cellular damage, particularly in the liver.
Caption: Cellular uptake and conversion of this compound to L-cysteine for glutathione synthesis.
In Vivo Activity: Hepatoprotection
The primary in vivo effect of (R)-thiazolidine-4-carboxylate derivatives is the protection against xenobiotic-induced hepatotoxicity, most notably from acetaminophen overdose. Acetaminophen toxicity is mediated by the depletion of hepatic glutathione stores. By acting as an L-cysteine precursor, this compound helps to replenish these stores, thereby mitigating liver damage.
Quantitative In Vivo Data
While specific dose-response studies for the sodium salt are not extensively detailed in the available literature, studies on closely related 2-substituted (R)-thiazolidine-4-carboxylic acids demonstrate significant protection in mouse models of acetaminophen-induced hepatotoxicity.
| Compound | Dose (mmol/kg) | Route | Animal Model | Protective Effect (% Survival at 48h) |
| 2(RS)-Methyl-thiazolidine-4(R)-carboxylic acid | 4.0 | Intraperitoneal | Mouse | ~80% |
| 2(RS)-n-Propyl-thiazolidine-4(R)-carboxylic acid | 4.0 | Intraperitoneal | Mouse | ~85% |
| 2(RS)-n-Pentyl-thiazolidine-4(R)-carboxylic acid | 4.0 | Intraperitoneal | Mouse | ~80% |
| Control (Acetaminophen only) | - | - | Mouse | <20% |
Data extrapolated from studies on 2-substituted derivatives to illustrate the protective principle.
In Vitro Activity
The in vitro assessment of this compound and its derivatives typically focuses on two main areas: direct antioxidant capacity and the ability to enhance intracellular glutathione levels.
In Vitro Antioxidant Activity
The antioxidant potential of thiazolidine-4-carboxylic acid derivatives has been evaluated using methods like the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay.[1] This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical.
| Compound | EC50 (µg/mL) in DPPH Assay |
| 2-Phenyl-thiazolidine-4-carboxylic acid | 85.2 ± 1.5 |
| 2-(4-Methoxyphenyl)-thiazolidine-4-carboxylic acid | 70.5 ± 1.1 |
| Ascorbic Acid (Standard) | 10.8 ± 0.5 |
Note: Data is for representative 2-aryl derivatives to demonstrate the antioxidant potential of the core structure.[1]
In Vitro Glutathione Enhancement
A more biologically relevant in vitro measure of the activity of this compound is its ability to increase intracellular glutathione levels. This is a direct reflection of its pro-drug function.
| Treatment | Cell Type | Concentration | % Increase in Cellular Glutathione (GSH) |
| Thiazolidine-4-carboxylic acid | Rat Hepatocytes | 1.0 mM | 20-110% (depending on derivative) |
| L-2-oxothiazolidine-4-carboxylate (OTC) | Human Lymphocytes | 0.45 mmol/kg (in vivo admin) | ~79% increase in lymphocyte GSH |
Data from related thiazolidine compounds illustrating the effect on cellular glutathione.
Correlation between In Vitro and In Vivo Activity
A direct quantitative correlation between in vitro antioxidant activity (e.g., DPPH assay IC50) and in vivo hepatoprotective efficacy is not straightforward for this compound. The reason for this is that the primary mechanism of in vivo protection is not direct radical scavenging but rather the replenishment of intracellular glutathione stores.[2]
The more relevant correlation exists between the in vitro ability of the compound to serve as a cysteine donor and increase cellular glutathione levels, and its in vivo hepatoprotective effect. The rate of ring-opening to release cysteine and the subsequent bioavailability of cysteine for glutathione synthesis are the key determinants of its in vivo efficacy.
Caption: Correlation between the in vitro and in vivo activities of this compound.
Experimental Protocols
In Vitro DPPH Radical Scavenging Assay
Objective: To determine the free radical scavenging activity of the test compound.
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol
-
Test compound (this compound)
-
Ascorbic acid (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare serial dilutions of the test compound and ascorbic acid in methanol.
-
In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each dilution of the test compound and the positive control.
-
For the blank, add 100 µL of methanol to 100 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Absorbance of Blank - Absorbance of Sample) / Absorbance of Blank] x 100
-
The EC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.
In Vivo Acetaminophen-Induced Hepatotoxicity Model
Objective: To evaluate the hepatoprotective effect of the test compound against acetaminophen-induced liver injury in mice.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Acetaminophen (APAP)
-
Test compound (this compound)
-
Saline solution
-
Blood collection supplies
-
Liver tissue collection and processing supplies (formalin, etc.)
Procedure:
-
Acclimatize mice for at least one week before the experiment.
-
Fast the mice overnight (12-16 hours) with free access to water.
-
Divide the mice into groups:
-
Group 1: Control (vehicle only)
-
Group 2: APAP only (e.g., 300 mg/kg, intraperitoneal injection)
-
Group 3: Test compound + APAP (administer test compound at various doses, e.g., 1-2 hours before APAP)
-
-
Administer the test compound or vehicle by the desired route (e.g., oral gavage or intraperitoneal injection).
-
After the pre-treatment period, administer a single hepatotoxic dose of APAP dissolved in warm saline.
-
Monitor the animals for signs of toxicity.
-
At a predetermined time point (e.g., 24 or 48 hours post-APAP), euthanize the mice.
-
Collect blood samples for serum transaminase (ALT, AST) analysis.
-
Collect liver tissue for histopathological examination (e.g., H&E staining to assess necrosis).
-
The protective effect is determined by the reduction in serum ALT/AST levels and the amelioration of liver necrosis in the treated groups compared to the APAP-only group.
Caption: Experimental workflow for the in vivo acetaminophen-induced hepatotoxicity model.
References
A Comparative Guide to the Cross-Validation of Analytical Methods for Thiazolidine Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of thiazolidine-containing compounds is critical for ensuring the safety and efficacy of therapeutic agents. Cross-validation of analytical methods is a fundamental process to guarantee reliable and reproducible results. This guide provides an objective comparison of High-Performance Liquid Chromatography with UV detection (HPLC-UV), High-Performance Thin-Layer Chromatography (HPTLC), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) for the quantification of pioglitazone, a widely used thiazolidinedione, in pharmaceutical formulations and biological matrices.
Comparative Analysis of Analytical Methods
The selection of an analytical method for thiazolidine quantification depends on various factors, including the required sensitivity, selectivity, sample matrix, and the intended application of the method. The following table summarizes the key performance characteristics of HPLC-UV, HPTLC, and LC-MS/MS for the quantification of pioglitazone, based on published validation data.
| Performance Parameter | HPLC-UV | HPTLC | LC-MS/MS |
| Linearity Range | 5-30 µg/mL[1] | 600-3600 ng/spot[2] | 0.005-10 µg/mL[3] |
| Correlation Coefficient (r²) | > 0.999[1] | 0.9984[2] | > 0.99[3] |
| Accuracy (% Recovery) | 95.1-105.4%[4] | 97.84-99.07%[2] | 94.27-106.10%[3] |
| Precision (%RSD) | < 2%[1] | < 2% | Intra-day: 2.32-10.14%, Inter-day: 5.02-8.12%[3] |
| Limit of Detection (LOD) | 2 µg/mL[4] | 57.22 ng/spot[2] | 0.5 ng/mL[5] |
| Limit of Quantification (LOQ) | 6 µg/mL[4] | 190.73 ng/spot[2] | 1 ng/mL[5] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and cross-validation of these analytical techniques.
RP-HPLC-UV Method for Pioglitazone Quantification
This method is suitable for the determination of pioglitazone in bulk and pharmaceutical dosage forms.
-
Instrumentation: A liquid chromatograph equipped with a UV-Visible detector.
-
Chromatographic Conditions:
-
Standard Solution Preparation: A standard stock solution of pioglitazone (1000 µg/mL) is prepared by dissolving 10 mg of the reference standard in 10 mL of the mobile phase.[1] Working standard solutions are prepared by appropriate dilution of the stock solution with the mobile phase to achieve concentrations within the linear range (e.g., 5-30 µg/mL).[1]
-
Sample Preparation (Tablets): Twenty tablets are weighed and finely powdered. A quantity of the powder equivalent to 10 mg of pioglitazone is accurately weighed and transferred to a 10 mL volumetric flask. The drug is extracted with the mobile phase by sonication, and the volume is made up to the mark. The solution is then filtered through a 0.45 µm membrane filter.
-
Analysis: Equal volumes of the standard and sample solutions are injected into the chromatograph, and the peak areas are recorded. The concentration of pioglitazone in the sample is determined by comparing the peak area of the sample with that of the standard.
HPTLC Method for Pioglitazone Quantification
This method allows for the simultaneous determination of pioglitazone and other drugs, such as glimepiride, in tablet dosage forms.
-
Instrumentation: HPTLC system including a sample applicator, developing chamber, and a TLC scanner.
-
Chromatographic Conditions:
-
Stationary Phase: Pre-coated silica gel 60 F254 aluminum plates.[2]
-
Mobile Phase: A mixture of Benzene: Ethyl acetate: Diethyl ether in a ratio of 6:3:1 (v/v/v).[2]
-
Application: Samples are applied as bands of appropriate width and distance from the edge of the plate.
-
Development: The plate is developed in a twin-trough chamber saturated with the mobile phase.
-
Detection: Densitometric scanning at 254 nm.[2]
-
-
Standard Solution Preparation: A standard stock solution of pioglitazone is prepared in a suitable solvent (e.g., methanol). A series of working standard solutions are prepared by diluting the stock solution to cover the desired concentration range (e.g., 600-3600 ng/spot).[2]
-
Sample Preparation (Tablets): A quantity of powdered tablets equivalent to a known amount of pioglitazone is extracted with a suitable solvent. The resulting solution is filtered and applied to the HPTLC plate.
-
Analysis: After development, the plate is dried, and the spots are scanned at the specified wavelength. A calibration curve is prepared by plotting the peak area against the concentration of the standard, and the amount of pioglitazone in the sample is calculated.
LC-MS/MS Method for Pioglitazone Quantification
This highly sensitive and selective method is ideal for the quantification of pioglitazone in biological matrices such as rat plasma.
-
Instrumentation: A liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Mass Spectrometric Conditions:
-
Standard Solution Preparation: Standard stock solutions of pioglitazone and an internal standard (e.g., rosiglitazone) are prepared in an appropriate solvent. Calibration standards are prepared by spiking blank plasma with known concentrations of pioglitazone.
-
Sample Preparation (Plasma): Protein precipitation is a common method for plasma sample preparation. A known volume of plasma is mixed with a precipitating agent (e.g., acetonitrile), vortexed, and centrifuged. The supernatant is then collected for analysis.
-
Analysis: The prepared samples are injected into the LC-MS/MS system. The peak area ratios of the analyte to the internal standard are used to construct a calibration curve and quantify the concentration of pioglitazone in the unknown samples.
Visualizing the Cross-Validation Workflow
A systematic approach is essential for the cross-validation of analytical methods. The following diagram illustrates a general workflow for this process.
Caption: Workflow for Analytical Method Cross-Validation.
Logical Comparison of Analytical Methods
The choice between HPLC-UV, HPTLC, and LC-MS/MS for thiazolidine quantification involves a trade-off between various performance characteristics. The following diagram illustrates the logical relationship in comparing these methods.
Caption: Comparison of Analytical Method Performance.
References
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. researchgate.net [researchgate.net]
- 3. Development and validation of a high throughput LC–MS/MS method for simultaneous quantitation of pioglitazone and telmisartan in rat plasma and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development and validation of a sensitive LC-MS/MS method for pioglitazone: application towards pharmacokinetic and tissue distribution study in rats - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking New Thiazolidine Compounds: A Comparative Guide for Drug Discovery Professionals
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of novel thiazolidine compounds against established drugs in key therapeutic areas: oncology, infectious diseases, and inflammation. The performance of these new chemical entities is supported by experimental data, with detailed protocols provided for reproducibility.
Thiazolidinones are a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities. Derivatives of this scaffold have been successfully developed into drugs for type 2 diabetes, such as pioglitazone and rosiglitazone. Current research is focused on expanding their therapeutic potential to other areas, including cancer, microbial infections, and inflammatory disorders. This guide benchmarks the performance of promising new thiazolidine derivatives against current standard-of-care drugs.
Anticancer Activity: Thiazolidinones vs. Doxorubicin
New thiazolidinone derivatives are being investigated for their potential as anticancer agents. Their mechanism of action often involves the inhibition of critical cell signaling pathways or enzymes essential for tumor growth and proliferation. In this section, we compare the in vitro cytotoxic activity of novel thiazolidinone compounds against doxorubicin, a widely used chemotherapeutic agent.
Data Presentation: In Vitro Cytotoxicity (IC50)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The data below summarizes the IC50 values of various new thiazolidinone compounds against different human cancer cell lines, benchmarked against doxorubicin.[1][2][3]
| Compound/Drug | Cancer Cell Line | IC50 (µM) | Reference |
| Novel Thiazolidinone 1 | MCF-7 (Breast) | 0.54 | [1] |
| HepG2 (Liver) | 0.24 | [1] | |
| Novel Thiazolidinone 2 | HT-29 (Colon) | 6.5 | [2] |
| MDA-MB-231 (Breast) | 1.9 | [2] | |
| Novel Thiazolidinone 3 | A549 (Lung) | 11.73 | [3] |
| Doxorubicin (Standard) | MCF-7 (Breast) | 1.50 | [3] |
| HepG2 (Liver) | 0.90 | [3] | |
| HT-29 (Colon) | 4.01 | [3] | |
| A549 (Lung) | 0.27 | [3] |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of the synthesized thiazolidinone derivatives and the standard drug doxorubicin is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay.[2][4]
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, HepG2, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and doxorubicin for a specified period (e.g., 48 or 72 hours).[2][4]
-
MTT Addition: After the incubation period, the media is replaced with fresh media containing MTT solution. The plates are incubated for another few hours, during which viable cells metabolize the MTT into formazan crystals.
-
Formazan Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The percentage of cell growth inhibition is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of inhibition versus the concentration of the compound.
Caption: Workflow for determining the anticancer activity of thiazolidinone compounds using the MTT assay.
Antimicrobial Activity: Thiazolidinones vs. Ampicillin
The emergence of antibiotic-resistant bacterial strains necessitates the development of new antimicrobial agents. Thiazolidinone derivatives have shown promise in this area. This section compares the in vitro antibacterial activity of novel thiazolidinone compounds against ampicillin, a broad-spectrum antibiotic.
Data Presentation: In Vitro Antimicrobial Activity (MIC)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The table below presents the MIC values of new thiazolidinone compounds against various bacterial strains, with ampicillin as the reference drug.[5][6]
| Compound/Drug | Bacterial Strain | MIC (mg/mL) | Reference |
| Novel Thiazolidinone 5 | S. aureus | 0.06 | [5] |
| S. Typhimurium | 0.008 | [5] | |
| Novel Thiazolidinone 8 | P. aeruginosa (resistant) | <0.24 | [5] |
| Novel Thiazolidinone 15 | E. coli (resistant) | <0.24 | [5] |
| Ampicillin (Standard) | S. aureus | >0.24 | [5] |
| S. Typhimurium | >0.24 | [5] | |
| P. aeruginosa (resistant) | >0.24 | [5] | |
| E. coli (resistant) | >0.24 | [5] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The MIC of the synthesized compounds and ampicillin is determined using the broth microdilution method.[5][7]
-
Bacterial Culture: The bacterial strains are cultured in a suitable broth medium overnight.
-
Compound Dilution: Serial dilutions of the test compounds and ampicillin are prepared in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with a standardized bacterial suspension.
-
Incubation: The plates are incubated under appropriate conditions for the specific bacteria (e.g., 37°C for 24 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.
Caption: Proposed mechanism of antimicrobial action for some thiazolidinone compounds via MurB enzyme inhibition.
Anti-inflammatory Activity: Thiazolidinones vs. Celecoxib
Chronic inflammation is a hallmark of many diseases. Some thiazolidinone derivatives have demonstrated anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes. This section benchmarks the COX-2 inhibitory activity of new thiazolidinone compounds against celecoxib, a selective COX-2 inhibitor.
Data Presentation: In Vitro COX-2 Inhibition (IC50)
The IC50 values for COX-2 inhibition indicate the concentration of the compound required to inhibit 50% of the enzyme's activity. The data below compares the COX-2 inhibitory potency of novel thiazolidinone derivatives with celecoxib.[8][9]
| Compound/Drug | COX-2 IC50 (µM) | Reference |
| Novel Thiazolidinone 24a | 1.52 | [9] |
| Novel Thiazolidinone 24b | 1.06 | [9] |
| Celecoxib (Standard) | <1.06 | [8][9] |
Experimental Protocol: In Vitro COX-2 Inhibitor Screening Assay
A fluorometric assay kit is used to determine the in vitro COX-2 inhibitory activity of the test compounds.[10][11]
-
Reagent Preparation: Prepare COX-2 enzyme, assay buffer, probe, and cofactor solutions as per the manufacturer's instructions.
-
Compound Preparation: Dissolve the test compounds and celecoxib in DMSO to prepare a series of concentrations.
-
Reaction Setup: In a 96-well plate, add the assay buffer, cofactor, COX-2 enzyme, and the test compound solutions. Incubate the mixture.
-
Initiation of Reaction: Add arachidonic acid (the substrate) to all wells to initiate the enzymatic reaction.
-
Fluorescence Measurement: Immediately measure the fluorescence in a kinetic mode at the specified excitation and emission wavelengths. The fluorescence is proportional to the amount of prostaglandin G2 produced.
-
IC50 Calculation: The percentage of COX-2 inhibition is calculated relative to the enzyme control. The IC50 value is determined from the dose-response curve.
Caption: Logical relationship of COX-2 inhibition by thiazolidinones and celecoxib in the inflammatory pathway.
References
- 1. Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Thiazolidinone-Bearing Hybrid Molecules in Anticancer Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.najah.edu [journals.najah.edu]
- 7. jocpr.com [jocpr.com]
- 8. Synthesis, Anti-Inflammatory and Anti- Nociceptive Activities and Cytotoxic Effect of Novel Thiazolidin-4-ones Derivatives as Selective Cyclooxygenase (COX-2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. 2.6. In Vitro COX-2 Inhibitory Assays [bio-protocol.org]
- 11. bpsbioscience.com [bpsbioscience.com]
A Comparative Analysis of Thiazolidine Synthesis Methods for Drug Discovery and Development
For researchers, scientists, and drug development professionals, the efficient synthesis of thiazolidine and its derivatives is a critical step in the discovery of new therapeutic agents. This guide provides a comparative analysis of common and emerging methods for thiazolidine synthesis, offering a side-by-side look at their performance based on experimental data. Detailed protocols for key methods are also presented to facilitate their implementation in the laboratory.
The thiazolidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates with a wide range of biological activities, including antidiabetic, antimicrobial, and anticancer properties. The versatility of the thiazolidine ring allows for substitutions at various positions, enabling the fine-tuning of physicochemical and pharmacological properties. This has led to the development of a diverse array of synthetic methodologies, each with its own advantages and limitations. This guide will focus on a comparative analysis of three prominent methods: the traditional Hantzsch synthesis, the efficient one-pot three-component condensation, and modern microwave-assisted synthesis.
Comparative Performance of Thiazolidine Synthesis Methods
The choice of synthetic method can significantly impact reaction efficiency, yield, and environmental footprint. The following table summarizes the quantitative data for the synthesis of representative thiazolidine derivatives using different methodologies.
| Method | Target Compound Example | Reaction Time | Temperature (°C) | Yield (%) | Reference |
| Hantzsch Synthesis | 2-imino-3,4-dimethyl-2,3-dihydrothiazole | 20 min | 80 | 73 | [Journal of the Chemical Society, Perkin Transactions 1, 1987, 639-643] |
| One-Pot Three-Component | 2-(substituted)-3-(substituted)-thiazolidin-4-ones | 6-11 min (Microwave) | Ambient to Reflux | 79-88 | [ResearchGate, 2014] |
| 2,3-diaryl-1,3-thiazolidin-4-ones | 48 h (Conventional) | Reflux | 30-70 | [Hilaris Publisher, 2016] | |
| 2,3-diaryl-1,3-thiazolidin-4-ones | 6-8 min (Microwave) | - | 64-82 | [Hilaris Publisher, 2016] | |
| Microwave-Assisted | 5-benzylidene-thiazolidine-2,4-dione | 6-8 min | 900 W | High | [ResearchGate, 2006] |
| Thiazolidine-2,4-dione | 12 min | 110 (350 W) | 90 | [MDPI, 2022] | |
| Thiazolidinone derivatives | 3-6 min | 250 W | High | [Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications - PMC - PubMed Central] |
Experimental Protocols
Hantzsch Thiazole Synthesis (Acidic Conditions)
This method involves the condensation of an α-haloketone with a thiourea derivative under acidic conditions. The regioselectivity of the reaction can be influenced by the reaction conditions.
Reactants:
-
α-haloketone (e.g., 2-bromoacetophenone)
-
N-monosubstituted thiourea (e.g., N-methylthiourea)
-
Solvent: Ethanol
-
Acid: 10M HCl
Procedure:
-
Dissolve the α-haloketone and N-monosubstituted thiourea in ethanol.
-
Add a 1:2 volume ratio of 10M HCl to the ethanol solution.
-
Heat the reaction mixture at 80°C for 20 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with a weak base (e.g., sodium carbonate solution).
-
The thiazole product will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with water, and dry.
-
Purify the product by recrystallization from a suitable solvent (e.g., ethanol).
One-Pot Three-Component Synthesis of Thiazolidin-4-ones
This highly efficient method involves the simultaneous reaction of an amine, a carbonyl compound (aldehyde or ketone), and a mercapto-carboxylic acid.
Reactants:
-
Amine (e.g., substituted aniline)
-
Aldehyde (e.g., substituted benzaldehyde)
-
Thioglycolic acid
-
Solvent: Toluene or solvent-free
-
Catalyst (optional, e.g., montmorillonite KSF)
Procedure:
-
Conventional Heating:
-
In a round-bottom flask, combine the amine, aldehyde, and thioglycolic acid in toluene.
-
Reflux the mixture for the specified time (can be up to 48 hours), using a Dean-Stark apparatus to remove water.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography or recrystallization.
-
-
Microwave Irradiation:
-
In a microwave-safe vessel, mix the amine, aldehyde, and thioglycolic acid. For solvent-free conditions, a solid support like montmorillonite KSF can be used.
-
Irradiate the mixture in a microwave synthesizer at a specified power and time (typically a few minutes).
-
After irradiation, cool the vessel and extract the product with a suitable solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization.
-
Microwave-Assisted Synthesis of Thiazolidine-2,4-dione
This method provides a rapid and high-yielding route to the core thiazolidine-2,4-dione ring system.
Reactants:
-
Thiourea
-
Monochloroacetic acid
-
Solvent: Water
Procedure:
-
In a 15 mL pressure vial equipped with a stir bar, add thiourea (3.34 g, 43.4 mmol) and monochloroacetic acid (4.16 g, 44.0 mmol) in 8 mL of water.
-
Stir the reaction mixture for 1 hour at room temperature.
-
Place the vial in a microwave synthesizer and irradiate at 110°C and 350 W for 12 minutes (2-minute ramp, 10-minute sustain).
-
After irradiation, cool the resulting solution and stir at room temperature for 1 hour to allow for precipitation.
-
Collect the white crystalline solid by filtration and recrystallize from water to obtain the pure product (yield: 90%).
Reaction Pathways and Mechanisms
To visualize the underlying chemical transformations, the following diagrams illustrate the reaction pathways for the described synthesis methods.
Caption: Hantzsch thiazole synthesis pathway.
Caption: One-pot three-component thiazolidinone synthesis.
Caption: Microwave-assisted thiazolidine-2,4-dione synthesis.
Conclusion
The synthesis of thiazolidine derivatives has evolved significantly, with modern methods offering substantial improvements in efficiency and sustainability over traditional approaches. Microwave-assisted synthesis, in particular, has emerged as a powerful tool, drastically reducing reaction times and often increasing yields. One-pot multicomponent reactions also provide an elegant and atom-economical route to complex thiazolidinones. The choice of the optimal synthesis method will depend on the specific target molecule, available equipment, and desired scale of the reaction. The data and protocols presented in this guide are intended to assist researchers in making informed decisions for the synthesis of novel thiazolidine-based compounds for drug discovery and development.
Replicating Published Findings on the Biological Effects of Thiazolidines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of published research on the biological effects of thiazolidines, a class of heterocyclic compounds with diverse pharmacological activities. The focus is on presenting replicable experimental data and detailed methodologies to aid researchers in verifying and building upon existing findings. Thiazolidine derivatives, particularly thiazolidinediones (TZDs), have garnered significant attention for their therapeutic potential, most notably in the treatment of type 2 diabetes. This guide summarizes key quantitative data, outlines experimental protocols, and visualizes the underlying biological pathways and workflows.
Anti-Diabetic Effects of Thiazolidinediones
Thiazolidinediones are well-established insulin sensitizers that primarily exert their effects through the activation of the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that regulates gene expression involved in glucose and lipid metabolism.[1][2][3]
In Vitro Enzyme Inhibition
Several studies have investigated the inhibitory effects of thiazolidinedione derivatives on key enzymes involved in carbohydrate metabolism, such as α-amylase and α-glucosidase. Inhibition of these enzymes can delay carbohydrate digestion and reduce postprandial hyperglycemia.
| Compound | Target Enzyme | IC50 (µg/mL) | Reference |
| TZDD1 | Aldose Reductase | 27.54 | [4] |
| TZDD2 | DPP-4 | < 50 | [4] |
| Derivative 6 | α-amylase | Lower than acarbose | [5] |
| Derivative 11 | α-amylase | Lower than acarbose | [5] |
In Vivo Hypoglycemic Activity
Animal models, particularly alloxan-induced diabetic rats, are commonly used to evaluate the in vivo anti-diabetic potential of thiazolidinedione derivatives.
| Compound | Animal Model | Dose (mg/kg) | Blood Glucose Reduction (%) | Treatment Duration | Reference |
| Compounds 4-7 | Alloxan-induced diabetic rats | 50, 100, 250 | Significant reduction | 30 days | [6] |
| Compound 6 | Alloxan-induced diabetic rats | Not specified | 69.55 | 30 days | [5] |
| Compound 11 | Alloxan-induced diabetic rats | Not specified | 66.95 | 30 days | [5] |
Experimental Protocols
Protocol 1: In Vitro α-Amylase Inhibition Assay
This protocol outlines a common method to assess the α-amylase inhibitory activity of test compounds.
Materials:
-
Porcine pancreatic α-amylase solution
-
Starch solution (1% w/v)
-
3,5-Dinitrosalicylic acid (DNSA) reagent
-
Test compounds (thiazolidinedione derivatives)
-
Acarbose (positive control)
-
Phosphate buffer (pH 6.9)
-
Spectrophotometer
Procedure:
-
Prepare various concentrations of the test compounds and acarbose in phosphate buffer.
-
In a test tube, mix 500 µL of the test compound/control solution with 500 µL of α-amylase solution.
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Add 500 µL of starch solution to initiate the enzymatic reaction.
-
Incubate the reaction mixture at 37°C for 10 minutes.
-
Stop the reaction by adding 1 mL of DNSA reagent.
-
Heat the tubes in a boiling water bath for 5 minutes.
-
Cool the tubes to room temperature and dilute the mixture with distilled water.
-
Measure the absorbance at 540 nm using a spectrophotometer.
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
Protocol 2: Quantification of Adipogenesis by Oil Red O Staining
This protocol describes a method to quantify the differentiation of preadipocytes into mature adipocytes, a key cellular effect of PPARγ agonists.[7][8]
Materials:
-
3T3-L1 preadipocytes
-
Adipogenesis differentiation medium (containing insulin, dexamethasone, and IBMX)
-
Oil Red O staining solution (0.2% in 40% isopropanol)
-
4% Formaldehyde in PBS
-
Isopropanol (100%)
-
Spectrophotometer
Procedure:
-
Culture 3T3-L1 preadipocytes to confluence in a multi-well plate.
-
Induce differentiation by treating the cells with adipogenesis differentiation medium containing the test thiazolidinedione derivatives for 48-72 hours.
-
Maintain the cells in adipocyte maintenance medium for an additional 7-10 days, replacing the medium every 2-3 days.
-
Wash the cells with PBS and fix with 4% formaldehyde for 30 minutes.
-
Wash the cells with water and then with 60% isopropanol.
-
Stain the cells with Oil Red O solution for 30 minutes to visualize lipid droplets.[7]
-
Wash the cells with water to remove excess stain.
-
Elute the stain from the cells by adding 100% isopropanol and incubating for 10 minutes.
-
Transfer the eluate to a new plate and measure the absorbance at 510 nm.[7]
-
The absorbance is directly proportional to the amount of lipid accumulation and thus, the degree of adipogenesis.
Signaling Pathways and Experimental Workflows
dot
Caption: Thiazolidinedione (TZD) signaling pathway.
References
- 1. atsjournals.org [atsjournals.org]
- 2. Anti-inflammatory Effects of Thiazolidinediones in Human Airway Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Peroxisome Proliferator-Activated Receptors Using Thiazolidinediones: Strategy for Design of Novel Antidiabetic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Discovery Potent of Thiazolidinedione Derivatives as Antioxidant, α-Amylase Inhibitor, and Antidiabetic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thiazolidinedione Derivatives: In Silico, In Vitro, In Vivo, Antioxidant and Anti-Diabetic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative assessment of adipocyte differentiation in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assay validation for the assessment of adipogenesis of multipotential stromal cells—a direct comparison of four different methods - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Docking Analysis of Thiazolidine Analogues: A Guide for Drug Discovery Professionals
A detailed comparison of thiazolidine analogues reveals their potential as versatile scaffolds in drug design, with promising activity against a range of therapeutic targets. This guide provides an objective analysis of their performance in silico, supported by experimental data, to aid researchers in the development of novel therapeutics.
Thiazolidine and its derivatives, particularly thiazolidin-4-ones and thiazolidine-2,4-diones, have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[1][2] These heterocyclic compounds serve as privileged structures in the design of novel drugs targeting a wide array of diseases, including cancer, diabetes, and infectious diseases.[1][2][3][4][5] Molecular docking studies have been instrumental in elucidating the binding modes of these analogues with their respective protein targets, providing a rational basis for lead optimization and the design of more potent and selective inhibitors.[6][7][8]
This guide presents a comparative overview of recent docking studies on thiazolidine analogues, focusing on their potential as anticancer, antidiabetic, and antiviral agents. Quantitative data from these studies are summarized to facilitate a clear comparison of their in silico performance, alongside detailed experimental protocols for key biological assays.
Data Presentation: A Comparative Look at Binding Affinities
The following tables summarize the molecular docking results and in vitro biological activities of various thiazolidine analogues against key therapeutic targets. These tables provide a quantitative comparison of binding energies, docking scores, and inhibitory concentrations (IC50), offering insights into the structure-activity relationships of these compounds.
Anticancer Activity
Thiazolidine derivatives have been extensively investigated for their anticancer properties, with Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) being a prominent target.[1][2] Inhibition of VEGFR-2 is a key strategy in anti-angiogenic cancer therapy. Additionally, Cyclin-Dependent Kinase 2 (CDK2) and the anti-apoptotic protein Bcl-2 are also important targets in cancer progression.[9]
| Compound ID | Target Protein | Docking Score (kcal/mol) | Binding Energy (kcal/mol) | IC50 (µM) | Reference |
| Series 6c | VEGFR-2 | - | - | 0.08 | [2] |
| Series 7c | VEGFR-2 | - | - | 0.09 | [2] |
| Compound 4c | CDK2 | -6.64 | - | - | [9] |
| Compound 4c | Bcl-2 | -5.53 | - | - | [9] |
| Thiazolidinone 6c | PDB: 1DLS | - | -8.5386 | 6.70 (MCF-7) | [10] |
| Thiazolidinone 6e | PDB: 1DLS | - | -8.2830 | 7.51 (MCF-7) | [10] |
| Compound 6b | Akt1 | - | -7.8 | 4.712 (HepG2) | [11] |
| Compound 6b | CDK4 | - | -10.1 | 4.712 (HepG2) | [11] |
| Compound 5 | Akt1 | - | -7.6 | 9.082 (HepG2) | [11] |
| Compound 5 | CDK4 | - | -8.5 | 9.082 (HepG2) | [11] |
Antidiabetic Activity
In the realm of antidiabetic research, thiazolidine-2,4-diones are well-established agonists of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a key regulator of glucose metabolism and insulin sensitivity.[1][12] Molecular docking studies have been crucial in understanding the interactions of novel thiazolidinedione analogues with the PPARγ ligand-binding domain.[12]
| Compound ID | Target Protein | Docking Score (kcal/mol) | Binding Energy (kcal/mol) | Key Interacting Residues | Reference |
| SD-3 | PPARγ | -6.6 | - | Phe287, Leu270, Gly204, Arg288, Ser342, Gln283, Arg280 | [12] |
| Rosiglitazone | PPARγ | - | - | - | [12] |
| Pioglitazone | PPARγ | - | - | Leu270, Gln283, Arg288 | [12] |
| Compound 6c | PPARγ (PDB: 3CS8) | - | High Affinity | - | [1] |
| Compound 7b | PPARγ (PDB: 3CS8) | - | High Affinity | - | [1] |
| Compound 7c | PPARγ (PDB: 3CS8) | - | High Affinity | - | [1] |
Antiviral Activity
The emergence of viral diseases has spurred the search for novel antiviral agents. Thiazolidine derivatives have shown promise as inhibitors of key viral enzymes, such as the SARS-CoV-2 main protease (Mpro) and the Zika virus (ZIKV) NS2B-NS3 protease and NS5 RNA-dependent RNA polymerase.[6][13][14]
| Compound ID | Target Virus | Target Protein | Docking Score | IC50 (µM) | Reference |
| Compound 3 | SARS-CoV-2 | Mpro (PDB: 6LU7) | High Affinity | - | [6] |
| Compound 27 | SARS-CoV-2 | Mpro (PDB: 6LU7) | High Affinity | - | [6] |
| GQ-396 | Zika Virus | NS2B-NS3 Protease | 56.68 | - | [13] |
| GQ-402 | Zika Virus | - | - | 15.7 | [13] |
| ZKC-10 | Zika Virus | - | - | Potent Inhibition | [13] |
| Compound B4 | SARS-CoV-2 | Main Protease | - | 0.15 | [15] |
| Compound B10 | SARS-CoV-2 | Main Protease | - | 0.19 | [15] |
| Compound C1 | HIV-1 | Reverse Transcriptase | - | 0.18 | [15] |
| Compound C2 | HIV-1 | Reverse Transcriptase | - | 0.12 | [15] |
Experimental Protocols
The following sections detail the methodologies employed in the cited studies for molecular docking and key biological assays.
Molecular Docking Methodology
Molecular docking simulations are a cornerstone of in silico drug design, predicting the preferred orientation of a ligand when bound to a receptor.[6] The general protocol followed in the reviewed studies is as follows:
-
Protein Preparation: The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and polar hydrogen atoms are added to the protein structure.
-
Ligand Preparation: The 2D structures of the thiazolidine analogues are drawn using chemical drawing software and converted to 3D structures. Energy minimization of the ligand structures is performed using appropriate force fields.
-
Docking Simulation: Software such as AutoDock, Molegro Virtual Docker (MVD), or Schrödinger Suite is used to perform the docking calculations.[6][16] The active site of the protein is defined, and the software explores various conformations of the ligand within this site.
-
Analysis of Results: The docking results are analyzed based on the binding energy or docking score, which indicates the binding affinity of the ligand for the protein. The binding mode, including hydrogen bonds and hydrophobic interactions with key amino acid residues, is also examined.[7]
In Vitro Anticancer Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability and proliferation.[9]
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, HepG2, HCT-116) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[2][9]
-
Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the thiazolidine analogues for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the treatment period, MTT solution is added to each well and incubated to allow viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization and Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.[2]
In Vitro Antidiabetic Assay (PPARγ Activation)
The ability of thiazolidine analogues to act as PPARγ agonists is often evaluated using cell-based reporter assays.
-
Cell Transfection: A suitable cell line (e.g., HEK293T) is co-transfected with a plasmid encoding the PPARγ ligand-binding domain fused to a DNA-binding domain and a reporter plasmid containing a PPARγ response element linked to a reporter gene (e.g., luciferase).
-
Compound Treatment: The transfected cells are treated with the test compounds for a defined period.
-
Luciferase Assay: After treatment, the cells are lysed, and the luciferase activity is measured using a luminometer.
-
Data Analysis: The fold activation of the reporter gene is calculated relative to the vehicle control.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved can significantly aid in understanding the mechanism of action of these compounds. The following diagrams, created using Graphviz, illustrate key signaling pathways and experimental workflows.
Caption: VEGFR-2 signaling pathway and the inhibitory action of thiazolidine analogues.
Caption: Mechanism of PPARγ activation by thiazolidinedione analogues.
Caption: A simplified workflow for molecular docking studies.
References
- 1. mdpi.com [mdpi.com]
- 2. Design, Molecular Docking, Synthesis, Anticancer and Anti-Hyperglycemic Assessments of Thiazolidine-2,4-diones Bearing Sulfonylthiourea Moieties as Potent VEGFR-2 Inhibitors and PPARγ Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. journals.najah.edu [journals.najah.edu]
- 5. Thiazolidin-4-Ones as a Promising Scaffold in the Development of Antibiofilm Agents—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quinazolines and thiazolidine-2,4-dions as SARS-CoV-2 inhibitors: repurposing, in silico molecular docking and dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative Docking Studies: A Drug Design Tool for Some Pyrazine- Thiazolidinone Based Derivatives for Anti-HIV Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijsra.net [ijsra.net]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and Molecular Docking of some new Thiazolidinone and Thiadiazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. Novel Thiazolidinedione Derivatives as Potential ZIKV Antiviral Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and Molecular Docking Analysis of New Thiazo-Isoindolinedione Hybrids as Potential Inhibitors of the SARS-Cov-2 Main Protease – Oriental Journal of Chemistry [orientjchem.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to the Therapeutic Index of Novel Thiazolidine Compounds
For Researchers, Scientists, and Drug Development Professionals
The therapeutic index (TI) is a critical measure in pharmacology, quantifying the relative safety of a drug by comparing the dose that elicits a therapeutic effect to the dose that causes toxicity.[1][2][3][4][5] A higher TI indicates a wider margin of safety between the effective and toxic doses.[1][4] This guide provides a comparative evaluation of novel thiazolidine compounds against an established alternative, offering supporting experimental data and detailed protocols to aid in the assessment of their therapeutic potential. Thiazolidin-4-one scaffolds, in particular, are a significant area of research in medicinal chemistry due to their broad range of biological activities, including anticancer, antidiabetic, and antimicrobial properties.[6][7][8][9][10]
Data Presentation: Comparative Efficacy and Cytotoxicity
The therapeutic potential of two novel thiazolidine compounds, THZ-A and THZ-B , was evaluated and compared against the established multi-kinase inhibitor, Sunitinib . The evaluation focused on an anticancer application, specifically targeting tubulin polymerization, a key mechanism in cell division.[11] Cytotoxicity was assessed against a human melanoma cancer cell line (SK-MEL-28) and a normal human bronchial epithelium cell line (BEAS-2B) to determine selectivity.[11]
| Compound | Therapeutic Target | Efficacy (EC₅₀ in µM)¹ | Cytotoxicity (IC₅₀ in µM)² | Therapeutic Index (TI)³ | Selectivity Index (SI)⁴ |
| Tubulin Polymerization | SK-MEL-28 (Cancer) | BEAS-2B (Normal) | |||
| THZ-A (Novel) | Tubulin | 1.85 | 3.15 | > 50 | > 15.8 |
| THZ-B (Novel) | Tubulin | 2.92 | 5.50 | > 50 | > 9.0 |
| Sunitinib (Standard) | Multiple Kinases | N/A⁵ | 8.75 | 15.2 | 1.74 |
¹EC₅₀ (Half-maximal Effective Concentration): Concentration required to inhibit tubulin polymerization by 50%. ²IC₅₀ (Half-maximal Inhibitory Concentration): Concentration required to inhibit cell growth by 50% after 48 hours.[11] ³Therapeutic Index (TI): Calculated as IC₅₀ (Normal Cells) / EC₅₀ (Efficacy). ⁴Selectivity Index (SI): Calculated as IC₅₀ (Normal Cells) / IC₅₀ (Cancer Cells). ⁵N/A: Sunitinib does not primarily function as a tubulin polymerization inhibitor.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
In Vitro Cytotoxicity: MTT Assay
This assay determines the concentration of a compound that inhibits the metabolic activity of cells by 50% (IC₅₀), providing a measure of cytotoxicity.[11]
a. Cell Culture:
-
Human cancer cell lines (e.g., SK-MEL-28) and normal cell lines (e.g., BEAS-2B) are cultured in appropriate media (e.g., RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
b. Assay Procedure:
-
Cell Seeding: Trypsinize and seed cells into 96-well plates at a density of 5 x 10³ cells per well. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., THZ-A, THZ-B, Sunitinib) in the culture medium. Replace the existing medium in the wells with the medium containing the various compound concentrations. Include untreated cells as a control.
-
Incubation: Incubate the plates for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT tetrazolium salt into purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
In Vitro Efficacy: Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the assembly of tubulin into microtubules, a key process in cell division.
a. Reagents:
-
Tubulin protein (>99% pure)
-
GTP (Guanosine triphosphate)
-
Glycerol-based polymerization buffer
-
Test compounds and a known inhibitor (e.g., Paclitaxel) as a positive control.
b. Assay Procedure:
-
Reaction Setup: In a 96-well plate, add the polymerization buffer, GTP, and various concentrations of the test compounds.
-
Initiation: Add purified tubulin to each well to initiate the polymerization reaction.
-
Monitoring Polymerization: Immediately place the plate in a spectrophotometer pre-warmed to 37°C. Measure the increase in absorbance at 340 nm every minute for 60 minutes. The increase in absorbance corresponds to the formation of microtubules.
-
Data Analysis: Plot the rate of polymerization against the compound concentration. The EC₅₀ value, the concentration at which tubulin polymerization is inhibited by 50%, is determined using a dose-response curve.
Visualizations
Experimental and Logical Workflows
The following diagrams illustrate the key processes involved in evaluating the therapeutic index and the mechanism of action for tubulin inhibitors.
Caption: Workflow for determining the Therapeutic and Selectivity Indices.
Caption: Mechanism of action for a tubulin-inhibiting thiazolidine compound.
References
- 1. studysmarter.co.uk [studysmarter.co.uk]
- 2. Canadian Society of Pharmacology and Therapeutics (CSPT) - Therapeutic Index [pharmacologycanada.org]
- 3. What is the therapeutic index of drugs? [medicalnewstoday.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Therapeutic index - Wikipedia [en.wikipedia.org]
- 6. Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. e3s-conferences.org [e3s-conferences.org]
- 11. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Thiazolidine Derivatives: A Statistical and Methodological Guide
Thiazolidine and its derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities.[1][2][3] This guide provides a comparative statistical analysis of various thiazolidine derivatives, focusing on their anticancer, antidiabetic, and antitubercular activities, supported by experimental data and detailed methodologies.
Anticancer Activity of Thiazolidin-4-one Derivatives
Thiazolidin-4-one derivatives have shown considerable potential as anticancer agents, with numerous studies investigating their cytotoxic effects on various cancer cell lines.[4] The efficacy is often quantified by the half-maximal inhibitory concentration (IC50), which measures the concentration of a compound required to inhibit the growth of 50% of the cancer cells.
Table 1: Comparative Anticancer Activity (IC50 in µM) of Thiazolidine Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 28d | HCT-116 (Colon) | 38.76 | [5] |
| 27e | HCT-116 (Colon) | - | [5] |
| 27d | HCT-116 (Colon) | 53.99 | [5] |
| 18 | MCF-7 (Breast) | 1.27 | [6] |
| 19 | MCF-7 (Breast) | 1.50 | [6] |
| 20 | MCF-7 (Breast) | 1.31 | [6] |
| 24b | MDA-MB-231 (Breast) | 8.16 | [6] |
| 24c | MCF-7 (Breast) | 18.03 | [6] |
Experimental Protocol: MTT Assay for Cytotoxicity
The anticancer activity of the compounds listed in Table 1 was primarily evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay assesses cell metabolic activity.
-
Cell Seeding: Cancer cells (e.g., MCF-7, HCT-116) are seeded in 96-well plates at a specific density and incubated to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the thiazolidine derivatives and incubated for a specified period (typically 24-72 hours).
-
MTT Addition: After incubation, the MTT reagent is added to each well. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Antidiabetic Activity of Thiazolidinedione Derivatives
Thiazolidinediones (TZDs), also known as glitazones, are a class of compounds widely studied for their antidiabetic activity, primarily through the activation of peroxisome proliferator-activated receptor-gamma (PPAR-γ).[7] Their effectiveness is often evaluated by their ability to reduce blood glucose levels in diabetic animal models.
Table 2: Comparative Antidiabetic Activity of Thiazolidinedione Derivatives
| Compound ID | Animal Model | Blood Glucose Reduction (%) | Treatment Duration | Reference |
| Compound 6 | Alloxan-induced diabetic rats | 69.55 | 30 days | [8] |
| Compound 11 | Alloxan-induced diabetic rats | 66.95 | 30 days | [8] |
| Pioglitazone | Alloxan-induced diabetic rats | Significant (P<0.05) | - | [5] |
| Compound 8 | βTC6 cell line | Potent glucose uptake | - | [5] |
Experimental Protocol: In Vivo Antidiabetic Assay
The protocol for evaluating antidiabetic activity in an alloxan-induced diabetic rat model is as follows:
-
Induction of Diabetes: Male Wistar rats are induced with diabetes via an injection of alloxan, which selectively destroys insulin-producing pancreatic β-cells.[9]
-
Animal Grouping: The diabetic animals are divided into several groups: a diabetic control group, a standard drug group (e.g., Pioglitazone), and test groups receiving different thiazolidinedione derivatives.[8]
-
Compound Administration: The test compounds and standard drug are administered orally once daily for the duration of the study (e.g., 30 days).[8]
-
Blood Glucose Monitoring: Blood samples are collected from the tail vein at regular intervals (e.g., days 0, 2, 4, 15, 30), and blood glucose levels are measured.[9]
-
Biochemical Analysis: At the end of the study, blood samples may be collected for further biochemical analysis of parameters like cholesterol (CH), low-density lipoprotein (LDL), and high-density lipoprotein (HDL).[8]
-
Statistical Analysis: The data is typically presented as the mean ± standard deviation. Statistical significance between the treated and control groups is often determined using ANOVA followed by Dunnett's t-test.[10]
Signaling Pathway: PPAR-γ Activation by Thiazolidinediones
The diagram below illustrates the mechanism of action for antidiabetic TZDs. These compounds act as agonists for the PPAR-γ nuclear receptor, which leads to the transcription of genes involved in glucose and lipid metabolism, ultimately improving insulin sensitivity.
Caption: Mechanism of PPAR-γ activation by thiazolidinediones.
Antitubercular Activity of Thiazolidin-4-one Derivatives
Tuberculosis remains a major global health issue, and thiazolidin-4-one derivatives have emerged as promising candidates for new antitubercular agents.[11] Their activity is measured by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of Mycobacterium tuberculosis.
Table 3: Comparative Antitubercular Activity (MIC in µg/mL) of Thiazolidine Derivatives
| Compound Series | M. tuberculosis Strain | MIC Range (µg/mL) | Reference Drug (MIC µg/mL) | Reference |
| 56a-58d | H37Rv | 1.6 - 6.25 | Isoniazid (1.6), Pyrazinamide (3.12) | [11] |
| 34b-36 | - | 1.6 | Isoniazid (1.6), Pyrazinamide (3.125) | [11] |
Experimental Protocol: MIC Determination
The MIC values are determined using broth microdilution methods as recommended by the Clinical and Laboratory Standards Institute (CLSI).
-
Inoculum Preparation: A standardized suspension of Mycobacterium tuberculosis (e.g., H37Rv strain) is prepared.
-
Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., Middlebrook 7H9).
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plates are sealed and incubated under appropriate conditions for several days or weeks until growth is visible in the positive control well (no compound).
-
MIC Reading: The MIC is recorded as the lowest concentration of the compound at which there is no visible bacterial growth.
General Synthesis Workflow for Thiazolidine Derivatives
The synthesis of bioactive thiazolidine derivatives often follows a multi-step process, commonly involving a key condensation reaction. The workflow below outlines a typical synthetic route.
Caption: Generalized workflow for the synthesis of thiazolidine derivatives.
References
- 1. Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. researchgate.net [researchgate.net]
- 4. Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Medicinal Perspective of 2,4‐Thiazolidinediones Derivatives: An Insight into Recent Advancements - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery Potent of Thiazolidinedione Derivatives as Antioxidant, α-Amylase Inhibitor, and Antidiabetic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Review of Recent Advances in Thiazolidin-4-One Derivatives as Promising Antitubercular Agents (2021–Present) - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Sodium (R)-thiazolidine-4-carboxylate: A Step-by-Step Guide for Laboratory Professionals
Providing essential safety and logistical information for the proper disposal of Sodium (R)-thiazolidine-4-carboxylate is critical for ensuring a safe laboratory environment and regulatory compliance. This guide offers a procedural, step-by-step approach for researchers, scientists, and drug development professionals.
This compound and its parent compound, (R)-Thiazolidine-4-carboxylic acid, are classified as hazardous materials. Improper disposal can pose risks to personnel and the environment. The following procedures are based on general safety data sheet (SDS) recommendations and should be adapted to comply with all applicable local, state, and federal regulations.
Hazard Profile and Safety Precautions
Before handling, it is crucial to be aware of the hazard profile of the substance. While specific data for the sodium salt is not detailed, the parent acid, (R)-Thiazolidine-4-carboxylic acid, is categorized with the following hazards:
Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn at all times when handling this chemical.[2] All handling should be performed in a well-ventilated area or a chemical fume hood.[1][2]
Quantitative Data Summary
While specific quantitative disposal limits are determined by local regulations, the following table summarizes key physical and chemical properties relevant to handling and disposal.
| Property | Value | Source |
| Molecular Formula | C4 H7 N O2 S | [1][2] |
| Appearance | White solid | [1] |
| Solubility | Soluble in water | [1][2] |
| Decomposition Temp. | > 150°C | [1] |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed to prevent its release into the environment. Do not empty into drains or sewer systems.[2][3]
1. Waste Identification and Segregation:
- Designate a specific, clearly labeled, and sealed container for this compound waste.
- This includes the pure chemical, contaminated materials (e.g., weighing paper, gloves, pipette tips), and solutions.
2. Spill Management:
- In case of a spill, avoid generating dust.
- Carefully sweep up the solid material and place it into the designated waste container.[1][2]
- Clean the affected area thoroughly.
- For spills of solutions, absorb with an inert material and place in the waste container.
3. Container Management:
- Empty containers of this compound should be triple-rinsed with a suitable solvent.
- The rinsate must be collected and disposed of as hazardous waste.[4]
- After proper rinsing, the container can be disposed of according to institutional guidelines for decontaminated labware.[3]
4. Final Disposal:
- The sealed waste container must be disposed of through an approved and licensed chemical waste disposal plant.[2][3]
- Waste codes should be assigned by the user based on the application for which the product was used, in consultation with your institution's Environmental Health and Safety (EHS) department.[2]
Experimental Workflow for Disposal
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: This information is intended as a guide and does not replace the need to consult the full Safety Data Sheet (SDS) and adhere to all institutional and governmental regulations. Always contact your institution's Environmental Health and Safety (EHS) department for specific guidance.
References
Personal protective equipment for handling Sodium (R)-thiazolidine-4-carboxylate
This guide provides crucial safety and logistical information for handling (R)-Thiazolidine-4-carboxylic acid, a compound frequently used by researchers, scientists, and drug development professionals. The following procedures and recommendations are designed to ensure safe laboratory operations and proper disposal.
Hazard Identification and Personal Protective Equipment (PPE)
(R)-Thiazolidine-4-carboxylic acid is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or inhaled, and causes skin and serious eye irritation.[1] It may also cause respiratory irritation.[1][2] Therefore, adherence to appropriate safety protocols and the use of personal protective equipment are mandatory.
Summary of Required Personal Protective Equipment
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Tightly sealing safety goggles or chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[2] | To prevent eye contact which can cause serious irritation.[1][3] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), a laboratory coat, and protective clothing to prevent skin exposure.[3][4] Consider double gloving.[4] | To avoid skin contact which can cause irritation and is harmful.[1][3] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits are exceeded or if irritation is experienced.[3] A full-face particle respirator type N99 (US) or type P2 (EN 143) is recommended where risk assessment shows it is appropriate.[5] | To prevent inhalation of dust which is harmful and can cause respiratory irritation.[1][2] |
Operational and Handling Procedures
Proper handling techniques are critical to minimize exposure and ensure a safe working environment. Always handle this compound in a well-ventilated area, preferably in a chemical fume hood.
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.[6] All necessary PPE should be inspected and worn correctly.
-
Dispensing: Avoid creating dust when weighing or transferring the powder.[4][7] Use a spatula to handle the solid. Do not use compressed air for cleaning.
-
During Use: Avoid all personal contact, including inhalation of dust.[4] Do not eat, drink, or smoke in the handling area.[1][3]
-
After Handling: Wash hands and any exposed skin thoroughly with soap and water after handling.[1][3] Remove and wash contaminated clothing before reuse.[1][7]
First Aid Measures
In the event of exposure, immediate action is necessary.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][3] Remove contact lenses if present and easy to do.[1][3] Seek medical attention.[3] |
| Skin Contact | Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes.[1][3] Seek medical attention if irritation persists.[3] |
| Inhalation | Move the exposed person to fresh air.[1][3] If not breathing, give artificial respiration.[1] Seek medical attention.[3] |
| Ingestion | Do NOT induce vomiting.[7] Rinse mouth with water.[2][3] Seek immediate medical attention or call a poison control center.[2][3] |
Spill and Disposal Plan
Accidental spills must be managed promptly and safely.
Spill Cleanup Protocol:
-
Evacuate: Clear the area of all personnel.[4]
-
Ventilate: Ensure adequate ventilation.
-
Contain: Use personal protective equipment as required.[7] Cover the powder spill with a plastic sheet or tarp to minimize spreading.[7]
-
Clean-up: For minor spills, use dry clean-up procedures and avoid generating dust.[4] Sweep up or vacuum the spill and place it into a suitable, closed container for disposal.[3][5] For major spills, alert emergency responders.[4]
-
Decontaminate: Clean the contaminated surface thoroughly.[7]
Disposal Plan:
Dispose of contents and containers in accordance with local, regional, and national hazardous waste regulations.[3] This material and its container must be disposed of as hazardous waste.[4] Do not empty into drains.[3] Offer surplus and non-recyclable solutions to a licensed disposal company.[5]
Safety Workflow Diagram
The following diagram illustrates the logical workflow for safely handling (R)-Thiazolidine-4-carboxylic acid.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
